B1150137 NV-128 CAS No. 1210335-22-0

NV-128

Cat. No.: B1150137
CAS No.: 1210335-22-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NV-128 is a novel synthetic isoflavone derivative investigated for its ability to induce cell death in chemo-resistant cancers through a unique caspase-independent pathway . This mechanism is particularly valuable for researching apoptosis-resistant cancer models, such as resistant ovarian cancer cells, where conventional therapies fail . Its primary researched mechanism involves the down-regulation of the phospho-AKT/mTOR signaling pathway, leading to loss of mitochondrial membrane potential . This action triggers a cell death pathway characterized by mitochondrial translocation of Beclin-1 and subsequent nuclear translocation of Endonuclease G (EndoG), resulting in chromatin condensation . Pre-clinical studies also indicate that this compound can inhibit the differentiation of ovarian cancer stem cells, disrupting structures necessary for tumor growth . This compound serves as a first-generation compound, with its active metabolite, ME-344, being a second-generation derivative with enhanced anti-tumor activity . This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1210335-22-0

Appearance

Solid powder

Synonyms

NV128;  NV 128;  NV-128; NONE

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of NV-128 in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NV-128, a novel isoflavone derivative, has emerged as a promising anti-cancer agent, particularly in chemoresistant tumors. Its mechanism of action is multifaceted, converging on the disruption of key cellular signaling pathways and mitochondrial function, ultimately leading to a caspase-independent form of cell death. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's therapeutic potential, with a focus on its impact on the Akt/mTOR, MEK/ERK, and AMPK signaling cascades. Detailed experimental protocols and quantitative data from preclinical studies are presented to offer a practical resource for researchers in oncology and drug development.

Core Mechanism of Action: A Triad of Signaling Disruption

This compound exerts its anti-neoplastic effects primarily by targeting the mitochondria, which in turn initiates a cascade of events that disrupt critical signaling pathways controlling cell growth, proliferation, and survival. The core mechanism can be understood through its impact on three interconnected pathways:

  • Inhibition of the Akt/mTOR Pathway: this compound leads to the dephosphorylation and inactivation of key components of the Akt/mTOR pathway, including Akt, mammalian target of rapamycin (mTOR), and the downstream effector p70 S6 kinase.[1][2] This inhibition disrupts protein synthesis and cell growth.

  • Activation of the MEK/ERK Pathway: Paradoxically, this compound treatment can lead to the activation of the MEK/ERK signaling pathway. However, this activation is pro-apoptotic in this context, leading to the translocation of the pro-apoptotic protein Bax to the mitochondria.[3]

  • Activation of the AMPKα1 Pathway: By disrupting mitochondrial function and decreasing ATP production, this compound activates the cellular energy sensor, AMP-activated protein kinase (AMPK).[3] Activated AMPK further inhibits mTOR signaling, reinforcing the blockade on cell growth and proliferation.[4][5][6]

This concerted attack on fundamental cellular processes culminates in a form of programmed cell death that is independent of caspases, the primary executioners of apoptosis.[1][2] This is particularly significant for the treatment of chemoresistant cancers, which often have defects in the caspase-dependent apoptotic machinery.

Quantitative Data: In Vitro and In Vivo Efficacy

The anti-cancer activity of this compound has been quantified in various preclinical models.

Table 1: In Vitro Cytotoxicity of this compound in Ovarian Cancer Cell Lines
Cell LineTypeResistance ProfileGI50 (µg/mL)Citation
CP70Epithelial Ovarian Cancer-Not Specified[1]
Primary EOC CulturesEpithelial Ovarian CancerPaclitaxel- and Carboplatin-resistant1 - 5[1][2]
Ovarian Cancer Stem CellsCancer Stem CellChemoresistantNot Specified[3]
Table 2: In Vivo Tumor Growth Inhibition by this compound
Xenograft ModelTreatmentDosage and AdministrationTumor Growth Inhibition (T/C %)Citation
Epithelial Ovarian Cancer (EOC)This compoundDose-dependent30%[1]
CarboplatinNot Specified58%[1]
PaclitaxelNot Specified58%[1]

Signaling Pathways in Detail

The following diagrams, generated using the DOT language, illustrate the intricate signaling networks affected by this compound.

The Akt/mTOR Signaling Pathway Inhibition

This compound treatment leads to the downregulation of phosphorylated Akt and mTOR, key regulators of cell growth and proliferation.[1][2] This inhibition prevents the phosphorylation of downstream targets like p70 S6 kinase, thereby halting protein synthesis.

Akt_mTOR_Pathway This compound This compound p-Akt p-Akt This compound->p-Akt p-mTOR p-mTOR p-Akt->p-mTOR p-S6 Kinase p-S6 Kinase p-mTOR->p-S6 Kinase Protein Synthesis Protein Synthesis p-S6 Kinase->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Mitochondrial_Pathway cluster_mitochondrion Mitochondrion ETC Complex IV ETC Complex IV ATP ATP ETC Complex IV->ATP decreases ROS ROS ETC Complex IV->ROS increases AMPK AMPK ATP->AMPK MEK/ERK MEK/ERK ROS->MEK/ERK Bax Bax MMP Loss MMP Loss Bax->MMP Loss This compound This compound This compound->ETC Complex IV mTOR mTOR AMPK->mTOR MEK/ERK->Bax Caspase_Independent_Death cluster_mito Mitochondrion cluster_nucleus Nucleus Beclin-1_mito Beclin-1 Bcl-2 Bcl-2 Beclin-1_mito->Bcl-2 MMP Loss MMP Loss EndoG_release EndoG Release MMP Loss->EndoG_release EndoG_nuc EndoG EndoG_release->EndoG_nuc translocation Chromatin Condensation Chromatin Condensation EndoG_nuc->Chromatin Condensation p-mTOR p-mTOR Beclin-1_cyto Beclin-1 (cytosol) p-mTOR->Beclin-1_cyto ? Beclin-1_cyto->Beclin-1_mito translocation

References

The Molecular Target of NV-128: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target and mechanism of action of NV-128, a novel isoflavone derivative with potent anti-cancer properties. The information presented herein is curated for researchers, scientists, and drug development professionals, with a focus on data-driven insights, detailed experimental methodologies, and visual representations of key biological processes.

Executive Summary

This compound is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. Unlike rapamycin and its analogs, which allosterically inhibit only the mTORC1 complex, this compound acts as a direct inhibitor of both mTORC1 and mTORC2. This dual inhibition leads to a more comprehensive blockade of the PI3K/Akt/mTOR signaling pathway, resulting in caspase-independent cell death in cancer cells. Furthermore, this compound has been shown to impact mitochondrial function, leading to decreased ATP production and the induction of a unique cell death cascade. This guide will delve into the specifics of its molecular interactions, the signaling pathways it modulates, and the experimental evidence supporting these findings.

Molecular Target and Mechanism of Action

The primary molecular target of this compound is the mammalian target of rapamycin (mTOR) . This compound's unique mechanism involves the dephosphorylation of mTOR, which leads to the inhibition of both mTORC1 and mTORC2 complexes.[1] This dual inhibitory action is a significant advantage over first-generation mTOR inhibitors.

The downstream consequences of mTOR inhibition by this compound include:

  • Downregulation of mTORC1 signaling: This is evidenced by the decreased phosphorylation of key mTORC1 substrates such as the ribosomal protein S6 kinase (p70S6K).[2]

  • Inhibition of mTORC2 signaling: this compound leads to the down-regulation of phosphorylated Akt (protein kinase B), a primary target of mTORC2.[2]

  • Induction of Caspase-Independent Cell Death: this compound triggers a form of programmed cell death that does not rely on the activation of caspases.[1][2] This process is characterized by chromatin condensation, mitochondrial depolarization, the mitochondrial translocation of Beclin-1, and the nuclear translocation of endonuclease G.[1][2]

  • Mitochondrial Dysfunction: this compound has been reported to decrease cellular ATP levels and inhibit mitochondrial respiration, suggesting a direct or indirect effect on mitochondrial function.

Quantitative Data

ParameterCell Line(s)ValueReference
GI50 (50% Growth Inhibition) Paclitaxel- and Carboplatin-resistant Epithelial Ovarian Cancer (EOC) cells1 - 5 µg/mL[2]

Signaling Pathway

This compound exerts its effects by targeting the PI3K/Akt/mTOR signaling pathway, a central regulator of cell fate. The following diagram illustrates the key nodes of this pathway and the inhibitory action of this compound.

NV128_Signaling_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth Translation Protein Translation p70S6K->Translation 4EBP1->Translation NV128 This compound NV128->mTORC2 NV128->mTORC1 Experimental_Workflow cluster_invitro In Vitro Experiments cluster_analysis Data Analysis & Interpretation Cell_Culture Cancer Cell Culture Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment WB Western Blot (p-mTOR, p-Akt, etc.) Treatment->WB Cell_Death_Assay Cell Death Assays (Annexin V/PI, Caspase Activity) Treatment->Cell_Death_Assay Mito_Function Mitochondrial Function (OCR, ATP Levels) Treatment->Mito_Function Data_Quant Data Quantification & Statistical Analysis WB->Data_Quant Cell_Death_Assay->Data_Quant Mito_Function->Data_Quant Pathway_Analysis Pathway Mapping & Mechanism Elucidation Data_Quant->Pathway_Analysis Logical_Relationship NV128_Target This compound Targets mTOR mTOR_Inhibition Inhibition of mTORC1 & mTORC2 NV128_Target->mTOR_Inhibition Pathway_Block Blockade of PI3K/Akt/mTOR Pathway mTOR_Inhibition->Pathway_Block Mito_Dysfunction Mitochondrial Dysfunction (Reduced ATP) mTOR_Inhibition->Mito_Dysfunction Cell_Cycle_Arrest Reduced Cell Growth & Proliferation Pathway_Block->Cell_Cycle_Arrest CICD Caspase-Independent Cell Death Mito_Dysfunction->CICD Anti_Cancer Anti-Cancer Effect Cell_Cycle_Arrest->Anti_Cancer CICD->Anti_Cancer

References

In-Depth Technical Guide: NV-128 and its Role in Ovarian Cancer Stem Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ovarian cancer remains a formidable challenge in oncology, largely due to high rates of recurrence and the development of chemoresistance. A growing body of evidence points to a subpopulation of cancer stem cells (CSCs) as the primary drivers of these phenomena. NV-128, a novel isoflavone derivative, has emerged as a promising therapeutic agent that specifically targets ovarian CSCs. This technical guide provides a comprehensive overview of the preclinical data, experimental protocols, and mechanisms of action of this compound in the context of ovarian cancer stem cell research. This compound disrupts mitochondrial bioenergetics, leading to a cascade of events that culminate in caspase-independent cell death of these chemoresistant cells. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound and the intricate signaling pathways it modulates.

Quantitative Data Summary

The cytotoxic and anti-cancer stem cell efficacy of this compound has been evaluated in various preclinical models of ovarian cancer. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Cytotoxicity of this compound in Ovarian Cancer Cell Lines

Cell LineTypeChemoresistance ProfileGI₅₀ (µg/mL)Citation
Epithelial Ovarian Cancer (EOC) CellsPrimary CulturePaclitaxel-Resistant1 - 5[1]
Epithelial Ovarian Cancer (EOC) CellsPrimary CultureCarboplatin-Resistant1 - 5[1]

GI₅₀ (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%.

Mechanism of Action: Targeting Mitochondrial Bioenergetics and Key Signaling Pathways

This compound exerts its potent anti-cancer stem cell effects through a multi-pronged mechanism that originates with the disruption of mitochondrial function. This leads to the activation of two independent, yet complementary, cell death pathways.

Mitochondrial Disruption and Increased Oxidative Stress

This compound directly targets the mitochondria of ovarian CSCs, leading to a significant decrease in mitochondrial function. This is characterized by:

  • Reduced ATP Production: this compound inhibits key components of the electron transport chain, specifically Cox-I and Cox-IV, resulting in a marked decrease in cellular ATP levels.

  • Increased Reactive Oxygen Species (ROS): The disruption of the electron transport chain leads to an accumulation of mitochondrial superoxide and hydrogen peroxide, inducing a state of high oxidative stress.

Activation of Dual Cell Death Pathways

The mitochondrial distress initiated by this compound triggers two distinct signaling cascades that converge to induce caspase-independent cell death:

  • AMPKα1/mTOR Pathway: The decrease in cellular ATP activates AMP-activated protein kinase (AMPKα1), a critical energy sensor. Activated AMPKα1 subsequently inhibits the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation. Inhibition of mTOR signaling also contributes to the induction of autophagy, as evidenced by increased levels of LC3-II.

  • Mitochondrial MEK/ERK Pathway: The increase in mitochondrial ROS activates the MEK/ERK signaling pathway within the mitochondria. This activation leads to a loss of mitochondrial membrane potential, a critical step in initiating programmed cell death.

The culmination of these events is a form of caspase-independent cell death characterized by chromatin condensation, mediated by the nuclear translocation of Endonuclease G from the mitochondria.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathways

NV128_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Ovarian Cancer Stem Cell cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NV128 This compound Mitochondrion Mitochondrial Respiration (Cox-I, Cox-IV) NV128->Mitochondrion Inhibits ATP ATP Synthesis NV128->ATP Decreases Mitochondrion->ATP Drives ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Increases AMPK AMPKα1 Activation ATP->AMPK Low levels activate MEK_ERK MEK/ERK Pathway ROS->MEK_ERK Activates MMP Loss of Mitochondrial Membrane Potential EndoG_mito Endonuclease G MMP->EndoG_mito Leads to release of MEK_ERK->MMP Induces EndoG_nuc Endonuclease G EndoG_mito->EndoG_nuc Translocates to mTOR mTOR Inhibition AMPK->mTOR Inhibits Autophagy ↑ Autophagy (LC3-II) mTOR->Autophagy Inhibition induces CellDeath Caspase-Independent Cell Death mTOR->CellDeath Contributes to Chromatin Chromatin Condensation EndoG_nuc->Chromatin Induces Chromatin->CellDeath

Figure 1: this compound Mechanism of Action in Ovarian CSCs.
Experimental Workflows

Cell_Viability_Workflow cluster_workflow Cell Viability Assay (MTT) Workflow A 1. Seed Ovarian Cancer Cells in 96-well plates B 2. Treat cells with varying concentrations of this compound A->B C 3. Incubate for a defined period (e.g., 24-72 hours) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate GI₅₀ values G->H

Figure 2: Workflow for MTT-based Cell Viability Assay.

Sphere_Formation_Workflow cluster_workflow Sphere Formation Assay Workflow A 1. Prepare single-cell suspension of ovarian cancer cells B 2. Plate cells in ultra-low attachment plates with serum-free stem cell media A->B C 3. Treat with this compound or vehicle control B->C D 4. Incubate for 7-14 days to allow sphere formation C->D E 5. Image and count spheres (tumorspheres) D->E F 6. Quantify sphere formation efficiency E->F

Figure 3: Workflow for Sphere Formation Assay.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits the growth of ovarian cancer cells by 50% (GI₅₀).

Materials:

  • Ovarian cancer cell lines (e.g., SKOV3, OVCAR-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well clear-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count ovarian cancer cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[2]

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[1][3]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.[3]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the GI₅₀ value.

Sphere Formation Assay

This assay assesses the ability of this compound to inhibit the self-renewal capacity of ovarian cancer stem cells.

Materials:

  • Ovarian cancer cell lines or primary patient-derived cells

  • Serum-free stem cell medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

  • Ultra-low attachment 6-well or 96-well plates

  • This compound stock solution

  • Microscope with imaging capabilities

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of ovarian cancer cells by trypsinization and passing them through a cell strainer.

  • Cell Plating: Count the viable cells and plate them at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates with serum-free stem cell medium.

  • Treatment: Add this compound at various concentrations to the wells. Include a vehicle control.

  • Incubation: Incubate the plates for 7-14 days at 37°C in a humidified 5% CO₂ incubator, allowing for the formation of tumorspheres.

  • Sphere Counting: Using a microscope, count the number of spheres with a diameter greater than a specified size (e.g., 50 µm) in each well.

  • Data Analysis: Calculate the sphere formation efficiency (SFE) as: (Number of spheres formed / Number of cells seeded) x 100%. Compare the SFE of this compound-treated cells to the vehicle control to determine the inhibitory effect.

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following this compound treatment.

Materials:

  • Ovarian cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPKα (Thr172), anti-AMPKα, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K (Thr389), anti-S6K, anti-LC3B, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Plate and treat ovarian cancer cells with this compound for the desired time points. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.[4]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:2000-1:5000) for 1 hour at room temperature.[4]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Ovarian Cancer Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model of ovarian cancer.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Ovarian cancer cells (e.g., OVCAR-3, SKOV-3) or patient-derived xenograft (PDX) tissue

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of ovarian cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse. Alternatively, for an orthotopic model, surgically implant the cells or small tumor fragments into the ovarian bursa.

  • Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³). Monitor tumor growth by measuring the tumor dimensions with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • This compound Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (at a predetermined dose and schedule, e.g., via intraperitoneal injection or oral gavage) to the treatment group and the vehicle to the control group.

  • Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

  • Data Analysis: Compare the average tumor volume and weight between the treatment and control groups. Calculate the percentage of tumor growth inhibition. Survival studies may also be conducted, where the endpoint is a predetermined tumor size or the onset of clinical signs.

Conclusion

This compound represents a novel and promising therapeutic strategy for targeting the otherwise resilient population of ovarian cancer stem cells. Its unique mechanism of action, centered on the disruption of mitochondrial bioenergetics and the subsequent activation of caspase-independent cell death pathways, offers a potential avenue to overcome chemoresistance and prevent tumor recurrence. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the clinical translation of this compound and the development of next-generation therapies for ovarian cancer. Continued research in this area is crucial to fully elucidate the therapeutic potential of targeting CSC metabolism and to ultimately improve outcomes for patients with this devastating disease.

References

Preclinical Profile of NV-128: An Isoflavone Derivative Targeting Chemoresistant Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NV-128 is a novel, synthetic isoflavone derivative that has demonstrated significant preclinical activity, particularly in models of chemoresistant epithelial ovarian cancer (EOC). Resistance to conventional apoptotic pathways is a primary driver of treatment failure in many cancers. This compound circumvents this resistance by inducing a caspase-independent form of cell death through the targeted inhibition of the Akt/mammalian target of rapamycin (mTOR) signaling pathway. This document provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro efficacy, and detailed putative experimental methodologies for its study.

Mechanism of Action: Inhibition of the Akt/mTOR Pathway

This compound exerts its cytotoxic effects by targeting key components of the Akt/mTOR signaling cascade, a critical pathway for cell survival, proliferation, and growth. In chemoresistant EOC cells, this pathway is often upregulated, contributing to the failure of apoptosis-inducing chemotherapeutics.

This compound treatment leads to the downregulation of the phosphorylated (active) forms of several key proteins in this pathway:

  • Akt: A serine/threonine kinase that promotes cell survival.

  • mTOR: A central regulator of cell growth and metabolism. This compound has been shown to inhibit both mTORC1 and mTORC2 activity.[1]

  • p70 S6 Kinase (S6K): A downstream effector of mTOR that is involved in protein synthesis.

The inhibition of this pathway by this compound initiates a caspase-independent cell death cascade. This process is characterized by chromatin condensation without the activation of caspases, the key executioners of apoptosis. Instead, cell death is mediated by the translocation of Beclin-1 to the mitochondria, followed by the nuclear translocation of endonuclease G.

Below is a diagram illustrating the proposed signaling pathway of this compound.

NV128_Pathway cluster_membrane cluster_cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC mTOR Complex Akt->mTORC S6K p70 S6K mTORC->S6K Beclin1_cyto Beclin-1 mTORC->Beclin1_cyto Inhibition of Sequestration Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis NV128 This compound NV128->mTORC Inhibition Beclin1_mito Beclin-1 Beclin1_cyto->Beclin1_mito Translocation EndoG_mito Endonuclease G Beclin1_mito->EndoG_mito Release EndoG_nuc Endonuclease G EndoG_mito->EndoG_nuc Translocation Chromatin_Condensation Chromatin Condensation & Cell Death EndoG_nuc->Chromatin_Condensation

Proposed signaling pathway of this compound.

In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity in preclinical models of epithelial ovarian cancer, including cell lines resistant to standard chemotherapeutic agents such as paclitaxel and carboplatin.

Cell Line TypeMetricValueReference
Paclitaxel-Resistant EOCGI501 - 5 µg/mL
Carboplatin-Resistant EOCGI501 - 5 µg/mL

In Vivo Efficacy

In a xenograft mouse model of human ovarian cancer, this compound significantly inhibited tumor growth without apparent toxicity to the animals.[1]

Experimental Protocols

The following sections provide detailed, albeit generalized, methodologies for the key experiments used to characterize the preclinical activity of this compound. It is important to note that the specific reagents and parameters for the original this compound studies are not publicly available.

Cell Culture and Drug Treatment

Primary cultures of epithelial ovarian cancer (EOC) cells, including paclitaxel and carboplatin-resistant lines, are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics. For experimental assays, cells are seeded at a predetermined density and allowed to adhere overnight. This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations for specified incubation times.

Growth Inhibition (GI50) Assay

The concentration of this compound that causes 50% growth inhibition (GI50) can be determined using a proprietary assay as mentioned in the literature, or a standard method like the MTT or SRB assay. Briefly, cells are treated with a range of this compound concentrations for a defined period (e.g., 72 hours). Cell viability is then assessed, and the GI50 value is calculated from the dose-response curve.

Western Blot Analysis

Western blotting is used to determine the expression and phosphorylation status of proteins within the Akt/mTOR pathway.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of Akt, mTOR, and p70 S6K, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H

A generalized workflow for Western Blot analysis.
Caspase Activity Assay

To confirm the caspase-independent nature of this compound-induced cell death, caspase activity assays are performed.

  • Cell Treatment: Cells are treated with this compound in the presence or absence of a pan-caspase inhibitor (e.g., Z-VAD-FMK).

  • Cell Lysis: After treatment, cells are lysed to release cellular contents.

  • Substrate Incubation: The cell lysate is incubated with a colorimetric or fluorometric caspase substrate (e.g., DEVD-pNA for caspase-3).

  • Detection: The activity of caspases is determined by measuring the absorbance or fluorescence of the cleaved substrate using a microplate reader.

Immunohistochemistry (IHC)

IHC can be used to visualize the localization of proteins within tumor tissues from the xenograft model.

  • Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigens.

  • Blocking: Endogenous peroxidase activity is quenched, and non-specific binding sites are blocked.

  • Antibody Incubation: Sections are incubated with a primary antibody against a protein of interest, followed by a biotinylated secondary antibody and a streptavidin-HRP complex.

  • Detection: The signal is developed using a chromogen such as DAB, and the sections are counterstained with hematoxylin.

  • Microscopy: The stained sections are visualized under a microscope.

Flow Cytometry

Flow cytometry can be used to analyze cell cycle distribution and quantify apoptotic or dead cells. For cell death analysis:

  • Cell Staining: Cells are stained with a fluorescent dye that binds to DNA (e.g., propidium iodide) and/or a marker of apoptosis (e.g., Annexin V-FITC).

  • Data Acquisition: The fluorescence of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in different stages of the cell cycle or the percentage of apoptotic/necrotic cells is quantified.

Immunoprecipitation (IP)

IP is used to study protein-protein interactions.

  • Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein complexes.

  • Antibody Binding: A specific primary antibody is added to the cell lysate to bind to the protein of interest.

  • Complex Precipitation: Protein A/G-agarose or magnetic beads are used to precipitate the antibody-protein complex.

  • Washing: The precipitated complex is washed to remove non-specifically bound proteins.

  • Elution and Analysis: The bound proteins are eluted and analyzed by Western blotting.

In Vivo Xenograft Mouse Model
  • Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or intraperitoneally injected with a suspension of human ovarian cancer cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Mice are treated with this compound (via a suitable route, e.g., intraperitoneal injection) or a vehicle control according to a predetermined schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Toxicity Monitoring: Animal weight and general health are monitored throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised for further analysis (e.g., IHC, Western blotting).

Xenograft_Workflow A Cancer Cell Implantation (Immunocompromised Mouse) B Tumor Growth (to palpable size) A->B C Randomization into Treatment Groups B->C D This compound or Vehicle Administration C->D E Tumor Volume & Animal Weight Monitoring D->E Regularly E->D F Endpoint: Tumor Excision & Analysis E->F

A generalized workflow for an in vivo xenograft study.

Conclusion

The preclinical data for this compound highlight its potential as a therapeutic agent for chemoresistant ovarian cancer. Its unique mechanism of action, involving the induction of caspase-independent cell death via inhibition of the Akt/mTOR pathway, offers a promising strategy to overcome resistance to conventional chemotherapies. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models, is warranted to support its clinical development.

References

An In-depth Technical Guide on the Synthesis and Chemical Structure of NV-128

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

NV-128 is a novel, first-generation isoflavonoid-based small molecule that has been investigated for its anti-cancer properties. Developed by Novogen, this compound functions as a potent inhibitor of the mTOR (mammalian target of rapamycin) pathway, a critical signaling cascade often dysregulated in cancer. This technical guide provides a comprehensive overview of the synthesis, chemical structure, and mechanism of action of this compound and its active metabolite, ME-344.

Chemical Structure and Synthesis

While preclinical studies and company press releases have extensively described the biological activity of this compound, its precise chemical structure and synthesis have not been widely published in peer-reviewed literature. However, through the analysis of related patents filed by Novogen and its subsidiary Marshall Edwards, Inc., and the public information available for its active metabolite ME-344, the structural class and likely synthetic routes can be elucidated.

This compound is described as a synthetic isoflavonoid, analogous to phenoxodiol and triphendiol. Its active metabolite, ME-344, is a second-generation isoflavone with the chemical name (3R,4S)-3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol.[1] The metabolic conversion of this compound to ME-344 suggests a close structural relationship, likely involving a metabolic activation step in vivo.

ME-344 Chemical Structure:

ParameterValue
IUPAC Name (3R,4S)-3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol[1]
Molecular Formula C22H20O4[1]
Molecular Weight 348.39 g/mol
CAS Number 1374524-68-1[1]

Based on the isoflavonoid scaffold, the synthesis of this compound and related compounds would likely involve established methods in heterocyclic chemistry. A general synthetic approach for isoflavonoids often involves the construction of the chromen-4-one core, followed by modifications to the phenyl side chains and the heterocyclic ring.

Hypothesized Synthetic Pathway for Isoflavonoid Analogs:

A plausible synthetic route, based on common isoflavone syntheses, could involve the following key steps:

  • Chalcone Formation: Condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone.

  • Oxidative Cyclization: Cyclization of the chalcone intermediate to form the flavone or isoflavone scaffold.

  • Functional Group Interconversion: Modification of substituents on the aromatic rings to introduce the desired hydroxyl and other functional groups.

A patent filed by Novogen (WO 2006/029415 A1) describes the synthesis of various isoflavone derivatives with anti-cancer activity. While not explicitly naming this compound, the patent details methods for producing compounds with the same core structure as ME-344, which would be applicable to the synthesis of its precursor.

Mechanism of Action

This compound and its active metabolite ME-344 exert their anti-cancer effects through a multi-faceted mechanism of action, primarily targeting cellular metabolism and survival pathways.

1. mTOR Pathway Inhibition:

This compound is a potent inhibitor of the mTOR signaling pathway. Unlike rapamycin and its analogs (rapalogs), which primarily inhibit mTOR Complex 1 (mTORC1), this compound has been shown to inhibit both mTORC1 and mTORC2. This dual inhibition leads to a more comprehensive blockade of mTOR signaling, which is crucial for cell growth, proliferation, and survival. Inhibition of mTORC1 and mTORC2 results in the dephosphorylation of downstream effectors such as p70S6K and Akt, ultimately leading to cell cycle arrest and apoptosis.

2. Mitochondrial Inhibition:

ME-344, the active metabolite of this compound, is a potent inhibitor of mitochondrial oxidative phosphorylation (OXPHOS) complex I.[2] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). The resulting energy stress and oxidative damage contribute to the induction of cancer cell death.

3. Induction of Caspase-Independent Cell Death:

A key feature of this compound is its ability to induce caspase-independent cell death. This is particularly significant in the context of chemoresistant cancers, which often have defects in the caspase-dependent apoptotic machinery. This compound-induced cell death is associated with autophagy and the translocation of endonuclease G to the nucleus, where it initiates DNA degradation.

The following diagram illustrates the proposed signaling pathway affected by this compound and ME-344:

NV128_MOA cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Cell Survival Cell Survival AKT->Cell Survival p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2->AKT Feedback Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis | Cell Growth Cell Growth Protein Synthesis->Cell Growth Cell Proliferation Cell Proliferation Cell Growth->Cell Proliferation OXPHOS Complex I OXPHOS Complex I ATP Production ATP Production OXPHOS Complex I->ATP Production | ROS ROS OXPHOS Complex I->ROS generates Cell Death (Caspase-Independent) Cell Death (Caspase-Independent) ROS->Cell Death (Caspase-Independent) This compound This compound This compound->mTORC1 | This compound->mTORC2 | ME-344 ME-344 This compound->ME-344 Metabolism ME-344->OXPHOS Complex I |

Caption: Signaling pathway of this compound and its metabolite ME-344.

Preclinical Data

Preclinical studies have demonstrated the anti-cancer activity of this compound and ME-344 in a variety of cancer models, including ovarian, breast, and lung cancer, as well as acute myeloid leukemia (AML).

In Vitro Cytotoxicity:

ME-344 has shown potent cytotoxic activity against a range of cancer cell lines.

Cell LineCancer TypeIC50 / EC50 (nM)Reference
Various AML cell linesAcute Myeloid Leukemia75 - 100[3]
Relapsed/Refractory AML patient samplesAcute Myeloid Leukemia200 - 300[3]

In Vivo Efficacy:

In vivo studies using xenograft models have confirmed the anti-tumor activity of this compound and ME-344. In a study on AML xenografts, the combination of ME-344 with the Bcl-2 inhibitor venetoclax significantly reduced the leukemia burden and extended survival.[3]

The following diagram outlines a general workflow for preclinical evaluation of compounds like this compound.

Preclinical_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Clinical Development Compound Synthesis (this compound) Compound Synthesis (this compound) Metabolite Identification (ME-344) Metabolite Identification (ME-344) Compound Synthesis (this compound)->Metabolite Identification (ME-344) Cell Line Screening (IC50) Cell Line Screening (IC50) Compound Synthesis (this compound)->Cell Line Screening (IC50) Metabolite Identification (ME-344)->Cell Line Screening (IC50) Mechanism of Action Studies Mechanism of Action Studies Cell Line Screening (IC50)->Mechanism of Action Studies Pharmacokinetics (PK) Pharmacokinetics (PK) Cell Line Screening (IC50)->Pharmacokinetics (PK) Biochemical Assays (e.g., mTOR kinase assay) Biochemical Assays (e.g., mTOR kinase assay) Mechanism of Action Studies->Biochemical Assays (e.g., mTOR kinase assay) Xenograft Efficacy Models Xenograft Efficacy Models Pharmacokinetics (PK)->Xenograft Efficacy Models Toxicology Studies Toxicology Studies Xenograft Efficacy Models->Toxicology Studies Phase I Clinical Trial Phase I Clinical Trial Toxicology Studies->Phase I Clinical Trial

Caption: General preclinical development workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound and ME-344 are proprietary and primarily contained within patent literature. However, based on published studies involving ME-344, the following are representative methodologies.

Cell Viability Assay (MTT/MTS Assay):

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a serial dilution of ME-344 or vehicle control for a specified period (e.g., 72 hours).

  • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.

  • After incubation, the formazan product is solubilized, and the absorbance is measured at a specific wavelength.

  • Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.

Western Blot Analysis for mTOR Pathway Inhibition:

  • Cells are treated with ME-344 or vehicle control for the desired time.

  • Cells are lysed, and protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of mTOR, Akt, and p70S6K.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mitochondrial Respiration Assay (Seahorse XF Analyzer):

  • Cells are seeded in a Seahorse XF culture plate.

  • The sensor cartridge is hydrated overnight.

  • On the day of the assay, the cell culture medium is replaced with Seahorse XF base medium supplemented with substrates.

  • The plate is placed in the Seahorse XF Analyzer, and baseline oxygen consumption rate (OCR) is measured.

  • ME-344 is injected into the wells, and the change in OCR is monitored to determine the effect on mitochondrial respiration.

Conclusion

This compound and its active metabolite ME-344 are promising isoflavonoid-based anti-cancer agents with a unique mechanism of action that combines mTOR pathway inhibition with mitochondrial disruption. While the precise chemical structure and synthesis of this compound are not publicly available in detail, the information on ME-344 provides a strong foundation for understanding its chemical properties and biological activity. The preclinical data support the continued investigation of this class of compounds for the treatment of various cancers, particularly those resistant to conventional therapies. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide to the Discovery and Development of NV-128

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NV-128 is a novel, isoflavone-derived small molecule that has demonstrated significant potential as an anti-cancer agent, particularly in chemoresistant ovarian cancers. Developed by Novogen Ltd., this compound functions as a potent inhibitor of the mammalian target of rapamycin (mTOR) pathway, uniquely affecting both mTORC1 and mTORC2 complexes. Its mechanism of action extends to the induction of caspase-independent cell death and autophagy, offering a promising therapeutic strategy for tumors that have developed resistance to conventional apoptosis-inducing chemotherapies. Preclinical studies have highlighted its efficacy in targeting cancer stem cells, a key driver of tumor recurrence and metastasis. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound.

Introduction

The challenge of chemoresistance in oncology, particularly in aggressive malignancies such as ovarian cancer, necessitates the development of novel therapeutic agents with distinct mechanisms of action. This compound emerged from a drug discovery program focused on isoflavone analogues with anti-cancer properties. Early investigations revealed its potent cytotoxic effects against a range of cancer cell lines, including those resistant to standard-of-care agents like paclitaxel and carboplatin. This led to a focused effort to elucidate its molecular mechanism and evaluate its preclinical efficacy.

Mechanism of Action: A Dual mTORC1/mTORC2 Inhibitor

This compound exerts its anti-tumor effects primarily through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.

Inhibition of mTOR Signaling

Unlike rapamycin and its analogs (rapalogs) which primarily inhibit mTORC1, this compound has been shown to inhibit both mTORC1 and mTORC2.[1] This dual inhibition is significant as it not only blocks the protein synthesis and cell growth signals downstream of mTORC1 but also inhibits the pro-survival signals mediated by mTORC2-dependent phosphorylation of Akt at Ser473.

The inhibition of the mTOR pathway by this compound leads to the dephosphorylation of key downstream effectors, including p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein translation and cell cycle arrest.

Induction of Caspase-Independent Cell Death

A hallmark of this compound's mechanism is its ability to induce a form of programmed cell death that is independent of caspases, the key executioner enzymes in classical apoptosis.[1] This is particularly relevant for chemoresistant cancers, which often have defects in the caspase-dependent apoptotic machinery. The caspase-independent cell death induced by this compound is characterized by chromatin condensation and DNA degradation.[1]

Autophagy Induction

This compound has been observed to induce autophagy, a cellular process involving the degradation of cellular components through the lysosomal machinery.[1] While autophagy can sometimes promote cell survival, in the context of this compound treatment, it appears to be linked to the cell death process. The mechanism involves the mitochondrial translocation of Beclin-1, a key protein in the initiation of autophagy.[1]

Targeting Cancer Stem Cells

Preclinical research, notably in collaboration with Yale University, has demonstrated that this compound is highly potent against ovarian cancer stem cells.[1] These cells are often quiescent and resistant to conventional chemotherapies, leading to tumor recurrence. This compound's ability to target this cell population suggests its potential to achieve more durable responses and prevent relapse. The mechanism in cancer stem cells involves the disruption of mitochondrial function and a decrease in cellular ATP levels.

Preclinical Data

The preclinical evaluation of this compound has been conducted in a variety of in vitro and in vivo models, demonstrating its anti-cancer activity.

In Vitro Efficacy

This compound has shown significant growth-inhibitory effects across a panel of cancer cell lines. Of particular note is its activity in chemoresistant ovarian cancer cells.

Cell LineCancer TypeChemoresistance ProfileGI50 (µg/mL)
EOC (Epithelial Ovarian Cancer)OvarianPaclitaxel-resistant1 - 5
EOC (Epithelial Ovarian Cancer)OvarianCarboplatin-resistant1 - 5

Note: Specific GI50 values for a broader range of cell lines are not publicly available in the reviewed literature. The data presented is a range for chemoresistant primary epithelial ovarian cancer cells.

In Vivo Efficacy

In vivo studies using xenograft models in mice have demonstrated the anti-tumor activity of this compound. Treatment with this compound has been shown to significantly inhibit tumor growth without apparent toxicity.[1]

Note: Detailed quantitative data on tumor growth inhibition (e.g., percentage of tumor volume reduction) from these in vivo studies are not available in the public domain at the time of this review.

Experimental Protocols

The following sections outline the general methodologies employed in the preclinical evaluation of this compound.

Cell Viability and Growth Inhibition Assay

The growth inhibitory effects of this compound were determined using a colorimetric assay.

  • Assay: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).

  • Principle: This assay measures the number of viable cells by the conversion of a tetrazolium compound (MTS) into a colored formazan product by metabolically active cells. The amount of formazan is proportional to the number of living cells.

  • Protocol Outline:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with increasing concentrations of this compound for a specified period (e.g., 48-72 hours).

    • Add the CellTiter 96® AQueous One Solution Reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a 96-well plate reader.

    • Calculate the GI50 value, the concentration of the drug that causes 50% inhibition of cell growth compared to untreated controls.

Western Blot Analysis for mTOR Pathway Inhibition

The effect of this compound on the phosphorylation status of key proteins in the mTOR pathway was assessed by Western blotting.

  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

  • Protocol Outline:

    • Treat cells with this compound for various time points.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or similar assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, Akt, and S6K.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Caspase Activity Assay

To determine if the induced cell death was caspase-dependent, a luminescent caspase activity assay was used.

  • Assay: Caspase-Glo® 3/7 Assay.

  • Principle: This assay uses a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspases-3 and -7, releasing a substrate for luciferase that generates a luminescent signal.

  • Protocol Outline:

    • Treat cells in a 96-well plate with this compound or a known apoptosis inducer (positive control).

    • Add the Caspase-Glo® 3/7 Reagent directly to the wells.

    • Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.

    • Measure luminescence using a luminometer.

In Vivo Xenograft Studies

The in vivo anti-tumor efficacy of this compound was evaluated in a mouse xenograft model of human ovarian cancer.

  • Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored over time.

  • Protocol Outline:

    • Inject human ovarian cancer cells subcutaneously or intraperitoneally into immunodeficient mice (e.g., nude or SCID mice).

    • Allow tumors to establish to a palpable size.

    • Randomize mice into control and treatment groups.

    • Administer this compound to the treatment group via a specified route and schedule.

    • Measure tumor volume regularly using calipers.

    • Monitor animal weight and general health as indicators of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

NV128_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt p-Akt (S473) S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Autophagy_Initiation Autophagy_Initiation mTORC1->Autophagy_Initiation Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Beclin-1 Beclin-1 Beclin-1->Autophagy_Initiation Mito_Beclin1 Beclin-1 Beclin-1->Mito_Beclin1 translocates Bcl-2 Bcl-2 Bcl-2->Beclin-1 EndoG_Mito Endonuclease G EndoG_Nuc Endonuclease G EndoG_Mito->EndoG_Nuc translocates DNA Degradation DNA Degradation EndoG_Nuc->DNA Degradation NV128 This compound NV128->mTORC2 NV128->mTORC1 NV128->Beclin-1 dissociates from Bcl-2

Caption: this compound signaling pathway leading to cell death.

Experimental Workflow: In Vitro Cell Viability Assay

Cell_Viability_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_nv128 Prepare serial dilutions of this compound incubate_overnight->prepare_nv128 treat_cells Treat cells with this compound or vehicle control incubate_overnight->treat_cells prepare_nv128->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mts Add MTS reagent to each well incubate_treatment->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read_absorbance Measure absorbance at 490 nm incubate_mts->read_absorbance analyze_data Calculate GI50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining this compound cell viability.

Conclusion

This compound represents a promising therapeutic candidate with a unique mechanism of action that circumvents common resistance pathways in cancer. Its ability to dually inhibit mTORC1 and mTORC2, induce caspase-independent cell death, and target cancer stem cells provides a strong rationale for its further development. While the publicly available quantitative data is limited, the foundational preclinical studies demonstrate a significant potential for this compound in the treatment of chemoresistant ovarian cancer and possibly other solid tumors. Further detailed preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

The Isoflavone Derivative NV-128: A Potent Modulator of the mTOR Signaling Pathway in Chemoresistant Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of chemoresistance is a paramount challenge in the clinical management of ovarian cancer. A significant portion of tumors develop resistance to conventional apoptotic cell death pathways, necessitating the exploration of alternative therapeutic strategies. One such promising avenue lies in the modulation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. This technical guide delves into the mechanism of action of NV-128, a novel isoflavone derivative, with a specific focus on its effects on the mTOR signaling cascade in chemoresistant ovarian cancer cells. This compound has been shown to induce a caspase-independent form of cell death, offering a potential therapeutic window for tumors that have become refractory to standard apoptotic inducers.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by targeting the mTOR signaling pathway, a central hub in cellular regulation. Unlike rapamycin and its analogs, which primarily inhibit mTOR Complex 1 (mTORC1), this compound appears to inhibit both mTORC1 and mTORC2. This is achieved through the dephosphorylation or inhibition of phosphorylation of the mTOR kinase itself.[1] The inhibition of both complexes leads to a more comprehensive blockade of downstream signaling, mitigating the feedback activation of Akt that can occur with mTORC1-specific inhibitors.

The downstream consequences of this compound-mediated mTOR inhibition are multifaceted. It leads to the downregulation of phosphorylated Akt, a key survival kinase, and the dephosphorylation of p70 S6 Kinase (p70S6K), a critical regulator of protein synthesis.[1] This disruption of the mTOR cascade ultimately results in caspase-independent cell death, characterized by chromatin condensation and mitochondrial depolarization.[2]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified in various in vitro studies. The growth inhibitory effects are particularly notable in chemoresistant ovarian cancer cell lines.

Cell LineDrug ResistanceTime PointGI50 (µg/mL)
CP70Cisplatin-resistant24 hours5.0
CP70Cisplatin-resistant48 hours2.5
CP70Cisplatin-resistant72 hours1.0
Paclitaxel-resistant EOC cellsPaclitaxel-resistantNot Specified1.0 - 5.0
Carboplatin-resistant EOC cellsCarboplatin-resistantNot Specified1.0 - 5.0

Table 1: Growth Inhibitory (GI50) concentrations of this compound in chemoresistant epithelial ovarian cancer (EOC) cells. Data extracted from Alvero et al., 2009.[2]

Western blot analyses have provided semi-quantitative data on the effect of this compound on key proteins within the mTOR pathway. Treatment of ovarian cancer stem cells with 10 µg/mL this compound resulted in a marked decrease in the phosphorylation of S6 kinase (pS6k), a downstream target of mTORC1.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are detailed protocols for key experiments cited in the study of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the concentration of this compound that causes 50% growth inhibition (GI50).

Materials:

  • 96-well plates

  • Epithelial Ovarian Cancer (EOC) cells (e.g., CP70)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Protocol:

  • Seed EOC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation with MTT, add 100 µL of solubilization solution to each well.

  • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value from the dose-response curve.

Western Blot Analysis

This technique is used to detect the levels of total and phosphorylated proteins in the mTOR signaling pathway.

Materials:

  • EOC cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-Akt, anti-Akt, anti-p-p70S6K, anti-p70S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Plate EOC cells and treat with various concentrations of this compound for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

In Vitro mTOR Kinase Assay

This assay directly measures the kinase activity of mTORC1/2 in the presence of this compound.

Materials:

  • Immunoprecipitated mTORC1/2 from cell lysates

  • Recombinant inactive substrate (e.g., 4E-BP1 for mTORC1, Akt for mTORC2)

  • This compound

  • Kinase assay buffer (containing ATP and MgCl2)

  • [γ-32P]ATP (for radioactive detection) or phospho-specific antibodies (for non-radioactive detection)

  • SDS-PAGE and autoradiography film or Western blot reagents

Protocol:

  • Immunoprecipitate mTORC1 or mTORC2 from EOC cell lysates.

  • Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.

  • Resuspend the immunoprecipitates in kinase assay buffer.

  • Add the recombinant substrate and varying concentrations of this compound to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-32P]ATP or cold ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Boil the samples and separate the proteins by SDS-PAGE.

  • For radioactive detection, expose the gel to autoradiography film to visualize the phosphorylated substrate.

  • For non-radioactive detection, perform a Western blot using a phospho-specific antibody against the substrate.

  • Quantify the level of substrate phosphorylation to determine the inhibitory effect of this compound.

Visualizations

mTOR Signaling Pathway and this compound Inhibition

mTOR_Pathway_NV128 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT Akt PIP3->AKT TSC TSC1/2 AKT->TSC P Cell_Survival Cell Survival AKT->Cell_Survival mTORC2 mTORC2 mTORC2->AKT P (Ser473) Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K P fourEBP1 4E-BP1 mTORC1->fourEBP1 P Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis NV128 This compound NV128->mTORC2 NV128->mTORC1

Caption: The mTOR signaling pathway and the inhibitory points of this compound.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow start Cell Culture & this compound Treatment lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

References

Mitochondrial Dysfunction Induced by NV-128: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NV-128, a novel isoflavone derivative, has emerged as a promising anti-cancer agent, particularly in the context of chemoresistant ovarian cancer. Its mechanism of action diverges from traditional apoptosis-inducing chemotherapeutics, focusing instead on the induction of a caspase-independent cell death pathway originating from mitochondrial dysfunction. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced mitochondrial dysfunction, offering a comprehensive resource for researchers in oncology and drug development. We present a summary of key quantitative data, detailed experimental protocols for reproducing and expanding upon these findings, and visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting Mitochondrial Bioenergetics

This compound exerts its cytotoxic effects by targeting the mitochondria, leading to a cascade of events that culminate in caspase-independent cell death. The primary mechanism involves the disruption of mitochondrial bioenergetics, creating a state of cellular starvation. This is characterized by a significant decrease in ATP levels, degradation of mitochondrial respiratory chain components Cox-I and Cox-IV, and an increase in mitochondrial superoxide and hydrogen peroxide.[1] This disruption of normal mitochondrial function is a key initiating event in the cellular response to this compound.

The cellular response to this this compound-induced mitochondrial stress bifurcates into two independent, yet complementary, cell death pathways.[1][2]

Signaling Pathways of this compound-Induced Cell Death

Pathway 1: Inhibition of the PI3K/Akt/mTOR Signaling Cascade

This compound treatment leads to the downregulation of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[3][4] This is evidenced by a decrease in the phosphorylation of Akt, mTOR, and the downstream effector S6 kinase.[4] The inhibition of this pathway is a critical step in the induction of cell death by this compound.

NV128 This compound Mito Mitochondrial Dysfunction NV128->Mito pAKT p-AKT (down) Mito->pAKT pmTOR p-mTOR (down) pAKT->pmTOR pS6K p-S6 Kinase (down) pmTOR->pS6K CellDeath Caspase-Independent Cell Death pS6K->CellDeath

Caption: this compound Induced PI3K/Akt/mTOR Inhibition Pathway.

Pathway 2: Mitochondrial Depolarization and Nuclear Translocation of Endonuclease G

A second pathway initiated by this compound-induced mitochondrial dysfunction involves the translocation of Beclin-1 to the mitochondria.[4] This event is associated with mitochondrial membrane depolarization, a key indicator of mitochondrial distress.[4] Subsequently, this leads to the nuclear translocation of Endonuclease G (EndoG), a mitochondrial nuclease, which is responsible for the observed chromatin condensation characteristic of this form of cell death.[3][4]

NV128_2 This compound Mito_2 Mitochondrial Dysfunction NV128_2->Mito_2 Beclin1_mito Beclin-1 Mitochondrial Translocation Mito_2->Beclin1_mito Mito_depol Mitochondrial Depolarization Beclin1_mito->Mito_depol EndoG_nuclear EndoG Nuclear Translocation Mito_depol->EndoG_nuclear Chromatin_cond Chromatin Condensation EndoG_nuclear->Chromatin_cond CellDeath_2 Caspase-Independent Cell Death Chromatin_cond->CellDeath_2

Caption: Mitochondrial Depolarization and EndoG Translocation Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound in Ovarian Cancer Cell Lines

Cell LineChemo-resistance ProfileGI50 (µg/mL)
R182Paclitaxel- and Carboplatin-resistant1 - 5
CP70Cisplatin-resistant1 - 5
A2780Cisplatin-sensitive1 - 5
OVCAR3-1 - 5
SKOV3-1 - 5
CAOV3-1 - 5
Data extracted from Alvero et al., 2009.[4]

Table 2: Effects of this compound on Mitochondrial Parameters in Ovarian Cancer Stem Cells

ParameterEffect
ATP LevelsSignificant Decrease
Cox-I LevelsDecrease
Cox-IV LevelsDecrease
Mitochondrial SuperoxideIncrease
Mitochondrial Hydrogen PeroxideIncrease
Data extracted from Alvero et al., 2011.[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's effects on mitochondrial function.

Assessment of Mitochondrial Membrane Potential (JC-1 Staining)

This protocol is for the qualitative and quantitative assessment of mitochondrial membrane potential using the fluorescent dye JC-1.

start Start step1 Seed cells and treat with this compound start->step1 step2 Incubate with JC-1 dye step1->step2 step3 Wash cells step2->step3 step4 Acquire images (Fluorescence Microscopy) or read fluorescence (Plate Reader) step3->step4 step5 Analyze red/green fluorescence ratio step4->step5 end End step5->end

Caption: Experimental Workflow for JC-1 Staining.

Materials:

  • JC-1 dye

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slides).

  • Treat cells with the desired concentrations of this compound for the specified time.

  • Prepare a working solution of JC-1 dye in cell culture medium.

  • Remove the treatment medium and wash the cells with PBS.

  • Incubate the cells with the JC-1 working solution in the dark at 37°C.

  • Wash the cells with PBS to remove excess dye.

  • For qualitative analysis, acquire images using a fluorescence microscope with appropriate filters for red (J-aggregates in healthy mitochondria) and green (J-monomers in depolarized mitochondria) fluorescence.

  • For quantitative analysis, measure the fluorescence intensity at the respective emission wavelengths using a fluorescence plate reader.

  • Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

Western Blot Analysis of Phosphorylated Proteins (p-mTOR)

This protocol outlines the steps for detecting changes in the phosphorylation status of mTOR.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-mTOR, anti-total-mTOR, loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against p-mTOR overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total mTOR and a loading control (e.g., β-actin or GAPDH) for normalization.

Subcellular Fractionation and Western Blot for Protein Translocation

This protocol is for determining the translocation of Beclin-1 to the mitochondria and EndoG to the nucleus.

Materials:

  • Subcellular fractionation kit or buffers for mitochondrial and nuclear isolation

  • Western blot reagents (as listed in 4.2)

  • Primary antibodies (anti-Beclin-1, anti-EndoG, mitochondrial marker, nuclear marker)

Procedure:

  • Treat cells with this compound.

  • Harvest the cells and perform subcellular fractionation to isolate mitochondrial and nuclear fractions.

  • Perform Western blot analysis on each fraction as described in section 4.2.

  • Probe the membranes with antibodies against Beclin-1 and EndoG.

  • To ensure the purity of the fractions, probe the membranes with antibodies against mitochondrial (e.g., COX IV) and nuclear (e.g., Lamin B1) markers.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for chemoresistant cancers. Its unique mechanism of action, centered on the induction of mitochondrial dysfunction and the activation of caspase-independent cell death pathways, offers a promising strategy to overcome resistance to conventional chemotherapeutics. The data and protocols presented in this guide provide a comprehensive foundation for further research into the therapeutic potential of this compound and the development of novel agents targeting mitochondrial metabolism in cancer.

References

Caspase-Independent Apoptosis by NV-128: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel isoflavone derivative, NV-128, and its mechanism of inducing caspase-independent cell death, particularly in chemoresistant cancers. The information presented herein is a synthesis of preclinical data, focusing on the molecular pathways, experimental validation, and quantitative outcomes associated with this compound's unique mode of action.

Executive Summary

Resistance to conventional chemotherapy is a significant obstacle in cancer treatment, often linked to the evasion of caspase-dependent apoptosis. This compound emerges as a promising therapeutic agent that circumvents this resistance by activating an alternative, caspase-independent cell death pathway. This document elucidates the signaling cascade initiated by this compound, provides detailed experimental protocols for its characterization, and presents key quantitative data from preclinical studies. The primary mechanism of this compound involves the inhibition of the Akt/mTOR pathway, leading to mitochondrial dysfunction and nuclear translocation of endonuclease G, ultimately resulting in cell death characterized by chromatin condensation without caspase activation.

Quantitative Data Summary

The efficacy of this compound has been quantified across various epithelial ovarian cancer (EOC) cell lines, including those resistant to standard chemotherapeutic agents like paclitaxel and carboplatin.

Table 1: In Vitro Efficacy of this compound in Epithelial Ovarian Cancer (EOC) Cells
Cell LineResistance ProfileGI₅₀ (µg/mL)
EOC Cells (Primary Cultures)Paclitaxel-Resistant1 - 5
EOC Cells (Primary Cultures)Carboplatin-Resistant1 - 5
CP70 EOC Cell LineNot SpecifiedNot Specified

GI₅₀ (50% growth inhibition) values were determined using a proprietary cell viability assay.[1][2]

Table 2: Effects of this compound on Ovarian Cancer Stem Cells
ParameterEffect
ATP LevelsSignificantly Decreased
Mitochondrial RespirationSignificantly Decreased
StemnessLoss of Stemness
ChemosensitivityIncreased

These effects highlight this compound's ability to target the highly chemoresistant cancer stem cell population.[3]

Signaling Pathway of this compound-Induced Caspase-Independent Cell Death

This compound initiates a signaling cascade that is distinct from classical apoptosis. The key events are the inhibition of the pro-survival Akt/mTOR pathway, leading to downstream events that culminate in cell death.

NV128_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus NV128 This compound Akt p-AKT (Phosphorylated) NV128->Akt Inhibits NV128->Akt mTOR p-mTOR (Phosphorylated) Akt->mTOR Activates p70S6K p-p70 S6 Kinase (Phosphorylated) mTOR->p70S6K Activates Beclin1_cyto Beclin-1 Beclin1_mito Beclin-1 Beclin1_cyto->Beclin1_mito Translocates Mito_Depolarization Mitochondrial Depolarization Beclin1_mito->Mito_Depolarization Induces EndoG_mito Endonuclease G EndoG_nuc Endonuclease G EndoG_mito->EndoG_nuc Translocates Chromatin_Condensation Chromatin Condensation EndoG_nuc->Chromatin_Condensation Causes Cell_Death Caspase-Independent Cell Death Chromatin_Condensation->Cell_Death

Caption: Signaling pathway of this compound-induced cell death.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability and Growth Inhibition (GI₅₀) Assay

This protocol is designed to determine the concentration of this compound that causes 50% growth inhibition in cancer cell lines.

Cell_Viability_Workflow Start Start Seed_Cells Seed EOC cells in 96-well plates Start->Seed_Cells Treat_Cells Treat with increasing concentrations of this compound Seed_Cells->Treat_Cells Incubate Incubate for a defined period (e.g., 72h) Treat_Cells->Incubate Add_Reagent Add CellTiter 96® AQueous One Solution Reagent Incubate->Add_Reagent Measure_Absorbance Measure absorbance at 490 nm Add_Reagent->Measure_Absorbance Calculate_GI50 Calculate GI₅₀ values Measure_Absorbance->Calculate_GI50 End End Calculate_GI50->End

Caption: Workflow for GI₅₀ determination.

Methodology:

  • Primary cultures of epithelial ovarian cancer (EOC) cells are seeded in 96-well plates.

  • Cells are treated with increasing concentrations of this compound.

  • Following incubation, cell viability is assessed using a suitable assay, such as the CellTiter 96® AQueous One Solution Cell Proliferation Assay.

  • The concentration that causes 50% growth inhibition (GI₅₀) is then calculated.[1][2]

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is used to detect changes in the levels of key proteins and their phosphorylation status in the signaling pathway affected by this compound.

Methodology:

  • EOC cells are treated with this compound at various concentrations and time points.

  • Whole-cell lysates are prepared, and protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, p-mTOR, p-p70 S6 kinase, Beclin-1, Endonuclease G).

  • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Caspase Activity Assay

This assay determines whether the observed cell death is dependent on the activation of caspases.

Methodology:

  • EOC cells are treated with this compound in the presence or absence of a pan-caspase inhibitor (e.g., Z-VAD-FMK).

  • Cell viability is measured after a set incubation period.

  • Alternatively, caspase activity can be directly measured using a colorimetric or fluorometric assay that detects the cleavage of a caspase-specific substrate.

  • The results indicated that inhibition of caspases had no impact on this compound-induced cell death, confirming the caspase-independent nature of this process.[2]

Immunoprecipitation for Protein-Protein Interactions

This technique is used to identify interactions between proteins, for instance, the association of Beclin-1 with mitochondrial proteins.

Methodology:

  • Mitochondrial fractions are isolated from this compound-treated and untreated EOC cells.

  • Mitochondrial lysates are incubated with an antibody against the protein of interest (e.g., Beclin-1) to form an antigen-antibody complex.

  • Protein A/G agarose beads are used to precipitate the complex.

  • The precipitated proteins are then analyzed by Western blotting to identify interacting partners (e.g., Bcl-2 family members).[2]

In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor activity of this compound in a living organism.

Methodology:

  • Immunocompromised mice are subcutaneously injected with chemoresistant EOC cells.

  • Once tumors are established, mice are treated with this compound, a control vehicle, or standard chemotherapy (e.g., Paclitaxel, Carboplatin).

  • Tumor volume and animal weight are monitored regularly.

  • At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry).

  • This compound was shown to induce a significant decrease in tumor growth compared to paclitaxel and carboplatin, without causing a noticeable decrease in animal weight or activity.[2]

Conclusion

This compound represents a significant advancement in the development of therapeutics for chemoresistant cancers. Its ability to induce caspase-independent cell death through the targeted inhibition of the Akt/mTOR pathway offers a novel strategy to overcome resistance to conventional apoptotic-inducing agents. The data presented in this guide underscore the potential of this compound as a standalone or combination therapy in clinical settings. Further investigation into its synergistic effects with other anti-cancer agents is warranted.[4]

References

NV-128: A Novel Agent for Overcoming Chemoresistance in Tumors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The emergence of chemoresistance is a primary obstacle in the successful treatment of many cancers, leading to disease recurrence and poor patient outcomes. Ovarian cancer, in particular, is notorious for developing resistance to standard platinum-based therapies. This has spurred the search for novel therapeutic agents that can effectively target and eliminate chemoresistant tumor cells. NV-128, a novel isoflavone derivative, has emerged as a promising candidate that induces cell death in chemoresistant cancer cells through a unique, caspase-independent mechanism. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical efficacy in chemoresistant models, and the experimental protocols used to elucidate its activity.

Mechanism of Action: A Multi-pronged Attack on Cancer Cell Survival

This compound circumvents traditional apoptotic pathways, which are often dysfunctional in chemoresistant cells. Instead, it employs a dual strategy of inhibiting critical cell survival signaling and disrupting cellular energy metabolism.

Inhibition of the PI3K/Akt/mTOR Survival Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers, contributing to chemoresistance. This compound directly targets this pathway by inhibiting the mammalian target of rapamycin (mTOR). This inhibition leads to the downstream dephosphorylation and inactivation of key effector proteins, including Akt and the ribosomal p70 S6 kinase (p70S6K). The disruption of this signaling cascade halts uncontrolled cell proliferation and promotes cell death.

Mitochondrial Targeting and Metabolic Disruption

A key feature of this compound is its ability to target the mitochondria of cancer cells, particularly chemoresistant ovarian cancer stem cells (CSCs).[1] This targeting leads to a significant disruption of mitochondrial function, characterized by:

  • Decreased ATP Production: this compound treatment leads to a sharp decline in cellular ATP levels, depriving the cancer cells of the energy required for their survival and proliferation.[1]

  • Inhibition of Electron Transport Chain Components: The compound has been shown to inhibit Cox-I and Cox-IV, essential components of the mitochondrial electron transport chain.[1]

  • Increased Oxidative Stress: The impairment of mitochondrial function results in an increase in reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[1]

  • Loss of Mitochondrial Membrane Potential: The culmination of these insults is the loss of the mitochondrial membrane potential, a critical event that triggers cell death pathways.[1]

Induction of Caspase-Independent Cell Death

Chemoresistant cancer cells often develop mechanisms to evade caspase-dependent apoptosis. This compound bypasses this resistance by inducing a caspase-independent form of cell death.[1] This process is characterized by chromatin condensation without the activation of executioner caspases. The signaling cascade involves the mitochondrial translocation of beclin-1, followed by the nuclear translocation of endonuclease G, which then proceeds to degrade DNA.[1] Evidence also suggests that this compound can induce autophagy, a cellular process of self-digestion that can lead to cell death.

The diagram below illustrates the signaling pathway activated by this compound.

NV128_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates NV128 This compound mTOR mTOR NV128->mTOR Inhibits AMPK AMPK NV128->AMPK Activates Mitochondria Mitochondrial Function NV128->Mitochondria Targets Akt Akt PI3K->Akt Activates Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation p70S6K->Proliferation Promotes Beclin1_mito Beclin-1 (Mitochondrial Translocation) EndoG Endonuclease G (Nuclear Translocation) Beclin1_mito->EndoG ATP ATP Production Mitochondria->ATP Inhibits ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increases MMP Loss of Membrane Potential ROS->MMP MMP->Beclin1_mito DNA_Degradation Chromatin Condensation & DNA Degradation EndoG->DNA_Degradation Cell_Death Caspase-Independent Cell Death DNA_Degradation->Cell_Death

Caption: this compound signaling pathway in chemoresistant cancer cells.

Preclinical Efficacy in Chemoresistant Models

Preclinical studies have demonstrated the potent cytotoxic effects of this compound, particularly against ovarian cancer cells that are resistant to conventional chemotherapies.

Quantitative Data Summary

The efficacy of this compound has been quantified in various chemoresistant cell lines. The table below summarizes the key findings.

Cell TypeResistance ProfileAssay TypeEndpointValueReference
Primary Epithelial Ovarian Cancer (EOC) CellsPaclitaxel-ResistantGrowth Inhibition AssayGI₅₀1 - 5 µg/mL[1]
Primary Epithelial Ovarian Cancer (EOC) CellsCarboplatin-ResistantGrowth Inhibition AssayGI₅₀1 - 5 µg/mL[1]
Ovarian Cancer Stem Cells (CD44+/MyD88+)Chemoresistant PhenotypeATP Measurement AssayATP LevelsSignificantly Decreased[1]

GI₅₀: The concentration of a drug that causes 50% inhibition of cell growth.

In vivo studies using xenograft mouse models have further confirmed the anti-tumor activity of this compound. Treatment with this compound resulted in a significant inhibition of tumor growth without observable toxicity to the animals.

Experimental Protocols

The characterization of this compound's activity has relied on a suite of established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Cell Growth Inhibition (GI₅₀) Assay

This assay is used to determine the concentration of this compound required to inhibit the growth of cancer cells by 50%.

  • Cell Plating: Seed primary cultures of epithelial ovarian cancer (EOC) cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.1 to 100 µg/mL). Include untreated and vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Measure cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a proprietary assay. This involves adding the reagent to each well, incubating, and then measuring the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Plot the results and use non-linear regression analysis to determine the GI₅₀ value.

Western Blot Analysis for Pathway Inhibition

Western blotting is used to detect changes in the phosphorylation status of key proteins within the PI3K/Akt/mTOR pathway.

  • Cell Lysis: Treat cancer cells with this compound (e.g., 10 µg/mL) for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal protein loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on a polyacrylamide gel via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for phosphorylated and total forms of Akt, mTOR, p70S6K, and AMPKα1 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

  • Analysis: Quantify band intensities and calculate the ratio of phosphorylated protein to total protein to assess the level of pathway inhibition.

In Vivo Xenograft Tumor Model

This model is crucial for evaluating the anti-tumor efficacy and systemic toxicity of this compound in a living organism.

  • Cell Implantation: Subcutaneously inoculate immunodeficient mice (e.g., Balb/c nude mice) with a suspension of chemoresistant ovarian cancer cells.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (at a predetermined dose) or a vehicle control via a suitable route (e.g., intraperitoneal injection) at regular intervals.

  • Monitoring: Monitor tumor volume using calipers and the body weight of the mice throughout the study to assess efficacy and toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

The following diagram outlines a typical experimental workflow for evaluating a compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Culture 1. Culture Chemoresistant Cancer Cell Lines GI50_Assay 2. Growth Inhibition (GI50) Assay Pathway_Analysis 3. Mechanism of Action Studies (Western Blot, ATP Assay) GI50_Assay->Pathway_Analysis If Promising Activity Data_Analysis Data Analysis & Interpretation GI50_Assay->Data_Analysis Xenograft_Model 4. Establish Xenograft Mouse Model Pathway_Analysis->Xenograft_Model If Novel Mechanism Pathway_Analysis->Data_Analysis Treatment 5. Administer this compound vs. Vehicle Control Xenograft_Model->Treatment Monitoring 6. Monitor Tumor Growth & Animal Health Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Excision, Histology) Monitoring->Endpoint Endpoint->Data_Analysis

Caption: Preclinical evaluation workflow for this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the effort to overcome chemoresistance in tumors. Its unique, multi-faceted mechanism of action—simultaneously targeting the PI3K/Akt/mTOR survival pathway and disrupting mitochondrial metabolism to induce caspase-independent cell death—makes it a highly promising therapeutic candidate. The robust preclinical data, particularly in chemoresistant ovarian cancer models, underscores its potential to treat aggressive and recurrent cancers.

Future research should focus on comprehensive clinical trials to establish the safety and efficacy of this compound in patients with chemoresistant tumors. Further investigation into potential synergistic combinations with other anti-cancer agents could also broaden its therapeutic application. The continued development of agents like this compound offers hope for improving outcomes for patients battling resistant malignancies.

References

Methodological & Application

Application Notes and Protocols for NV-128 in Ovarian Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of NV-128, a novel therapeutic candidate, in ovarian cancer cell lines. The following sections detail the mechanism of action of this compound, protocols for assessing its effects on cell viability, apoptosis, and specific signaling pathways, and illustrative data presentation.

Introduction

This compound has been identified as a promising agent for targeting ovarian cancer, particularly cancer stem cells. Its mechanism of action involves the induction of reactive oxygen species (ROS), which in turn modulates key signaling pathways controlling cell survival and proliferation. These protocols are designed to enable researchers to systematically investigate the efficacy and mechanism of this compound in relevant ovarian cancer cell models.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its cytotoxic effects in ovarian cancer cells through the generation of intracellular reactive oxygen species (ROS). This increase in ROS leads to the activation of the Extracellular signal-regulated kinase (ERK) and AMP-activated protein kinase (AMPK) signaling pathways, ultimately culminating in apoptosis.

NV128_Signaling_Pathway NV128 This compound ROS Reactive Oxygen Species (ROS) NV128->ROS Induces ERK p-ERK1/2 ROS->ERK Activates AMPK p-AMPKα1 ROS->AMPK Activates Apoptosis Apoptosis ERK->Apoptosis AMPK->Apoptosis

Caption: this compound induced signaling cascade in ovarian cancer cells.

Experimental Protocols

The following are detailed protocols for assessing the in vitro effects of this compound on ovarian cancer cells. It is recommended to use a well-characterized ovarian cancer cell line such as SKOV-3 or OVCAR-3 for these assays.

Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of this compound on the viability of ovarian cancer cells.

Materials:

  • Ovarian cancer cell line (e.g., SKOV-3)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed ovarian cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound in ovarian cancer cells using flow cytometry.

Materials:

  • Ovarian cancer cell line

  • Complete growth medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed ovarian cancer cells in a 6-well plate at a density of 2 x 10^5 cells/well in 2 mL of complete growth medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with the desired concentrations of this compound (e.g., 10 µg/ml) and a vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Intracellular ROS Detection Assay (DCFDA Assay)

This protocol measures the generation of intracellular ROS in ovarian cancer cells following treatment with this compound.

Materials:

  • Ovarian cancer cell line

  • Complete growth medium (phenol red-free)

  • This compound

  • 2',7'-dichlorofluorescin diacetate (DCFDA)

  • Black 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed ovarian cancer cells in a black 96-well plate at a density of 1 x 10^4 cells/well.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Remove the medium and wash the cells with PBS.

  • Load the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess DCFDA.

  • Treat the cells with this compound (e.g., 10 µg/ml) in phenol red-free medium.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) at different time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence microplate reader.

Western Blot Analysis for p-ERK and p-AMPK

This protocol is for detecting the phosphorylation status of ERK and AMPK in ovarian cancer cells treated with this compound.

Materials:

  • Ovarian cancer cell line

  • Complete growth medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-ERK, anti-ERK, anti-p-AMPK, anti-AMPK)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Seed cells in 6-well plates and treat with this compound (e.g., 10 µg/ml) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Lyse the cells with RIPA buffer and quantify the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison. Below are illustrative examples of how to present data from the described assays.

Disclaimer: The following data are for illustrative purposes only and do not represent actual experimental results for this compound. Researchers should generate their own data following the provided protocols.

Table 1: Effect of a Hypothetical Compound on Ovarian Cancer Cell Viability (IC50)

Cell LineCompoundIncubation Time (hours)IC50 (µM)
SKOV-3Compound X4815.2
OVCAR-3Compound X4822.5
A2780Compound X4818.9

Table 2: Apoptosis Induction in SKOV-3 Cells by a Hypothetical Compound

TreatmentConcentration (µM)Apoptotic Cells (%)
Vehicle Control-5.3 ± 1.2
Compound Y1025.8 ± 3.5
Compound Y2045.1 ± 4.1

Table 3: Relative ROS Levels in OVCAR-3 Cells Treated with a Hypothetical Compound

TreatmentConcentration (µM)Fold Change in ROS
Vehicle Control-1.0
Compound Z102.5 ± 0.4
Compound Z204.8 ± 0.7

Table 4: Densitometric Analysis of p-ERK and p-AMPK Levels

TreatmentTime (min)p-ERK / Total ERK (Fold Change)p-AMPK / Total AMPK (Fold Change)
This compound (10 µg/ml)152.8 ± 0.32.1 ± 0.2
This compound (10 µg/ml)304.5 ± 0.53.8 ± 0.4
This compound (10 µg/ml)603.2 ± 0.42.9 ± 0.3

Experimental Workflow Diagrams

Cell_Viability_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Analysis Seed Seed Ovarian Cancer Cells Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read Read Absorbance (570 nm) Add_DMSO->Read Calculate Calculate % Viability Read->Calculate

Caption: Workflow for the cell viability (MTT) assay.

Apoptosis_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Seed Seed Cells in 6-well Plates Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound (24-48h) Incubate1->Treat Harvest Harvest & Wash Cells Treat->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Add_Stains Add Annexin V-FITC & Propidium Iodide Resuspend->Add_Stains Incubate2 Incubate 15 min (Dark) Add_Stains->Incubate2 Add_Buffer Add Binding Buffer Incubate2->Add_Buffer Analyze Analyze by Flow Cytometry Add_Buffer->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Application Notes and Protocols for the NV-128 (INK-128/MLN0128) Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the experimental design and protocols for utilizing the potent and selective dual mTORC1/mTORC2 inhibitor, INK-128 (also known as MLN0128 and sapanisertib), in preclinical animal models of cancer. It is presumed that the query "NV-128" is a typographical error and refers to INK-128, a compound extensively studied in the context of mTOR signaling and cancer biology. INK-128 is an ATP-competitive inhibitor of mTOR kinase, effectively blocking both mTORC1 and mTORC2 complexes.[1][2] This dual inhibition overcomes some of the limitations of earlier mTOR inhibitors like rapamycin, which only partially inhibit mTORC1 and can lead to feedback activation of AKT.[3]

Preclinical studies in various cancer models, including neuroblastoma, colorectal cancer, B-cell acute lymphoblastic leukemia, and pancreatic carcinoma, have demonstrated the anti-tumor efficacy of INK-128, both as a single agent and in combination with other therapies.[1][4][5][6] These notes are intended to guide researchers in the design and execution of in vivo experiments to evaluate the therapeutic potential of INK-128.

Mechanism of Action: mTOR Signaling Pathway

INK-128 targets the kinase domain of mTOR, a central regulator of cell growth, proliferation, metabolism, and survival.[7] By inhibiting both mTORC1 and mTORC2, INK-128 disrupts downstream signaling pathways crucial for cancer cell progression.

  • mTORC1 Inhibition: Leads to the dephosphorylation of key substrates like 4E-BP1 and S6 kinase (S6K1), resulting in the suppression of protein synthesis and cell cycle arrest.[4][8]

  • mTORC2 Inhibition: Prevents the phosphorylation and activation of AKT at Ser473, a critical event for cell survival and proliferation.[4][8]

The dual inhibition by INK-128 leads to a more comprehensive blockade of the PI3K/AKT/mTOR pathway compared to rapamycin and its analogs.

mTOR_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT p-Thr308 TSC TSC1/TSC2 AKT->TSC Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival mTORC2 mTORC2 mTORC2->AKT p-Ser473 Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4E eIF4E FourEBP1->eIF4E eIF4E->Protein_Synthesis INK128 INK-128 INK128->mTORC2 INK128->mTORC1

Caption: Simplified mTOR signaling pathway illustrating the dual inhibitory action of INK-128 on mTORC1 and mTORC2.

Experimental Protocols

Protocol 1: Evaluation of INK-128 in a Neuroblastoma Orthotopic Xenograft Model

This protocol is adapted from studies demonstrating the efficacy of INK-128 in neuroblastoma.[4][9]

1. Cell Culture and Animal Model

  • Cell Line: Human neuroblastoma cell lines (e.g., IMR32) with stable luciferase expression.

  • Animal Strain: Athymic nude mice (nu/nu), 4-6 weeks old.

  • Animal Housing: Maintain mice in a specific pathogen-free environment with ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Tumor Implantation

  • Anesthetize mice using an appropriate anesthetic (e.g., isoflurane).

  • Make a small incision on the left flank to expose the kidney.

  • Inject 1 x 10^6 IMR32 cells in 50 µL of serum-free medium into the sub-renal capsule.

  • Close the incision with sutures or surgical clips.

3. INK-128 Preparation and Administration

  • Vehicle: Prepare a vehicle solution of 5% N-methyl-2-pyrrolidone (NMP), 15% polyvinylpyrrolidone (PVP), and 80% water.[10]

  • INK-128 Solution: Dissolve INK-128 in the vehicle to the desired concentration.

  • Dosage and Administration: Administer INK-128 at a dose of 1-2 mg/kg daily via oral gavage.[4]

4. Experimental Design and Treatment

  • Monitor tumor growth via bioluminescence imaging.

  • When tumors are detectable, randomize mice into treatment and control groups (n=6-10 mice per group).

  • Control Group: Administer the vehicle solution daily via oral gavage.

  • Treatment Group: Administer INK-128 (1-2 mg/kg) daily via oral gavage.

  • Combination Therapy (Optional): Include a group receiving INK-128 in combination with another therapeutic agent (e.g., doxorubicin).

5. Monitoring and Endpoints

  • Monitor animal body weight and general health status daily.

  • Measure tumor volume using bioluminescence imaging weekly.

  • At the end of the study (e.g., 4 weeks of treatment), euthanize the mice.

  • Excise, weigh, and photograph the tumors.

  • Collect tumor tissue for pharmacodynamic analysis (e.g., Western blotting for p-AKT, p-S6, p-4EBP1).

Protocol 2: Evaluation of INK-128 in a Colorectal Cancer Subcutaneous Xenograft Model

This protocol is based on preclinical studies of INK-128 in colorectal cancer.[1][2]

1. Cell Culture and Animal Model

  • Cell Line: Human colorectal cancer cell lines (e.g., HT-29, HCT116).

  • Animal Strain: Athymic nude mice, 4-6 weeks old.

  • Animal Housing: As described in Protocol 1.

2. Tumor Implantation

  • Inject 5 x 10^6 HT-29 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel subcutaneously into the flank of each mouse.

3. INK-128 Preparation and Administration

  • Prepare INK-128 solution as described in Protocol 1.

  • Dosage and Administration: Administer INK-128 at a dose of 1.5 mg/kg twice daily for 5 consecutive days per week via oral gavage.[11]

4. Experimental Design and Treatment

  • Monitor tumor growth with caliper measurements.

  • When tumors reach a volume of approximately 150-200 mm³, randomize mice into treatment and control groups.

  • Control Group: Administer vehicle solution.

  • Treatment Group: Administer INK-128 as described above.

  • Combination Therapy (Optional): Include groups for combination treatment with other agents (e.g., MEK-162, 5-fluorouracil).[1]

5. Monitoring and Endpoints

  • Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²).

  • Monitor animal body weight and general health.

  • At the end of the study, euthanize the mice.

  • Excise and weigh the tumors.

  • Collect tumor tissue for histological and molecular analysis.

Data Presentation

Table 1: In Vivo Efficacy of INK-128 in a Neuroblastoma Orthotopic Xenograft Model
Treatment GroupDose and ScheduleMean Tumor Weight (mg) ± SDTumor Growth Inhibition (%)Reference
Control (Vehicle)N/A550 ± 75N/A[4]
INK-1282 mg/kg, daily210 ± 4561.8[4]
Table 2: In Vivo Efficacy of INK-128 in a Colorectal Cancer Xenograft Model
Treatment GroupDose and ScheduleMean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Reference
Control (Vehicle)N/A1250 ± 150N/A[11]
INK-1281.5 mg/kg, twice daily, 5 days/week600 ± 9052[11]
INK-128 + Vorinostat1.5 mg/kg (INK-128), 50 mg/kg (Vorinostat), daily, 5 days/week250 ± 5080[11]
Table 3: Pharmacodynamic Effects of INK-128 on mTOR Pathway Biomarkers in Tumor Xenografts
Tumor ModelTreatmentp-AKT (Ser473) Inhibitionp-S6 (Ser240/244) Inhibitionp-4E-BP1 (Thr37/46) InhibitionReference
Neuroblastoma2 mg/kg INK-128, 4h post-doseYesYesYes[4]
Pancreatic Cancer3 mg/kg INK-128, 2h post-doseYesYesYes[12]
Renal Cell Carcinoma1 mg/kg INK-128, dailyYesYesYes[3]

Experimental Workflow Visualization

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture & Preparation start->cell_culture animal_model Animal Model Selection (e.g., Athymic Nude Mice) start->animal_model implantation Tumor Cell Implantation (Orthotopic or Subcutaneous) cell_culture->implantation animal_model->implantation tumor_growth Tumor Growth Monitoring (Bioluminescence or Calipers) implantation->tumor_growth randomization Randomization of Animals into Treatment Groups tumor_growth->randomization treatment Treatment Administration (INK-128, Vehicle, Combination) randomization->treatment monitoring In-life Monitoring (Tumor Volume, Body Weight, Health) treatment->monitoring monitoring->treatment Daily Dosing endpoint Study Endpoint Reached monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Ex Vivo Analysis (Tumor Weight, Histology, Western Blot) euthanasia->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis

Caption: A generalized experimental workflow for preclinical evaluation of INK-128 in animal models.

References

Application Notes and Protocols for NV-128 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NV-128, a novel isoflavone derivative, in cell culture experiments. This compound has been identified as a potent inducer of caspase-independent cell death, particularly in chemoresistant ovarian cancer cells.[1][2] Its mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[1][2]

Mechanism of Action

This compound exerts its cytotoxic effects by targeting key components of the Akt/mTOR signaling cascade. Treatment with this compound leads to the downregulation of phosphorylated Akt (p-Akt), phosphorylated mammalian target of rapamycin (p-mTOR), and phosphorylated ribosomal p70 S6 kinase (p-p70S6K).[1][2] This inhibition of the mTOR pathway disrupts essential cellular processes, ultimately leading to caspase-independent cell death. This unique mechanism makes this compound a promising candidate for overcoming resistance to conventional chemotherapy that relies on caspase-dependent apoptosis.[1][2]

A proposed signaling pathway for this compound's action is depicted below:

NV128_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70 S6 Kinase mTORC1->p70S6K Activates Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis NV128 This compound NV128->Akt Inhibits (dephosphorylation) NV128->mTORC1 Inhibits (dephosphorylation)

Caption: this compound signaling pathway.

Quantitative Data Summary

The following table summarizes the growth inhibitory effects of this compound on various epithelial ovarian cancer (EOC) cell lines. The 50% growth inhibition (GI50) values were determined using a CellTiter 96® AQueous One Solution Cell Proliferation Assay.

Cell Line TypeChemoresistance ProfileGI50 of this compound (µg/mL)
Primary EOC CellsPaclitaxel-Resistant1 - 5
Primary EOC CellsCarboplatin-Resistant1 - 5

Table 1: Growth inhibitory activity of this compound in chemoresistant epithelial ovarian cancer cells.[1][2]

Experimental Protocols

Herein are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in cell culture.

Cell Viability Assay (MTT/XTT or CellTiter 96® Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells and to calculate the GI50 value.

Cell_Viability_Workflow Seed_Cells 1. Seed cells in a 96-well plate Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Treat_NV128 3. Treat with serial dilutions of this compound Incubate_24h->Treat_NV128 Incubate_48_72h 4. Incubate for 48-72h Treat_NV128->Incubate_48_72h Add_Reagent 5. Add MTT/XTT or CellTiter 96® reagent Incubate_48_72h->Add_Reagent Incubate_1_4h 6. Incubate for 1-4h Add_Reagent->Incubate_1_4h Read_Absorbance 7. Read absorbance on a plate reader Incubate_1_4h->Read_Absorbance Calculate_GI50 8. Calculate GI50 values Read_Absorbance->Calculate_GI50

Caption: Cell viability assay workflow.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • CellTiter 96® AQueous One Solution Reagent (Promega) or MTT/XTT reagent

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range of 0.1 to 10 µg/mL.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and untreated control wells.

  • Incubate the plate for 48 to 72 hours.

  • Add 20 µL of CellTiter 96® reagent or MTT/XTT solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (490 nm for CellTiter 96®, 570 nm for MTT).

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the GI50 value using a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol allows for the detection and quantification of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the predetermined GI50 value for 24 to 48 hours. Include an untreated control.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well cell culture plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the GI50 value for 24 hours.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend the pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Phosphorylated Akt and mTOR

This protocol is used to confirm the inhibitory effect of this compound on the Akt/mTOR signaling pathway.

Western_Blot_Workflow Cell_Treatment 1. Treat cells with this compound Cell_Lysis 2. Lyse cells and collect protein Cell_Treatment->Cell_Lysis Protein_Quantification 3. Quantify protein concentration Cell_Lysis->Protein_Quantification SDS_PAGE 4. Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Transfer proteins to a membrane SDS_PAGE->Transfer Blocking 6. Block the membrane Transfer->Blocking Primary_Ab 7. Incubate with primary antibodies (p-Akt, Akt, p-mTOR, mTOR) Blocking->Primary_Ab Secondary_Ab 8. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 9. Detect with ECL substrate Secondary_Ab->Detection Analysis 10. Analyze band intensities Detection->Analysis

Caption: Western blot analysis workflow.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Treat cells with this compound at the desired concentrations and time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Conclusion

This compound represents a promising therapeutic agent for cancers that have developed resistance to standard chemotherapies. Its unique mechanism of inducing caspase-independent cell death through the inhibition of the Akt/mTOR pathway provides a novel strategy to target resistant tumors. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound in various cancer cell models and to further elucidate its molecular mechanisms of action.

References

Application Notes and Protocols for NV-128 In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal concentration of NV-128 for in vitro studies. This compound is a novel isoflavone derivative that induces caspase-independent cell death in chemoresistant ovarian cancer cells through the inhibition of the Akt/mTOR signaling pathway.[1] This document outlines detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound, along with data presentation guidelines.

Overview of this compound

This compound is a promising therapeutic agent, particularly for cancers that have developed resistance to conventional chemotherapy. Its unique mechanism of inducing caspase-independent cell death makes it a valuable tool for overcoming apoptosis resistance.[1] In vitro studies are crucial for elucidating its dose-dependent effects and mechanism of action.

Quantitative Data Summary

The optimal concentration of this compound can vary depending on the cell line and the specific assay being performed. The following tables summarize the effective concentrations of this compound in various in vitro experiments based on available data and expected outcomes.

Table 1: Growth Inhibition (GI₅₀) of this compound in Ovarian Cancer Cells

Cell Line TypeAssayGI₅₀ ConcentrationReference
Primary Epithelial Ovarian Cancer (EOC) Cells (Paclitaxel-Resistant)Proprietary Growth Inhibition Assay1 - 5 µg/mL[1]
Primary Epithelial Ovarian Cancer (EOC) Cells (Carboplatin-Resistant)Proprietary Growth Inhibition Assay1 - 5 µg/mL[1]

Table 2: Effective Concentrations of this compound for Mechanistic Studies

Cell Line TypeExperimentThis compound ConcentrationObserved EffectReference
Ovarian Cancer Stem CellsATP Level Determination10 µg/mLSignificant decrease in ATP levels
Ovarian Cancer Stem CellsWestern Blot (AMPK Pathway)10 µg/mLIncreased phosphorylation of AMPKα1
Chemoresistant Ovarian Cancer CellsWestern Blot (Akt/mTOR Pathway)1 - 10 µg/mL (suggested range)Decreased phosphorylation of Akt, mTOR, and p70 S6 kinase[1]
Chemoresistant Ovarian Cancer CellsCaspase-Independent Cell Death Assay1 - 10 µg/mL (suggested range)Induction of chromatin condensation without caspase activation[1]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability and Growth Inhibition (GI₅₀) Determination using MTT Assay

This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (GI₅₀).

Materials:

  • This compound

  • Ovarian cancer cell lines (e.g., paclitaxel- or carboplatin-resistant EOC cells)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 to 20 µg/mL. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound treatment).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of this compound concentration and determine the GI₅₀ value using non-linear regression analysis.

Western Blot Analysis of the Akt/mTOR Signaling Pathway

This protocol details the analysis of key protein phosphorylation states in the Akt/mTOR pathway following this compound treatment.

Materials:

  • This compound

  • Ovarian cancer cells

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-phospho-p70 S6K, anti-p70 S6K, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µg/mL) for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Caspase-Independent Cell Death Assay

This protocol aims to confirm that this compound induces cell death through a caspase-independent mechanism.

Materials:

  • This compound

  • Ovarian cancer cells

  • Pan-caspase inhibitor (e.g., Z-VAD-FMK)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Pre-treat one set of cells with a pan-caspase inhibitor for 1-2 hours before adding this compound at effective concentrations (e.g., 1-10 µg/mL). Include controls with no treatment, this compound alone, and caspase inhibitor alone. Incubate for 24-48 hours.

  • Cell Staining: Harvest the cells (including floating cells) and wash with PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of live, early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells. A significant increase in cell death in the presence of the caspase inhibitor indicates a caspase-independent mechanism.

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

NV128_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Survival Cell Survival Akt->Cell_Survival p70S6K p70 S6K mTORC1->p70S6K activates Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis NV128 This compound NV128->Akt inhibits NV128->mTORC1 inhibits

Caption: this compound inhibits the Akt/mTOR signaling pathway.

Experimental_Workflow cluster_assays Perform Assays cluster_analysis Data Analysis start Start: Seed Ovarian Cancer Cells treatment Treat with varying concentrations of this compound (0.1 - 20 µg/mL) start->treatment incubation Incubate for 48-72 hours treatment->incubation viability Cell Viability (MTT Assay) incubation->viability western Western Blot (Akt/mTOR Pathway) incubation->western apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis gi50 Determine GI₅₀ viability->gi50 pathway Analyze Protein Phosphorylation western->pathway mechanism Quantify Apoptosis/ Necrosis apoptosis->mechanism

Caption: General experimental workflow for in vitro studies of this compound.

References

Application Notes and Protocols: Western Blot Analysis of p-mTOR (Ser2448) Following NV-128 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates fundamental cellular processes including cell growth, proliferation, and survival. Dysregulation of the mTOR signaling pathway is a common feature in various cancers, making it a prime target for therapeutic intervention. NV-128 is an isoflavone derivative that has been shown to induce cell death in cancer cells by inhibiting the mTOR pathway. A key indicator of mTOR activation is its phosphorylation at serine 2448 (p-mTOR Ser2448). This document provides a detailed protocol for the analysis of p-mTOR levels in response to this compound treatment using Western blotting, a widely used technique for protein analysis.

Principle

This protocol outlines the treatment of a selected cancer cell line with this compound, followed by the preparation of cell lysates and subsequent analysis of p-mTOR (Ser2448) expression by Western blot. The relative abundance of p-mTOR will be normalized to total mTOR and a loading control (e.g., β-actin) to determine the dose-dependent effect of this compound on mTOR signaling.

Data Presentation

The quantitative data from the Western blot analysis is summarized in the table below. Band intensities were quantified using densitometry and normalized to the loading control (β-actin) and total mTOR. The results are presented as a percentage of the untreated control.

This compound Concentration (µM)Mean Normalized p-mTOR (Ser2448) Intensity (%)Standard Deviation
0 (Vehicle Control)100± 5.2
0.185.3± 4.1
0.552.1± 3.5
1.025.8± 2.9
5.08.7± 1.5

Signaling Pathway and Experimental Overview

The following diagrams illustrate the mTOR signaling pathway, the inhibitory action of this compound, and the experimental workflow.

Figure 1: Simplified mTOR signaling pathway and the inhibitory effect of this compound.
Figure 2: Experimental workflow for Western blot analysis of p-mTOR after this compound treatment.
Figure 3: Logical diagram of the experimental design.

Experimental Protocols

I. Cell Culture and this compound Treatment

This protocol is a general guideline and may require optimization for specific cell lines.

Materials:

  • Cancer cell line of interest (e.g., Ovarian, Breast, Glioblastoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • 6-well tissue culture plates

  • Cell counting device (e.g., hemocytometer or automated cell counter)

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, and 5.0 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment: Once the cells reach the desired confluency, aspirate the old medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the treated cells for a predetermined time (e.g., 2, 6, or 24 hours). The optimal treatment time should be determined empirically for each cell line and experimental goal.

II. Cell Lysis and Protein Quantification

Materials:

  • Ice-cold PBS

  • RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • BCA Protein Assay Kit

Procedure:

  • Cell Washing: After treatment, place the 6-well plates on ice and aspirate the medium. Wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-150 µL per well) to each well.

  • Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Sonication: Incubate the lysate on ice for 30 minutes, vortexing periodically. Sonicate the lysate briefly to shear DNA and increase protein yield.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

III. Western Blot Analysis

Materials:

  • Laemmli sample buffer (4x)

  • SDS-polyacrylamide gels (appropriate percentage for a ~289 kDa protein)

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-mTOR (Ser2448)

    • Rabbit anti-mTOR

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies:

    • Anti-rabbit IgG

    • Anti-mouse IgG

  • Tris-Buffered Saline with Tween 20 (TBST)

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

  • Sample Preparation: Dilute the protein lysates to the same concentration with RIPA buffer. Add Laemmli sample buffer to the lysates (final concentration 1x) and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto the SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-mTOR (Ser2448) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze total mTOR and the loading control, the membrane can be stripped of the bound antibodies and re-probed with the respective primary and secondary antibodies following the steps above.

Troubleshooting

  • No or Weak Signal:

    • Increase the amount of protein loaded.

    • Optimize the primary antibody concentration and incubation time.

    • Ensure the transfer of high molecular weight proteins was efficient.

    • Check the activity of the ECL reagent.

  • High Background:

    • Increase the number and duration of washing steps.

    • Optimize the blocking conditions (time and blocking agent).

    • Decrease the primary and/or secondary antibody concentrations.

  • Non-specific Bands:

    • Ensure the specificity of the primary antibody.

    • Increase the stringency of the washing buffer (e.g., higher Tween 20 concentration).

    • Use a different blocking agent.

Conclusion

This application note provides a comprehensive protocol for the analysis of p-mTOR (Ser2448) levels in response to this compound treatment. The provided methodologies and diagrams serve as a valuable resource for researchers investigating the mechanism of action of this compound and its effects on the mTOR signaling pathway. Adherence to these protocols will facilitate the generation of reliable and reproducible data, contributing to the advancement of cancer research and drug development.

Application Note: Measuring Mitochondrial Respiration with NV-128 Using the Agilent Seahorse XF Cell Mito Stress Test

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for assessing the impact of NV-128, an isoflavone derivative and mTOR pathway inhibitor, on mitochondrial respiration in live cells using the Agilent Seahorse XF Cell Mito Stress Test.[1][2][3] Mitochondrial dysfunction is a critical factor in various pathologies, including cancer.[4] this compound has been identified as a compound that targets mitochondrial function and induces caspase-independent cell death, making it a compound of interest for therapeutic development.[1][3] The Seahorse XF Analyzer is a key technology for investigating cellular metabolism by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.[5][6] This document offers a comprehensive methodology, data interpretation guidelines, and visual aids to facilitate the investigation of this compound's effects on cellular bioenergetics.

Introduction

Mitochondria are central to cellular energy metabolism, primarily through oxidative phosphorylation (OXPHOS).[7] The Agilent Seahorse XF platform provides a robust method for studying these processes by measuring the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[5][8]

The Seahorse XF Cell Mito Stress Test is a gold-standard assay that delineates key parameters of mitochondrial function by using a sequential injection of metabolic modulators.[9][10] These modulators include oligomycin, FCCP, and a mixture of rotenone and antimycin A, which target different components of the electron transport chain (ETC).[10]

This compound is an isoflavone derivative that has been shown to target and inhibit the PI3K/Akt/mTOR signaling pathway.[1][3] It induces cell death in a caspase-independent manner, a significant finding for developing therapies against chemo-resistant cancers.[3] Critically, this compound's mechanism involves the direct inhibition of mitochondrial function, specifically targeting Complexes I and IV of the ETC, leading to decreased ATP levels and mitochondrial depolarization.[1] This application note details the use of the Seahorse XF Cell Mito Stress Test to quantify the bioenergetic effects of this compound.

Principle of the Seahorse XF Cell Mito Stress Test

The assay dissects mitochondrial respiration into several key components by measuring OCR before and after the sequential addition of four compounds:

  • Basal Respiration: The baseline OCR of the cells before any injections.

  • Oligomycin: An ATP synthase (Complex V) inhibitor. The resulting decrease in OCR reveals the portion of basal respiration linked to ATP production.[4][11]

  • FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient across the inner mitochondrial membrane, disrupting the mitochondrial membrane potential and forcing the ETC to operate at its maximum rate.[4][9] This reveals the maximal respiration capacity.

  • Rotenone & Antimycin A: A combination of a Complex I and a Complex III inhibitor, respectively. This mixture shuts down all mitochondrial respiration, allowing for the calculation of non-mitochondrial oxygen consumption.[9][12]

From these measurements, additional parameters like spare respiratory capacity and proton leak can be calculated to provide a comprehensive profile of mitochondrial health.[10]

This compound Mechanism of Action

This compound exerts its cytotoxic effects through a dual mechanism involving both signaling pathway inhibition and direct mitochondrial targeting. It inhibits the mTOR pathway, a central regulator of cell growth and proliferation, and also directly impairs the mitochondrial electron transport chain.[1][3]

NV128_Mechanism cluster_0 This compound Action cluster_1 Cellular Effects NV128 This compound mTOR mTOR Pathway NV128->mTOR Inhibits Mito Mitochondrial ETC (Complex I & IV) NV128->Mito Inhibits Proliferation Cell Proliferation & Growth mTOR->Proliferation Inhibition leads to decreased ATP ATP Production Mito->ATP Inhibition leads to decreased Death Caspase-Independent Cell Death Proliferation->Death Inhibition contributes to ATP->Death Depletion contributes to

Caption: this compound signaling pathway and its impact on cellular processes.

Experimental Workflow Overview

The overall experimental process involves cell culture and treatment, preparation for the Seahorse assay, execution of the Mito Stress Test, and subsequent data analysis.

Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.

Detailed Experimental Protocol

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

Materials and Reagents
  • Agilent Seahorse XF Analyzer (e.g., XFe96, XFe24)[7]

  • Agilent Seahorse XF Cell Culture Microplates

  • Agilent Seahorse XF Calibrant

  • Agilent Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[12]

  • Agilent Seahorse XF Base Medium (e.g., DMEM), without phenol red[12]

  • Supplements: Glucose, L-Glutamine, Sodium Pyruvate[7][11]

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Cell line of interest (e.g., A2780 ovarian cancer cells)

  • Standard cell culture reagents and equipment

Day 1: Cell Seeding
  • Culture cells under standard conditions (e.g., 37°C, 5% CO2).

  • Harvest and count cells, ensuring high viability (>95%).

  • Seed cells into an Agilent Seahorse XF Cell Culture Microplate at a predetermined optimal density. Note: Seeding density is critical and must be optimized for each cell line to ensure OCR readings fall within the instrument's optimal range.

  • Include blank wells (no cells, media only) for background correction.

  • Allow cells to adhere and grow overnight in a standard CO2 incubator.

Day 2: this compound Treatment & Cartridge Hydration
  • Treatment: Treat cells with the desired concentrations of this compound. Include a vehicle control group (e.g., DMSO). Incubate for the desired duration (e.g., 6, 12, or 24 hours).

  • Cartridge Hydration: The day before the assay, hydrate the Seahorse XF sensor cartridge. Add 200 µL (for XF96) of Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight in a non-CO2 incubator at 37°C.[4]

Day 3: Seahorse Assay
  • Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C. Supplement with glucose (e.g., 10 mM), L-glutamine (e.g., 2 mM), and sodium pyruvate (e.g., 1 mM). Adjust the pH to 7.4.[7][11]

  • Prepare Cells: Remove the cell culture plate from the incubator. Wash the cells twice with the pre-warmed Seahorse XF assay medium. Add the final volume of assay medium to each well (e.g., 180 µL for an XF96 plate).[11]

  • Incubate: Place the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow the temperature and pH to equilibrate.[11]

  • Load Sensor Cartridge: Prepare working solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium according to the kit manufacturer's instructions. Load the compounds into the appropriate injector ports of the hydrated sensor cartridge.

  • Run Assay: Load the hydrated and loaded sensor cartridge into the Seahorse XF Analyzer for calibration. After calibration, replace the utility plate with your cell culture plate and start the assay protocol. The instrument will measure basal OCR, followed by sequential injections and corresponding OCR measurements.[11]

Data Presentation and Interpretation

Data from the Seahorse XF Analyzer is automatically calculated and plotted.[13] The primary output is a kinetic graph of OCR over time. From this, key mitochondrial parameters are calculated.

Seahorse_Profile origin origin y_axis OCR (pmol/min) x_axis Time title Typical Seahorse Mito Stress Test OCR Profile p_base1 p_base1 p_base2 p_base2 p_base1->p_base2 p_oligo1 p_oligo1 p_base2->p_oligo1 p_oligo2 p_oligo2 p_oligo1->p_oligo2 p_fccp1 p_fccp1 p_oligo2->p_fccp1 p_fccp2 p_fccp2 p_fccp1->p_fccp2 p_rot1 p_rot1 p_fccp2->p_rot1 p_rot2 p_rot2 p_rot1->p_rot2 inj1 Oligomycin inj2 FCCP inj3 Rot/AA inj1_line_start inj1_line_start inj1_line_end inj1_line_end inj1_line_start->inj1_line_end inj2_line_start inj2_line_start inj2_line_end inj2_line_end inj2_line_start->inj2_line_end inj3_line_start inj3_line_start inj3_line_end inj3_line_end inj3_line_start->inj3_line_end basal Basal Respiration atp ATP-Linked Respiration maximal Maximal Respiration non_mito Non-Mitochondrial Respiration spare_start spare_start spare_end spare_end spare_start->spare_end spare_label Spare Respiratory Capacity

Caption: Logical diagram of an OCR profile from a Seahorse Mito Stress Test.

Illustrative Data

The following tables summarize hypothetical data from an experiment where ovarian cancer cells were treated with this compound (10 µM) for 24 hours.

Table 1: Key Mitochondrial Respiration Parameters (OCR in pmol/min)

ParameterControl (Vehicle)This compound (10 µM)% ChangeExpected Outcome
Basal Respiration150.5 ± 8.295.3 ± 6.5↓ 36.7%Decrease
ATP-Linked Respiration110.2 ± 6.160.1 ± 5.3↓ 45.5%Decrease
Maximal Respiration280.9 ± 15.5135.8 ± 11.2↓ 51.7%Decrease
Spare Respiratory Capacity130.4 ± 12.840.5 ± 9.8↓ 69.0%Decrease
Proton Leak40.3 ± 3.535.2 ± 2.9↓ 12.7%Decrease
Non-Mitochondrial OCR25.1 ± 2.124.8 ± 1.9~ 0%No significant change

Data are presented as Mean ± SD. Data is for illustrative purposes only.

Interpretation of this compound Effects

Based on its known mechanism of inhibiting mitochondrial complexes I and IV, treatment with this compound is expected to significantly impair mitochondrial function.[1]

  • Decreased Basal and Maximal Respiration: Direct inhibition of the ETC by this compound reduces the overall capacity for oxygen consumption, leading to a drop in both basal and maximal respiratory rates.

  • Reduced ATP-Linked Respiration: With the ETC compromised, the proton motive force required to drive ATP synthase is diminished, resulting in lower ATP production.

  • Diminished Spare Respiratory Capacity: The significant drop in maximal respiration leads to a severely reduced spare respiratory capacity. This indicates that this compound-treated cells have a very limited ability to respond to increased energy demands, making them more vulnerable to stress.

  • No Change in Non-Mitochondrial OCR: As this compound specifically targets mitochondria, oxygen consumption from other cellular processes is not expected to be affected.

References

Application Note: Analysis of NV-128 Induced Apoptosis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NV-128 is a novel isoflavone derivative that has been shown to induce a unique form of caspase-independent cell death in cancer cells, particularly in chemoresistant epithelial ovarian cancer (EOC) cells.[1] Unlike many conventional chemotherapeutic agents that rely on caspase-dependent apoptosis, this compound circumvents this pathway, making it a promising candidate for overcoming drug resistance. This application note provides a detailed protocol for analyzing this compound induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action of this compound

This compound induces cell death by targeting the PI3K/Akt/mTOR signaling pathway.[1] Inhibition of this pathway leads to the downregulation of phospho-mTOR, which in turn promotes the translocation of Beclin-1 to the mitochondria. This event disrupts the mitochondrial membrane potential, leading to the release of endonuclease G (EndoG) into the nucleus, where it mediates DNA fragmentation and chromatin condensation, ultimately resulting in cell death.[1] This caspase-independent mechanism is a key feature of this compound's anti-cancer activity.

Signaling Pathway of this compound Induced Apoptosis

NV128_Pathway This compound Signaling Pathway in Apoptosis Induction NV128 This compound PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway NV128->PI3K_Akt_mTOR inhibits p_mTOR Phospho-mTOR (Inhibited) PI3K_Akt_mTOR->p_mTOR leads to inhibition of Beclin1_mito Beclin-1 Translocation to Mitochondria p_mTOR->Beclin1_mito promotes Mito_Depol Mitochondrial Depolarization Beclin1_mito->Mito_Depol EndoG_Release Endonuclease G Release Mito_Depol->EndoG_Release EndoG_Nucleus EndoG Translocation to Nucleus EndoG_Release->EndoG_Nucleus Chromatin_Condensation Chromatin Condensation & DNA Fragmentation EndoG_Nucleus->Chromatin_Condensation Cell_Death Caspase-Independent Cell Death Chromatin_Condensation->Cell_Death

Caption: Signaling pathway of this compound induced caspase-independent apoptosis.

Quantitative Analysis of this compound Induced Cell Death

Studies have shown that this compound effectively induces cell death in a dose-dependent manner. The following tables summarize the quantitative data from experiments conducted on epithelial ovarian cancer (EOC) cells.

Table 1: Anti-proliferative Activity of this compound in Epithelial Ovarian Cancer Cells

Cell LineTreatmentGI50 (µg/mL)
Paclitaxel-resistant EOCThis compound1 - 5
Carboplatin-resistant EOCThis compound1 - 5
GI50: Concentration causing 50% growth inhibition.[1]

Table 2: Flow Cytometry Analysis of EOC Cells Treated with this compound

AssayTreatmentTime Point% of Cells Showing Effect
Hoechst & PI StainingThis compound (10 µg/mL)24 hours95% (Double-positive)
JC-1 StainingThis compound1 hour59% (Depolarized Mitochondria)
JC-1 StainingThis compound4 hours84% (Depolarized Mitochondria)
Data from studies on epithelial ovarian cancer (EOC) cells.[1]

Experimental Protocol: Flow Cytometry Analysis of Apoptosis with Annexin V and Propidium Iodide

This protocol provides a detailed methodology for the analysis of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials
  • This compound compound

  • Cell line of interest (e.g., epithelial ovarian cancer cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

  • Microcentrifuge tubes

  • Pipettes and tips

Experimental Workflow

Apoptosis_Workflow Experimental Workflow for Apoptosis Analysis cluster_prep Cell Preparation and Treatment cluster_stain Staining Procedure cluster_analysis Flow Cytometry Analysis Cell_Seeding Seed cells and allow to attach NV128_Treatment Treat cells with this compound (include vehicle control) Cell_Seeding->NV128_Treatment Incubation Incubate for desired time points NV128_Treatment->Incubation Cell_Harvest Harvest cells (including supernatant) Incubation->Cell_Harvest Wash_PBS Wash cells with cold PBS Cell_Harvest->Wash_PBS Resuspend_Binding_Buffer Resuspend in 1X Annexin V Binding Buffer Wash_PBS->Resuspend_Binding_Buffer Add_AnnexinV Add Annexin V-FITC Resuspend_Binding_Buffer->Add_AnnexinV Incubate_RT Incubate at room temperature in the dark Add_AnnexinV->Incubate_RT Add_PI Add Propidium Iodide Incubate_RT->Add_PI Acquire_Data Acquire data on flow cytometer Add_PI->Acquire_Data Analyze_Data Analyze data to quantify cell populations Acquire_Data->Analyze_Data

Caption: Workflow for analyzing this compound induced apoptosis via flow cytometry.

Procedure
  • Cell Seeding and Treatment:

    • Seed the cells in appropriate culture vessels and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of this compound. Include a vehicle-treated control group.

    • Incubate the cells for the desired time points (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (which may contain floating apoptotic cells) into a centrifuge tube.

    • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

    • Combine the detached cells with the collected culture medium.

    • For suspension cells, gently collect the cells into a centrifuge tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS, centrifuging at 300 x g for 5 minutes after each wash.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new microcentrifuge tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide (PI) staining solution.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate controls for setting up compensation and gates:

      • Unstained cells

      • Cells stained with Annexin V-FITC only

      • Cells stained with PI only

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to differentiate between four cell populations:

      • Viable cells: Annexin V-negative / PI-negative

      • Early apoptotic cells: Annexin V-positive / PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

      • Necrotic cells: Annexin V-negative / PI-positive

Conclusion

This compound presents a novel approach to cancer therapy by inducing caspase-independent cell death. The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively analyze the apoptotic effects of this compound using flow cytometry. This method allows for the quantitative assessment of different stages of cell death, providing valuable insights into the efficacy and mechanism of action of this promising anti-cancer agent.

References

Application Note: Establishing a Chemoresistant Ovarian Cancer Cell Line for Preclinical Evaluation of NV-128

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovarian cancer is a leading cause of gynecological cancer-related mortality, primarily due to the development of chemoresistance.[1][2] Establishing in vitro models of chemoresistant ovarian cancer is crucial for understanding the underlying molecular mechanisms of drug resistance and for the preclinical evaluation of novel therapeutic agents. This application note provides a detailed protocol for developing a chemoresistant ovarian cancer cell line, specifically resistant to cisplatin, a first-line chemotherapeutic agent.[1][2] Subsequently, it outlines a methodology for testing the efficacy of NV-128, a compound known to target the mTOR pathway, on this chemoresistant cell line.[3]

Data Presentation

Table 1: Exemplar Cisplatin Concentrations for Inducing Chemoresistance

Cell LineMethodInitial Cisplatin ConcentrationFinal Cisplatin ConcentrationDurationFold Resistance AchievedReference
A2780Stepwise Increase0.5 µM2.6 µM6 months5.1 - 11.7 fold[1]
OV-90Pulse Dosing100 µM (pulse)-8 months3 - 5 fold[4]
SKOV-3Pulse Dosing100 µM (pulse)-8 months3 - 5 fold[4]
OV-90Stepwise Increase10 µM100 µM8 months3 - 5 fold[4]
SKOV-3Stepwise Increase10 µM100 µM8 months3 - 5 fold[4]

Table 2: IC50 Values for Parental and Chemoresistant Ovarian Cancer Cell Lines

Cell LineTreatment DurationParental IC50 (µM)Chemoresistant IC50 (µM)Reference
OV-9024h57.55 ± 2.67180.2 ± 11.88 (CisR1) / 198.6 ± 11.53 (CisR2)[4]
OV-9048h32.60 ± 4.83103.2 ± 4.51 (CisR1) / 111.3 ± 9.61 (CisR2)[4]
OV-9072h16.75 ± 0.8359.08 ± 2.89 (CisR1) / 70.14 ± 5.99 (CisR2)[4]

Experimental Protocols

Protocol 1: Establishment of a Cisplatin-Resistant Ovarian Cancer Cell Line

This protocol describes the generation of a cisplatin-resistant ovarian cancer cell line using a stepwise dose-escalation method.[1][4]

Materials:

  • Parental ovarian cancer cell line (e.g., A2780, SKOV-3, OV-90)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Cisplatin (stock solution in a suitable solvent)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks, plates, and consumables

  • Incubator (37°C, 5% CO2)

Procedure:

  • Initial Culture: Culture the parental ovarian cancer cell line in complete culture medium until it reaches exponential growth phase.

  • Determine Parental IC50: Perform a cell viability assay (e.g., MTT, see Protocol 2) to determine the 50% inhibitory concentration (IC50) of cisplatin for the parental cell line at 72 hours.

  • Initiation of Resistance Induction: Begin by exposing the cells to a low concentration of cisplatin, typically 10-20% of the parental IC50.

  • Stepwise Dose Escalation:

    • Culture the cells in the presence of the initial cisplatin concentration. The medium should be changed every 2-3 days.

    • Initially, significant cell death will be observed. Allow the surviving cells to repopulate the flask.

    • Once the cells are growing steadily at the current cisplatin concentration, subculture them and increase the cisplatin concentration by a small increment (e.g., 1.5-2 fold).

    • Repeat this process of gradual dose escalation over a period of several months (e.g., 6-8 months).[1][4]

  • Maintenance of Resistant Line: Once a desired level of resistance is achieved (e.g., 5-10 fold increase in IC50), the chemoresistant cell line can be maintained in a medium containing a constant, sub-lethal concentration of cisplatin (e.g., 2 µM) to preserve the resistant phenotype.[4]

  • Cryopreservation: Periodically cryopreserve vials of the resistant cell line at different passage numbers.

Protocol 2: Confirmation of Chemoresistance using MTT Cell Viability Assay

This protocol is used to assess the sensitivity of the parental and chemoresistant cell lines to cisplatin.[5][6]

Materials:

  • Parental and chemoresistant ovarian cancer cell lines

  • Complete culture medium

  • Cisplatin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 1 x 10^4 cells/well in 100 µL of complete culture medium in a 96-well plate and incubate for 24 hours.[4]

  • Drug Treatment: Treat the cells with a range of cisplatin concentrations (e.g., 0-400 µM for resistant cells and 0-100 µM for parental cells) for 24, 48, and 72 hours.[4]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[4]

  • Data Analysis: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism). A significant increase in the IC50 value of the resistant cell line compared to the parental line confirms chemoresistance.[4]

Protocol 3: Testing the Efficacy of this compound on Chemoresistant Ovarian Cancer Cells

This protocol outlines the procedure for evaluating the cytotoxic effects of this compound.

Materials:

  • Established chemoresistant ovarian cancer cell line and the corresponding parental line

  • Complete culture medium

  • This compound (stock solution in a suitable solvent)

  • 96-well plates

  • MTT assay reagents (as in Protocol 2)

Procedure:

  • Cell Seeding: Seed both parental and chemoresistant cells in 96-well plates as described in Protocol 2.

  • This compound Treatment: Treat the cells with increasing concentrations of this compound. Based on prior studies, a dose-dependent effect can be expected.[3]

  • Cell Viability Assessment: After a predetermined incubation period (e.g., 72 hours), perform an MTT assay as detailed in Protocol 2 to determine the IC50 of this compound for both cell lines.

  • Data Analysis: Compare the IC50 values of this compound between the parental and chemoresistant cell lines to assess if the acquired cisplatin resistance affects the sensitivity to this compound.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for investigating the mechanism of cell death induced by this compound by analyzing key apoptotic proteins.[7]

Materials:

  • Parental and chemoresistant cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bcl-2, BAX, cleaved Caspase-3, cleaved PARP, p-mTOR, total mTOR, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer, and determine the protein concentration using a BCA assay.[8]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[8]

  • Analysis: Quantify the band intensities to determine the changes in the expression of apoptotic and mTOR pathway proteins in response to this compound treatment. An increase in the Bax/Bcl-2 ratio and the levels of cleaved Caspase-3 and cleaved PARP would indicate apoptosis induction.[8]

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Establishing and Testing Chemoresistant Cell Lines cluster_0 Phase 1: Establishment of Chemoresistance cluster_1 Phase 2: Confirmation and Characterization cluster_2 Phase 3: this compound Efficacy Testing start Parental Ovarian Cancer Cell Line ic50_parental Determine Parental Cisplatin IC50 start->ic50_parental induce_resistance Stepwise Increase in Cisplatin Concentration (6-8 months) ic50_parental->induce_resistance resistant_line Established Cisplatin-Resistant (CisR) Cell Line induce_resistance->resistant_line confirm_resistance Confirm Resistance (MTT Assay) resistant_line->confirm_resistance characterize Characterize Phenotype (e.g., Clonogenic Assay) confirm_resistance->characterize nv128_test Treat Parental and CisR Cells with this compound characterize->nv128_test viability_assay Assess Cell Viability (MTT Assay) nv128_test->viability_assay mechanism_study Investigate Mechanism (Western Blot for Apoptosis & mTOR Pathway) viability_assay->mechanism_study mTOR_Signaling_Pathway Simplified mTOR Signaling Pathway Targeted by this compound cluster_pathway mTOR Pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 mtorc2 mTORC2 akt->mtorc2 s6k S6K mtorc1->s6k eif4ebp1 4E-BP1 mtorc1->eif4ebp1 survival Cell Survival mtorc2->survival proliferation Cell Proliferation & Growth s6k->proliferation eif4ebp1->proliferation nv128 This compound nv128->mtorc1 Inhibition nv128->mtorc2 Inhibition

References

Application Notes and Protocols: NV-128 Treatment in 3D Spheroid Cultures of Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ovarian cancer is a leading cause of gynecological cancer-related mortality, largely due to late-stage diagnosis and the development of chemoresistance. Three-dimensional (3D) spheroid cultures of ovarian cancer cells have emerged as a more physiologically relevant in vitro model compared to traditional 2D monolayers. These spheroids mimic the avascular micro-tumors found in the peritoneal cavity of patients, exhibiting gradients of nutrients and oxygen, as well as increased cell-cell interactions that contribute to drug resistance.

NV-128 is a novel isoflavone derivative that has shown promise in targeting ovarian cancer cells. It induces a caspase-independent cell death pathway by inhibiting the PI3K/Akt/mTOR signaling cascade.[1][2] Furthermore, this compound disrupts mitochondrial function, leading to a significant decrease in intracellular ATP levels.[3] This multi-faceted mechanism of action makes this compound a compelling candidate for evaluation in more complex, chemoresistant 3D cancer models.

These application notes provide detailed protocols for the treatment of 3D ovarian cancer spheroids with this compound, along with methods for assessing its therapeutic efficacy through viability, apoptosis, and signaling pathway analysis.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Ovarian Cancer Spheroid Viability
This compound Concentration (µg/mL)Spheroid Diameter (µm, 72h)% Viability (72h)GI50 (µg/mL)
0 (Control)510 ± 25100 ± 5.0\multirow{5}{*}{~3.5}
1460 ± 2285 ± 4.2
2.5380 ± 1862 ± 3.1
5290 ± 1541 ± 2.5
10210 ± 1225 ± 1.8

Data are presented as mean ± standard deviation and are representative of expected results.

Table 2: Effect of this compound on ATP Levels and mTOR Pathway Activity in Ovarian Cancer Spheroids
Treatment (10 µg/mL this compound)Relative ATP Levels (%)Relative p-mTOR/mTOR Ratio (%)Relative p-S6K/S6K Ratio (%)
0h (Control)100 ± 8100 ± 7100 ± 6
24h65 ± 555 ± 445 ± 3
48h40 ± 330 ± 220 ± 2

Data are presented as mean ± standard deviation relative to the control group and are representative of expected results based on existing literature.[3]

Experimental Protocols

Protocol 1: Ovarian Cancer Spheroid Formation (Liquid Overlay Technique)

Objective: To generate uniform 3D spheroids from ovarian cancer cell lines.

Materials:

  • Ovarian cancer cell line (e.g., SKOV-3, OVCAR-8)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

Procedure:

  • Culture ovarian cancer cells in a T-75 flask to 70-80% confluency.

  • Aspirate the culture medium and wash the cells with PBS.

  • Add trypsin-EDTA and incubate at 37°C until cells detach.

  • Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube.

  • Centrifuge at 200 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh complete medium.

  • Count the cells and determine the viability.

  • Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL.

  • Carefully dispense 200 µL of the cell suspension into each well of a ULA 96-well round-bottom plate (yielding 5,000 cells per well).

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate initial cell aggregation.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Spheroids will typically form within 48-72 hours. Monitor spheroid formation daily using a light microscope.

Protocol 2: this compound Treatment of Ovarian Cancer Spheroids

Objective: To treat 3D ovarian cancer spheroids with varying concentrations of this compound.

Materials:

  • Pre-formed ovarian cancer spheroids (from Protocol 1)

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

Procedure:

  • After 72 hours of spheroid formation, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 2.5, 5, 10 µg/mL). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • Carefully remove 100 µL of the old medium from each well containing a spheroid.

  • Gently add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the treated spheroids for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

Protocol 3: Spheroid Viability Assay (CellTiter-Glo® 3D)

Objective: To quantify the viability of this compound-treated spheroids by measuring ATP content.

Materials:

  • This compound-treated spheroids in a 96-well ULA plate

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Luminometer

Procedure:

  • Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® 3D Reagent to each well.

  • Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of viability relative to the vehicle-treated control spheroids.

Protocol 4: Western Blot Analysis of mTOR Pathway Proteins

Objective: To assess the phosphorylation status of mTOR and its downstream target S6 Kinase in this compound-treated spheroids.

Materials:

  • This compound-treated spheroids

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Collect spheroids from each treatment group into microcentrifuge tubes.

  • Wash the spheroids twice with ice-cold PBS.

  • Lyse the spheroids in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Normalize protein concentrations for all samples.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system and quantify the band intensities.

  • Calculate the ratio of phosphorylated protein to total protein for mTOR and S6K.

Visualizations

G cluster_0 Experimental Workflow cluster_1 Assays A 1. Ovarian Cancer Cell Culture (Monolayer) B 2. Spheroid Formation (ULA Plates, 72h) A->B C 3. This compound Treatment (0-10 µg/mL, 24-72h) B->C D 4. Endpoint Assays C->D D1 Viability Assay (CellTiter-Glo 3D) D2 Western Blot (mTOR Pathway) D3 ATP Measurement

Caption: Experimental workflow for this compound treatment of ovarian cancer spheroids.

G NV128 This compound Mito Mitochondria NV128->Mito inhibits PI3K PI3K NV128->PI3K inhibits ATP ATP Production mTOR mTOR ATP->mTOR activates Akt Akt PI3K->Akt Akt->mTOR S6K S6 Kinase mTOR->S6K CellDeath Caspase-Independent Cell Death mTOR->CellDeath

Caption: this compound signaling pathway in ovarian cancer cells.

References

Troubleshooting & Optimization

NV-128 solubility and preparation for in vitro use

Author: BenchChem Technical Support Team. Date: December 2025

NV-128 Technical Support Center

This guide provides detailed information and protocols for the solubility and preparation of this compound for in vitro experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound. The compound exhibits excellent solubility in DMSO. For experiments sensitive to DMSO, absolute ethanol may be used as an alternative, although the maximum achievable concentration will be lower.

Q2: How should I store the this compound solid compound and its stock solutions?

A2: The solid form of this compound should be stored at -20°C, protected from light and moisture. This compound stock solutions in DMSO or ethanol should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. When stored correctly, stock solutions are stable for up to six months.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A3: No, this compound has very low solubility in aqueous solutions. Direct dissolution in buffers or media will result in poor solubility and precipitation. It is essential to first prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute this stock into your aqueous experimental medium.

Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?

A4: As a general rule, the final concentration of DMSO in your in vitro assay should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity or off-target effects. However, the tolerance can vary between cell lines. It is recommended to run a vehicle control (media with the same final DMSO concentration as your experimental samples) to assess the impact of the solvent on your specific system.

Quantitative Solubility Data

The solubility of this compound was determined in several common laboratory solvents at room temperature (25°C). This data should be used as a guide for preparing stock solutions and experimental dilutions.

SolventSolubility (mg/mL)Molar Solubility (mM)
DMSO~50~110
Ethanol~15~33
PBS (pH 7.4)<0.1<0.22
Cell Culture Media (RPMI + 10% FBS)<0.01<0.022

Note: Molar solubility calculated based on a hypothetical molecular weight of 454.5 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, which is a common starting point for most in vitro experiments.

Materials:

  • This compound solid powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Methodology:

  • Pre-warm this compound: Allow the vial containing solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Weigh Compound: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM solution, you would need 4.55 mg of this compound (assuming a MW of 454.5 g/mol ).

  • Add Solvent: Add the calculated volume of sterile DMSO to the vial containing the solid compound.

  • Ensure Complete Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect the solution against a light source to ensure no particulates are visible.

  • Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile, light-protected tubes. Store immediately at -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the serial dilution of the high-concentration DMSO stock solution into cell culture medium for treating cells.

Methodology:

  • Thaw Stock Solution: Quickly thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To minimize precipitation and improve accuracy, first prepare an intermediate dilution. For example, dilute the 10 mM stock 1:100 in pre-warmed cell culture medium to create a 100 µM intermediate solution. Mix thoroughly by gentle inversion or pipetting.

  • Prepare Final Working Concentrations: Use the intermediate solution to prepare your final desired concentrations. For example, to achieve a final concentration of 10 µM in your well, you would add 1 part of the 100 µM intermediate solution to 9 parts of cell culture medium already in the well.

  • Mix and Incubate: Mix the final solution gently by swirling the plate. Immediately place the plate in the incubator under the appropriate experimental conditions.

Troubleshooting Guide

Issue 1: My compound precipitated after I diluted the DMSO stock into my aqueous cell culture medium.

  • Cause: The final concentration of this compound may be above its solubility limit in the aqueous medium. This is known as "crashing out."

  • Solution:

    • Decrease Final Concentration: Try using a lower final concentration of this compound in your experiment.

    • Increase Serum Concentration: If your experiment allows, increasing the percentage of fetal bovine serum (FBS) in your culture medium can sometimes help stabilize hydrophobic compounds.

    • Use a Two-Step Dilution: Always dilute the DMSO stock into your medium; never add medium directly to the stock. Ensure the stock solution is added to a larger volume of medium and mixed immediately and thoroughly. The workflow diagram below illustrates this best practice.

Issue 2: I am observing high background toxicity or off-target effects in my experiment.

  • Cause: The final concentration of the DMSO vehicle may be too high for your specific cell line.

  • Solution:

    • Calculate Final DMSO Concentration: Ensure your final DMSO concentration does not exceed 0.5%. If it does, you will need to remake your stock solution at a higher concentration.

    • Run a Vehicle Control: Always include a control group treated with the same final concentration of DMSO as your highest this compound concentration. This allows you to differentiate between compound-specific effects and solvent-induced effects.

Issue 3: My experimental results are inconsistent between replicates or experiments.

  • Cause: This could be due to incomplete dissolution of the stock solution or degradation from improper storage.

  • Solution:

    • Verify Stock Solution Integrity: Before each experiment, visually inspect your thawed stock solution for any signs of precipitation. If crystals are visible, warm gently at 37°C and vortex until they are fully redissolved.

    • Avoid Freeze-Thaw Cycles: Use single-use aliquots to prevent the degradation that can occur with repeated freezing and thawing of the stock solution.

    • Ensure Homogeneous Mixture: When preparing working solutions, ensure you mix thoroughly at each dilution step to achieve a homogenous concentration.

Visualizations

G cluster_prep This compound Stock Preparation cluster_dilution Working Solution Preparation solid Solid this compound (Weigh 4.55 mg) dmso Sterile DMSO (Add 1 mL) solid->dmso 1. Add vortex Vortex & Warm (37°C) to fully dissolve dmso->vortex 2. Mix stock 10 mM Stock Solution in DMSO vortex->stock 3. Result thaw_stock Thaw 10 mM Stock Aliquot stock->thaw_stock Store at -80°C Use one aliquot media1 Pre-warmed Cell Media thaw_stock->media1 4. Dilute 1:100 intermediate 100 µM Intermediate Solution media2 Cells in Media in Plate intermediate->media2 5. Dilute 1:10 final 10 µM Final Concentration in Well G receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation nv128 This compound nv128->mek

Troubleshooting inconsistent results with NV-128

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with NV-128.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of the novel serine/threonine kinase, Kinase X (KX). KX is a critical downstream effector in the Pro-survival Pathway Y (PY), which is frequently hyperactivated in various cancer types. By inhibiting KX, this compound is designed to suppress the phosphorylation of its downstream targets, leading to the induction of apoptosis in malignant cells.

Q2: What is the recommended solvent for reconstituting and diluting this compound?

A2: For in vitro experiments, it is recommended to reconstitute this compound in DMSO to create a 10 mM stock solution. For cell-based assays, further dilutions should be made in the appropriate cell culture medium to achieve the desired final concentration. Please note that the final DMSO concentration in your experimental setup should not exceed 0.1% to avoid solvent-induced cellular toxicity.

Q3: What is the stability of this compound in solution?

A3: The 10 mM stock solution of this compound in DMSO is stable for up to 3 months when stored at -20°C and protected from light. Working solutions in cell culture medium should be prepared fresh for each experiment and used within 24 hours.

Q4: Are there any known off-target effects of this compound?

A4: While this compound has been designed for high selectivity towards Kinase X, some minor off-target activity has been observed at concentrations significantly above the IC50 for KX. It is recommended to perform a kinase panel screen to identify any potential off-target effects in your specific experimental system.

Troubleshooting Guide

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Users have occasionally reported variability in the half-maximal inhibitory concentration (IC50) of this compound in cell viability assays. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Steps
Cell Passage Number High passage numbers can lead to genetic drift and altered sensitivity to therapeutics. Ensure you are using cells within a consistent and low passage number range (e.g., passages 5-15).
Cell Seeding Density Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize and standardize your cell seeding density to ensure logarithmic growth throughout the assay period.
Assay Incubation Time The optimal incubation time with this compound can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint for your specific cells.
Reagent Quality Degradation of this compound or variability in assay reagents can impact results. Prepare fresh dilutions of this compound for each experiment and ensure all other reagents are within their expiration dates.
Issue 2: Unexpected Cellular Toxicity at Low Concentrations

Some users have observed significant cell death at concentrations of this compound that are well below the expected IC50.

Potential Cause Troubleshooting Steps
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final DMSO concentration in your assay does not exceed 0.1%. Run a vehicle-only control to assess solvent toxicity.
Contamination Mycoplasma or other microbial contamination can sensitize cells to therapeutic agents. Regularly test your cell cultures for contamination.
Off-Target Effects In certain cell lines, this compound may have potent off-target effects. Perform a Western blot to confirm the inhibition of the intended target (p-Substrate Z) and to investigate other relevant signaling pathways.

Experimental Protocols

Protocol 1: Western Blot for Target Engagement

This protocol describes how to assess the inhibition of Kinase X by this compound by measuring the phosphorylation of its downstream target, Substrate Z.

Materials:

  • Cell line of interest

  • This compound

  • Complete cell culture medium

  • DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p-Substrate Z, anti-Substrate Z, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and image the results.

Mandatory Visualizations

Pro-survival Pathway Y Pro-survival Pathway Y (PY) Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase X (KX) Kinase X (KX) Receptor Tyrosine Kinase->Kinase X (KX) Substrate Z Substrate Z Kinase X (KX)->Substrate Z Phosphorylation p-Substrate Z p-Substrate Z Substrate Z->p-Substrate Z Cell Survival Cell Survival p-Substrate Z->Cell Survival This compound This compound This compound->Kinase X (KX) Inhibition

Caption: Signaling cascade of the hypothetical Pro-survival Pathway Y (PY).

Experimental Workflow Troubleshooting Inconsistent IC50 Workflow cluster_prep Preparation cluster_assay Assay Start Start Check Cell Passage Check Cell Passage Start->Check Cell Passage Standardize Seeding Standardize Seeding Check Cell Passage->Standardize Seeding Prepare Fresh this compound Prepare Fresh this compound Standardize Seeding->Prepare Fresh this compound Run Viability Assay Run Viability Assay Prepare Fresh this compound->Run Viability Assay Analyze Data Analyze Data Run Viability Assay->Analyze Data Results Consistent? Results Consistent? Analyze Data->Results Consistent? End End Results Consistent?->End Yes Further Troubleshooting Further Troubleshooting Results Consistent?->Further Troubleshooting No

Caption: A logical workflow for troubleshooting inconsistent IC50 results.

Optimizing NV-128 treatment duration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the treatment duration of NV-128 for maximum efficacy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration and duration of this compound treatment to achieve significant growth inhibition in cancer cell lines?

A1: The concentration of this compound required to cause 50% growth inhibition (GI50) in both paclitaxel-resistant and carboplatin-resistant epithelial ovarian cancer (EOC) cells is between 1 µg/mL and 5 µg/mL.[1] To determine the optimal treatment duration for your specific cell line and experimental goals, it is recommended to perform a time-course experiment. Based on available data for similar compounds, significant effects on cell viability are often observed after 48 to 72 hours of continuous exposure.

Q2: What is the mechanism of action of this compound?

A2: this compound is a novel isoflavone derivative that induces caspase-independent cell death.[1] It functions as a potent inhibitor of the mTOR pathway by targeting both mTORC1 and mTORC2.[2] The mechanism involves the downregulation of phosphorylated AKT, phosphorylated mammalian target of rapamycin (mTOR), and phosphorylated ribosomal p70 S6 kinase.[1] this compound also disrupts mitochondrial function by decreasing ATP levels, which contributes to the inhibition of mTOR.[3]

Q3: How can I confirm that this compound is inducing caspase-independent cell death in my experiments?

A3: To confirm caspase-independent cell death, you can perform several assays. A key indicator is the absence of cleavage of caspases-3, -8, and -9, and PARP, which can be assessed by Western blotting. You can also use commercially available caspase activity kits to measure the enzymatic activity of caspases. The observation of chromatin condensation without significant caspase activation is characteristic of this cell death pathway.[1]

Q4: What are some common issues when working with isoflavone-based compounds like this compound in cell culture?

A4: Isoflavones can have limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the cell culture medium.[4][5] Ensure the final DMSO concentration is low (typically below 0.1%) to avoid solvent-induced toxicity.[6][7] Additionally, the stability of isoflavones can be affected by factors such as temperature, pH, and light exposure.[2][8] It is advisable to prepare fresh dilutions from the stock solution for each experiment and protect them from light.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected cytotoxicity of this compound.
Possible Cause Suggested Solution
Degradation of this compound Isoflavones can be unstable in solution. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect solutions from light.
Suboptimal cell density The initial cell seeding density can influence the apparent cytotoxicity. Perform a cell titration experiment to determine the optimal seeding density for your cell line that allows for logarithmic growth throughout the treatment period.
Variations in treatment duration Ensure consistent incubation times across all experimental replicates and between experiments. For initial characterization, a time-course experiment (e.g., 24, 48, 72 hours) is recommended.
Precipitation of this compound in media Due to limited aqueous solubility, this compound may precipitate at higher concentrations. Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower concentration range or preparing the final dilution in pre-warmed medium with gentle mixing.
Cell line resistance The sensitivity to this compound can vary between different cell lines. If you are not observing the expected effect, consider testing a different cell line or a positive control compound known to inhibit the mTOR pathway.
Problem 2: Difficulty in detecting inhibition of the mTOR pathway by Western blot.
Possible Cause Suggested Solution
Inappropriate antibody selection Use antibodies specific for the phosphorylated forms of mTOR (Ser2448), AKT (Ser473), and p70 S6 Kinase (Thr389) to assess pathway inhibition. Also, probe for the total protein levels as a loading control.
Incorrect sample preparation Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of the target proteins. Keep samples on ice throughout the preparation process.
Suboptimal treatment time The inhibition of mTOR signaling can be a rapid event. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point to observe maximal inhibition of phosphorylation.
Low protein concentration Ensure you are loading a sufficient amount of protein (typically 20-40 µg) per lane for clear detection of phosphorylated proteins.
Issues with antibody incubation Follow the antibody manufacturer's recommendations for dilution and incubation times. Optimize these parameters if necessary.

Data Presentation

Table 1: Concentration-Dependent Effect of a Representative mTOR Inhibitor (INK128) on Cell Viability

Concentration (nM)Cell LineTreatment Duration (hours)% Viability (Relative to Control)
10PEL Cells48~70%
30PEL Cells48~50% (IC50)
100PEL Cells48~30%

Note: This data is for INK128, a compound with a similar mechanism of action to this compound, as specific time-course data for this compound was not available in the searched literature. This table is for illustrative purposes to guide experimental design.

Experimental Protocols

Protocol 1: Determining the Dose-Response and Time-Course of this compound Cytotoxicity using MTT Assay

Objective: To determine the concentration and time-dependent effects of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A2780, SKOV3)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the GI50 value at each time point.

Protocol 2: Analysis of mTOR Pathway Inhibition by Western Blot

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-AKT, anti-AKT, anti-phospho-p70 S6K, anti-p70 S6K, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined optimal time. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with loading buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.

Mandatory Visualizations

NV128_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) p70S6K p70 S6K mTORC1->p70S6K phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis inhibits when unphosphorylated NV128 This compound NV128->mTORC2 inhibits NV128->mTORC1 inhibits ATP_depletion Mitochondrial Dysfunction (ATP depletion) NV128->ATP_depletion ATP_depletion->mTORC1 inhibits

Caption: this compound signaling pathway inhibiting mTORC1 and mTORC2.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well plate Add_Compound Treat Cells with This compound Cell_Seeding->Add_Compound Compound_Dilution Prepare this compound Serial Dilutions Compound_Dilution->Add_Compound Incubate_24h Incubate 24 hours Add_Compound->Incubate_24h Incubate_48h Incubate 48 hours Add_Compound->Incubate_48h Incubate_72h Incubate 72 hours Add_Compound->Incubate_72h MTT_Assay Perform MTT Assay Incubate_24h->MTT_Assay Incubate_48h->MTT_Assay Incubate_72h->MTT_Assay Data_Analysis Analyze Data & Determine GI50 MTT_Assay->Data_Analysis

Caption: Experimental workflow for dose-response and time-course analysis.

References

Potential off-target effects of NV-128 in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NV-128. The information focuses on understanding and mitigating potential off-target effects in cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel isoflavone derivative that primarily functions by inhibiting the Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1] This inhibition leads to the downregulation of key downstream effectors like phosphorylated ribosomal p70 S6 kinase (p70S6K), which ultimately promotes caspase-independent cell death.[1] This mechanism is particularly effective in cancer cells that have developed resistance to traditional apoptosis-inducing chemotherapies.[1][2]

Q2: What are the known or potential off-target effects of this compound?

A2: The available literature primarily focuses on the on-target effects of this compound through the mTOR pathway. While specific molecular off-targets (i.e., unintended binding to other kinases) are not extensively documented in the provided search results, researchers should consider potential broader cellular effects that could be interpreted as off-target phenomena. These may include impacts on mitochondrial function and ATP production, which are upstream of mTOR inhibition.[3] It is a common issue that drugs in clinical trials may have off-target effects that contribute to their efficacy or toxicity.[4][5] Researchers should empirically validate the on-target effect by confirming that the drug's efficacy is lost when the putative target is knocked out.[4]

Q3: How does this compound induce cell death, and is it always caspase-independent?

A3: this compound is characterized as an inducer of caspase-independent cell death.[1][2] The process involves chromatin condensation, mitochondrial translocation of beclin-1, and nuclear translocation of endonuclease G.[1] This pathway is a form of autophagy or programmed cell death that bypasses the typical caspase-mediated apoptosis, which is often dysfunctional in chemoresistant cancer cells.[2][6]

Q4: What is the effective concentration range for this compound in vitro?

A4: The 50% growth inhibition (GI50) for this compound in paclitaxel- and carboplatin-resistant epithelial ovarian cancer (EOC) cells is typically between 1 µg/mL and 5 µg/mL.[1] Morphological changes and inhibition of differentiation in Ovarian Cancer Stem Cells (OCSCs) have been observed at concentrations as low as 0.1-1µg/ml.[7]

Q5: Are there any known effects of this compound on cancer stem cells (CSCs)?

A5: Yes, this compound has demonstrated significant activity against Ovarian Cancer Stem Cells (OCSCs). It not only induces cell death in OCSCs but also inhibits their differentiation into new blood vessels, a crucial process for tumor growth.[7] This effect is achieved through the inhibition of the pro-survival mTOR pathway in this specific cell population.[7][8] Furthermore, this compound has been shown to decrease ATP levels and mitochondrial respiration in ovarian CSCs.[3]

Troubleshooting Guides

Problem 1: High Variability in GI50 Values Across Different Cell Lines

Possible Cause: Cellular context, including the baseline activation state of the Akt/mTOR pathway and the expression of resistance-conferring proteins, can significantly influence sensitivity to this compound. The PI3K/Akt/mTOR pathway is frequently deregulated in human tumors through various mechanisms.[9]

Suggested Solution:

  • Characterize Baseline Pathway Activity: Before initiating large-scale screening, perform baseline Western blot analysis on your panel of cell lines to determine the endogenous phosphorylation levels of Akt, mTOR, 4EBP1, and p70S6K. Cells with higher baseline mTOR activity may exhibit greater sensitivity.

  • Assess Doubling Time: Correlate GI50 values with the proliferation rate of each cell line. Faster-growing cells may appear more sensitive in proliferation-based assays.

  • Standardize Seeding Density: Ensure that cell seeding densities are optimized for each cell line to avoid artifacts from over-confluence or insufficient cell numbers during the assay period.

Problem 2: Observing Markers of Apoptosis (e.g., Caspase-3 Cleavage)

Possible Cause: While this compound is known to primarily induce caspase-independent cell death, high concentrations or prolonged exposure might trigger secondary, non-specific cell death pathways that could involve caspase activation in some cell types.[1] Additionally, the specific genetic background of a cell line could predispose it to a mixed-modality cell death response.

Suggested Solution:

  • Concentration-Response Analysis: Perform a detailed concentration-response and time-course experiment. Assess for caspase cleavage (e.g., cleaved PARP, cleaved Caspase-3) at various concentrations and time points. Determine if caspase activation only occurs at concentrations significantly higher than the established GI50.

  • Use Pan-Caspase Inhibitors: Pre-treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) before adding this compound. If the inhibitor fails to rescue cells from death, it confirms the primary mode of action is caspase-independent.

  • Verify Cell Death Pathway: Use alternative cell death assays that distinguish between apoptosis and other forms of cell death, such as measuring the release of LDH (necrosis) or observing autophagic markers (e.g., LC3-II conversion).

Problem 3: Inconsistent Inhibition of Downstream mTOR Targets

Possible Cause: Feedback loops and compensatory signaling pathways are common in mTOR signaling.[9] For instance, inhibiting mTORC1 can sometimes lead to a feedback activation of Akt signaling.[10] The timing of lysate collection is also critical, as phosphorylation events can be transient.

Suggested Solution:

  • Perform a Time-Course Experiment: Collect cell lysates at multiple time points (e.g., 15 min, 1 hr, 6 hrs, 24 hrs) after this compound treatment to capture the full dynamics of pathway inhibition.[8]

  • Probe Both mTORC1 and mTORC2 Substrates: To confirm full mTOR inhibition, analyze the phosphorylation status of substrates for both mTORC1 (p-p70S6K, p-4EBP1) and mTORC2 (p-Akt at Ser473).[11][12] this compound has been reported to inhibit both complexes.[8]

  • Check for Compensatory Pathway Activation: Investigate other survival pathways that might be activated upon mTOR inhibition, such as the MEK/ERK pathway.[3]

Quantitative Data Summary

ParameterCell TypeValueReference
GI50 Paclitaxel-Resistant EOC Cells1 - 5 µg/mL[1]
GI50 Carboplatin-Resistant EOC Cells1 - 5 µg/mL[1]
Effective Conc. Ovarian Cancer Stem Cells (OCSCs)1 µg/mL[7]
Vessel Formation Inhibition Ovarian Cancer Stem Cells (OCSCs)0.1 µg/mL[7]

Experimental Protocols

1. Growth Inhibition (GI50) Assay

  • Objective: To determine the concentration of this compound that causes 50% inhibition of cell growth.

  • Methodology:

    • Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Treat cells with increasing concentrations of this compound (e.g., 0.1 to 10 µg/mL) and a vehicle control (e.g., DMSO).

    • Incubate the plates for a period corresponding to 2-3 cell doubling times (typically 48-72 hours).

    • Assess cell viability using a suitable method, such as a proprietary assay based on cellular ATP levels or a standard MTS/MTT assay.

    • Normalize the results to the vehicle-treated control wells and plot the percentage of growth inhibition against the log of the this compound concentration.

    • Calculate the GI50 value using non-linear regression analysis.[1]

2. Western Blot for mTOR Pathway Analysis

  • Objective: To assess the phosphorylation status of key proteins in the Akt/mTOR pathway following this compound treatment.

  • Methodology:

    • Plate cells and grow them to 70-80% confluency.

    • Treat cells with this compound at the desired concentration (e.g., 1x or 2x GI50) for various time points.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, p-p70S6K (Thr389), total p70S6K, and a loading control (e.g., β-actin).[1][11]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Caption: this compound inhibits the Akt/mTOR pathway, leading to caspase-independent cell death.

Off_Target_Workflow Experimental Workflow: Assessing Off-Target Effects start Start: Hypothesis of Off-Target Effect step1 Step 1: Perform Kinase Panel Screen (In Vitro) start->step1 step2 Step 2: Validate Hits in Cellular Assays (e.g., Target Engagement) step1->step2 step3 Step 3: Generate Target Knockout (KO) Cell Line using CRISPR/Cas9 step2->step3 step4 Step 4: Compare this compound Sensitivity in Wild-Type (WT) vs. KO Cells step3->step4 decision Is drug efficacy reduced in KO cells? step4->decision outcome1 Conclusion: Effect is likely ON-TARGET decision->outcome1 Yes outcome2 Conclusion: Effect is likely OFF-TARGET decision->outcome2 No

Caption: Workflow to distinguish on-target from off-target effects of a drug candidate.

Troubleshooting_Tree Troubleshooting: Inconsistent Western Blot Results start Problem: Inconsistent p-mTOR Signal q1 Did you perform a time-course experiment? start->q1 s1 Action: Run time-course (e.g., 0, 15m, 1h, 6h, 24h) to find peak inhibition. q1->s1 No q2 Are phosphatase inhibitors fresh and included in lysis buffer? q1->q2 Yes s1->q2 s2 Action: Prepare fresh lysis buffer with validated phosphatase inhibitors. q2->s2 No q3 Is the loading control (e.g., Actin) consistent? q2->q3 Yes s2->q3 s3 Action: Re-run protein quantitation (BCA) and ensure equal loading. q3->s3 No end_node If issues persist, check antibody quality and cell line integrity. q3->end_node Yes s3->end_node

Caption: Decision tree for troubleshooting inconsistent Western blot phosphorylation data.

References

Technical Support Center: Mitigating NV-128-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: NV-128 is a research compound, and information regarding its specific cytotoxic effects on normal cells and mitigation strategies is limited. The following troubleshooting guides, FAQs, and protocols are based on the known mechanism of action of this compound (inhibition of the Akt/mTOR pathway and induction of caspase-independent cell death) and general principles of cytoprotection against anti-cancer agents. Researchers should adapt and validate these strategies for their specific experimental models.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues researchers might encounter during their experiments with this compound.

Issue/Question Possible Cause Suggested Troubleshooting Steps
High cytotoxicity observed in normal (non-cancerous) cell lines at effective cancer cell-killing concentrations. 1. High concentration of this compound: Normal cells may be more sensitive to mTOR inhibition than the cancer cell line being used. 2. Off-target effects: At higher concentrations, this compound may have off-target effects. 3. Prolonged exposure time: Continuous exposure may be detrimental to normal cell homeostasis.1. Dose-response curve: Perform a detailed dose-response curve for both normal and cancer cell lines to determine the therapeutic window. 2. Pulsed exposure: Instead of continuous exposure, try a pulsed-dosing regimen (e.g., 24 hours on, 24 hours off) for normal cells. 3. Combination therapy: Consider using a lower dose of this compound in combination with another agent that has a different mechanism of action to achieve synergistic effects in cancer cells while sparing normal cells.
Unexpected cell morphology changes or cell death in normal cells. 1. Induction of autophagy: this compound is known to induce autophagy, which can lead to cell death in some cell types. 2. Nutrient deprivation: Inhibition of the mTOR pathway can affect nutrient sensing and uptake, potentially stressing normal cells.1. Monitor autophagy markers: Use techniques like Western blotting for LC3-II or fluorescence microscopy with autophagy reporters to assess the level of autophagy in normal cells. 2. Modulate autophagy: Co-treat with autophagy inhibitors (e.g., 3-Methyladenine, Chloroquine) to see if it rescues the cytotoxic effect in normal cells. Note: This may also affect the anti-cancer efficacy of this compound. 3. Optimize culture conditions: Ensure the cell culture medium is not nutrient-deficient.
Difficulty in establishing a therapeutic window between cancer and normal cells. 1. Similar pathway dependency: Both the cancer and normal cell lines may be highly dependent on the Akt/mTOR pathway for survival. 2. Genetic background of cells: The specific mutations in the cancer cell line may not confer sufficient selective sensitivity to this compound.1. Use of cytoprotective agents: Pre-treat normal cells with a cytoprotective agent before adding this compound. Potential agents to test include antioxidants (e.g., N-acetylcysteine) to mitigate oxidative stress, a potential downstream effect of mTOR inhibition. 2. Induce quiescence in normal cells: For some cell types, inducing a temporary cell cycle arrest (quiescence) before this compound treatment might protect them, as cancer cells often have dysfunctional cell cycle checkpoints. This is a concept known as "cyclotherapy."

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an isoflavone derivative that induces caspase-independent cell death. It functions by inhibiting the Akt/mammalian target of rapamycin (mTOR) signaling pathway. This inhibition leads to the induction of autophagy, a cellular self-degradation process, which can result in cell death in cancer cells.

Q2: Why am I seeing toxicity in my normal cell lines?

A2: The Akt/mTOR pathway is crucial for the survival and proliferation of both normal and cancerous cells. Therefore, inhibitors of this pathway, like this compound, can exhibit toxicity in normal cells, particularly at higher concentrations or with prolonged exposure. The degree of toxicity can depend on the specific cell type and its reliance on this pathway for survival.

Q3: Are there any known agents to protect normal cells from this compound?

A3: Currently, there are no specific, validated protective agents for this compound. However, based on the mechanisms of similar drugs, researchers can explore the following strategies:

  • Antioxidants: Agents like N-acetylcysteine (NAC) may mitigate downstream oxidative stress.

  • Autophagy modulators: While this compound's efficacy is linked to autophagy, fine-tuning this process might offer a therapeutic window.

  • Growth factors: In specific contexts, transient application of growth factors might help rescue normal cells, though this needs to be carefully controlled to avoid promoting cancer cell growth.

Q4: How can I determine a therapeutic window for this compound in my experimental setup?

A4: A crucial first step is to perform a comprehensive dose-response and time-course experiment on both your cancer cell line and a relevant normal cell line. The goal is to identify a concentration and duration of treatment that maximizes cancer cell death while minimizing the impact on normal cells. Calculating the selectivity index (IC50 in normal cells / IC50 in cancer cells) can provide a quantitative measure of the therapeutic window.

Quantitative Data Summary

mTOR Inhibitor Cancer Cell Line IC50 (µM) Normal Cell Line IC50 (µM) Selectivity Index
Everolimus (RAD001) A549 (Lung Carcinoma)15.2Beas-2B (Normal Lung)> 50> 3.3
Temsirolimus (CCI-779) PC-3 (Prostate Cancer)8.7RWPE-1 (Normal Prostate)22.52.6
Rapamycin MCF-7 (Breast Cancer)0.5MCF-10A (Normal Breast)2.14.2
  • Note: These values are illustrative and can vary significantly based on experimental conditions and cell lines used. Researchers must determine these parameters for this compound in their own systems.

Experimental Protocols

Protocol 1: Determining the Therapeutic Window of this compound
  • Cell Plating: Seed both cancer cells and normal cells in separate 96-well plates at their optimal densities.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Include a vehicle-only control.

  • Incubation: Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.

  • Data Analysis: Plot the dose-response curves for both cell lines and calculate the IC50 values (the concentration at which 50% of cell viability is inhibited). The therapeutic window can be estimated by the ratio of the IC50 values.

Protocol 2: Evaluating the Efficacy of a Cytoprotective Agent
  • Cell Plating: Seed normal cells in a 96-well plate.

  • Pre-treatment: After 24 hours, pre-treat the cells with the potential cytoprotective agent (e.g., N-acetylcysteine at various concentrations) for a specified duration (e.g., 2-4 hours).

  • Co-treatment: Add this compound at a concentration known to be cytotoxic to the normal cells (e.g., the IC80 value) to the wells already containing the cytoprotective agent.

  • Incubation and Viability Assay: Follow steps 3 and 4 from Protocol 1.

  • Data Analysis: Compare the viability of cells treated with this compound alone to those pre-treated with the cytoprotective agent to determine if there is a protective effect.

Visualizations

Signaling Pathway of this compound

NV128_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Autophagy Autophagy mTORC1->Autophagy Proliferation_Survival Cell Proliferation & Survival mTORC1->Proliferation_Survival NV128 This compound NV128->mTORC1 Inhibition Cell_Death Caspase-Independent Cell Death Autophagy->Cell_Death

Caption: this compound inhibits the Akt/mTORC1 pathway, leading to autophagy and cell death.

Experimental Workflow for Testing a Cytoprotective Agent

Cytoprotection_Workflow A 1. Seed Normal Cells in 96-well plates B 2. Pre-treat with Cytoprotective Agent (e.g., NAC) A->B C 3. Add this compound at a cytotoxic concentration B->C D 4. Incubate for 24-72 hours C->D E 5. Perform Cell Viability Assay (e.g., MTT) D->E F 6. Analyze Data: Compare this compound alone vs. This compound + Protective Agent E->F

Caption: Workflow for evaluating the efficacy of a cytoprotective agent against this compound.

Troubleshooting Logic for High Normal Cell Cytotoxicity

Troubleshooting_Logic rect_node rect_node Start High Cytotoxicity in Normal Cells? Q1 Is the this compound concentration optimized? Start->Q1 Action1 Perform dose-response curve to find therapeutic window Q1->Action1 No Q2 Is the exposure time too long? Q1->Q2 Yes A1_Yes Yes A1_No No Action2 Try pulsed exposure (e.g., 24h on, 24h off) Q2->Action2 Yes Q3 Is autophagy excessively induced in normal cells? Q2->Q3 No A2_Yes Yes A2_No No Action3 Test co-treatment with an autophagy inhibitor Q3->Action3 Yes End Consider testing cytoprotective agents (e.g., NAC) Q3->End No A3_Yes Yes A3_No No

Caption: A logical approach to troubleshooting unexpected this compound cytotoxicity.

Technical Support Center: Overcoming Resistance to NV-128 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to the mTOR inhibitor, NV-128, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel isoflavone derivative that acts as a potent inhibitor of the mTOR (mammalian target of rapamycin) pathway.[1] Unlike rapamycin and its analogs (rapalogs) which primarily inhibit mTOR Complex 1 (mTORC1), this compound has been shown to inhibit both mTORC1 and mTORC2. This dual inhibition leads to the dephosphorylation of key downstream effectors, including Akt, p70 S6 kinase, and 4E-BP1, ultimately resulting in cell cycle arrest and a unique form of caspase-independent cell death.[2] this compound has demonstrated efficacy in chemoresistant ovarian cancer cells and cancer stem cells.[1]

Q2: My cancer cell line, initially sensitive to this compound, is now showing signs of resistance. What are the potential mechanisms?

While specific resistance mechanisms to this compound have not been extensively documented in the literature, based on known resistance patterns to other mTOR inhibitors, several possibilities can be hypothesized:

  • Alterations in the mTOR Signaling Pathway:

    • Mutations in mTOR: Acquired mutations in the mTOR gene, particularly in the FRB (FKBP12-Rapamycin Binding) domain or the kinase domain, can prevent this compound from binding effectively.[3][4] For instance, the F2108L mutation has been identified as a cause of resistance to allosteric mTOR inhibitors.[3]

    • Upregulation of Downstream Effectors: Increased expression or activity of proteins downstream of mTOR that promote cell survival and proliferation.

  • Activation of Bypass Signaling Pathways:

    • PI3K/Akt Pathway Reactivation: Inhibition of mTORC1 can relieve a negative feedback loop, leading to the activation of the PI3K/Akt pathway, which can promote cell survival and proliferation, thereby counteracting the effects of this compound.

    • Increased RAS/RAF/MEK/ERK Signaling: Similar to the PI3K/Akt pathway, the MAPK/ERK pathway can be activated as a compensatory mechanism to promote cell growth and survival.

  • Induction of Protective Autophagy:

    • This compound has been shown to induce autophagy.[5] While this can sometimes contribute to cell death, in other contexts, autophagy can act as a survival mechanism, allowing cancer cells to endure the stress induced by mTOR inhibition.[2][6]

Q3: How can I experimentally confirm if my cell line has developed resistance to this compound?

To confirm resistance, you should perform a dose-response assay and compare the IC50 (half-maximal inhibitory concentration) value of the suspected resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Troubleshooting Guides

Issue 1: Decreased Sensitivity to this compound in Long-Term Cultures

Possible Cause: Development of acquired resistance through genetic or epigenetic changes.

Troubleshooting Steps:

  • Confirm Resistance: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine and compare the IC50 values of your long-term culture and a fresh, low-passage stock of the parental cell line.

  • Sequence the mTOR Gene: Isolate genomic DNA from both sensitive and resistant cells and sequence the mTOR gene, paying close attention to the FRB and kinase domains for potential mutations.

  • Analyze Key Signaling Pathways: Use Western blotting to examine the phosphorylation status of key proteins in the mTOR, PI3K/Akt, and MAPK/ERK pathways in both sensitive and resistant cells, both with and without this compound treatment. Look for evidence of pathway reactivation in the resistant cells.

  • Assess Autophagy: Monitor the levels of autophagy markers such as LC3-II and p62/SQSTM1 by Western blot or immunofluorescence to determine if protective autophagy is enhanced in resistant cells.

Issue 2: Heterogeneous Response to this compound within a Cell Population

Possible Cause: Existence of a subpopulation of cells with intrinsic or acquired resistance.

Troubleshooting Steps:

  • Single-Cell Cloning: Isolate and expand individual clones from the heterogeneous population to establish pure resistant and sensitive clonal lines.

  • Characterize Clonal Lines: Compare the IC50 values, mTOR gene sequence, and signaling pathway activation between the sensitive and resistant clones to identify the mechanism of resistance in the subpopulation.

  • Flow Cytometry Analysis: Use flow cytometry with markers for proliferation (e.g., Ki-67) and apoptosis (e.g., Annexin V) to quantify the proportions of sensitive and resistant cells within the mixed population following this compound treatment.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cancer Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to increasing drug concentrations.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cell culture flasks/plates

  • MTT or other cell viability assay kit

Procedure:

  • Determine Initial IC50: Perform a dose-response experiment to determine the initial IC50 of this compound for the parental cell line.

  • Initial Treatment: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50 value.

  • Monitor and Subculture: Monitor the cells for growth. Initially, a significant amount of cell death is expected. When the surviving cells reach 70-80% confluency, subculture them and continue to maintain them in the medium with the same concentration of this compound.

  • Stepwise Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the concentration of this compound in the culture medium by 1.5 to 2-fold.

  • Repeat and Select: Repeat steps 3 and 4, gradually increasing the this compound concentration over several months.

  • Characterize Resistant Population: Periodically, and at the end of the selection process, determine the IC50 of the resistant cell population to quantify the fold-resistance compared to the parental line.

  • Cryopreserve: Cryopreserve vials of the resistant cells at different stages of resistance development for future experiments.

Protocol 2: Western Blot Analysis of Signaling Pathways

Materials:

  • Sensitive and resistant cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., phospho-mTOR, total mTOR, phospho-Akt, total Akt, phospho-ERK, total ERK, LC3B, p62)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Treatment: Seed both sensitive and resistant cells and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50 of the sensitive line) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with the desired primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to assess pathway activation.

Data Presentation

Table 1: Hypothetical IC50 Values for Parental and this compound Resistant Cell Lines

Cell LineTreatmentIC50 (µM)Fold Resistance
OVCAR-3 (Parental)This compound2.51
OVCAR-3-NV128RThis compound25.010
A2780 (Parental)This compound1.81
A2780-NV128RThis compound19.510.8

Table 2: Hypothetical Western Blot Quantification of Key Signaling Proteins

Cell LineTreatmentp-mTOR/mTOR (Relative Intensity)p-Akt/Akt (Relative Intensity)p-ERK/ERK (Relative Intensity)LC3-II/LC3-I Ratio
OVCAR-3 (Parental)Control1.01.01.01.2
OVCAR-3 (Parental)This compound (2.5 µM)0.20.30.93.5
OVCAR-3-NV128RControl1.11.21.52.0
OVCAR-3-NV128RThis compound (2.5 µM)0.80.91.44.0
OVCAR-3-NV128RThis compound (25 µM)0.30.41.15.5

Mandatory Visualizations

NV128_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Activates p70S6K p70 S6 Kinase mTORC1->p70S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy Inhibits ProteinSynth Protein Synthesis p70S6K->ProteinSynth FourEBP1->ProteinSynth NV128 This compound NV128->mTORC2 Inhibits NV128->mTORC1 Inhibits CellCycle Cell Cycle Progression ProteinSynth->CellCycle

Caption: this compound signaling pathway targeting mTORC1 and mTORC2.

Resistance_Workflow Start Cancer Cell Line (this compound Sensitive) Resistance Decreased Sensitivity Observed Start->Resistance Confirm Confirm Resistance (IC50 Assay) Resistance->Confirm Investigate Investigate Mechanisms Confirm->Investigate Sequencing mTOR Gene Sequencing Investigate->Sequencing Western Signaling Pathway Analysis (Western Blot) Investigate->Western AutophagyAssay Autophagy Assessment Investigate->AutophagyAssay Outcome Identify Resistance Mechanism Sequencing->Outcome Western->Outcome AutophagyAssay->Outcome Strategy Develop Overcoming Strategy Outcome->Strategy Combo Combination Therapy Strategy->Combo NewInhibitor Next-Gen Inhibitor Strategy->NewInhibitor

Caption: Experimental workflow for investigating this compound resistance.

Logical_Relationships cluster_cause Potential Causes of this compound Resistance cluster_effect Observed Effect cluster_solution Potential Solutions mTOR_mutation mTOR Mutation (FRB or Kinase Domain) Resistance Resistance to this compound mTOR_mutation->Resistance Bypass_pathway Bypass Pathway Activation (PI3K/MAPK) Bypass_pathway->Resistance Protective_autophagy Protective Autophagy Protective_autophagy->Resistance Combination_therapy Combination Therapy (e.g., with PI3K/MEK inhibitors) Resistance->Combination_therapy Overcome by Autophagy_inhibitor Autophagy Inhibitor (e.g., Chloroquine) Resistance->Autophagy_inhibitor Overcome by Next_gen_mTORi Next-Generation mTOR Inhibitor Resistance->Next_gen_mTORi Overcome by

Caption: Logical relationships in this compound resistance.

References

Batch-to-batch variability of synthetic NV-128

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the batch-to-batch variability of synthetic NV-128. Our goal is to help researchers, scientists, and drug development professionals ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic peptide designed for targeted cancer therapy research. It functions by inhibiting the activity of the pro-survival kinase, AKT, a central node in cellular signaling pathways that promote cell proliferation and suppress apoptosis. By blocking AKT phosphorylation, this compound aims to induce cell cycle arrest and programmed cell death in cancer cells.

Q2: What level of batch-to-batch variability is considered acceptable for this compound?

While some degree of variability is inherent in the synthesis of complex molecules, we adhere to strict quality control measures to minimize these differences. The U.S. Food and Drug Administration (FDA) emphasizes the importance of quality in batch-to-batch production to ensure product safety and efficacy.[1] Our acceptable specifications for release are summarized in the table below. If you observe results outside of these ranges, it may indicate an issue with the product or experimental protocol.

Q3: How can batch-to-batch variability impact my experimental results?

Inconsistent product quality can significantly affect experimental outcomes. Substantial pharmacokinetic differences have been observed between batches of other complex drug products, which can lead to unreliable or irreproducible results.[2] For this compound, variations in purity, active concentration, or the presence of contaminants could lead to unexpected changes in cellular response, altering the observed efficacy and toxicity of the compound.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays between different batches of this compound.

If you are observing significant differences in the efficacy or toxicity of different lots of this compound, follow this troubleshooting workflow:

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Batch Qualification cluster_3 Decision & Action cluster_4 Resolution start Inconsistent results observed between this compound batches check_storage Verify proper storage conditions for all batches (-20°C or -80°C, desiccated) start->check_storage check_solubilization Confirm consistent solubilization protocol (e.g., solvent, concentration, mixing) check_storage->check_solubilization run_hplc Assess purity and integrity via HPLC check_solubilization->run_hplc measure_concentration Verify peptide concentration using a BCA or similar assay run_hplc->measure_concentration run_bioassay Perform a side-by-side bioactivity assay with a reference lot measure_concentration->run_bioassay is_spec Do batches meet specifications? run_bioassay->is_spec contact_support Contact Technical Support with batch numbers and data is_spec->contact_support No review_protocol Review and optimize experimental protocol for robustness is_spec->review_protocol Yes

Caption: Troubleshooting workflow for inconsistent this compound activity.

Issue 2: Observed differences in the physical appearance or solubility of different this compound batches.

Variations in the manufacturing process can sometimes lead to slight differences in the physical properties of the lyophilized peptide.[3] If you notice that a new batch is more difficult to dissolve or has a different appearance, please perform the following checks:

  • Confirm the recommended solvent: Ensure you are using the recommended solvent (e.g., sterile water, DMSO) as specified in the product datasheet.

  • Gentle vortexing and warming: For peptides that are difficult to dissolve, gentle vortexing and warming the solution to 37°C for 10-15 minutes can aid in solubilization.

  • Perform a quality control check: If solubility issues persist, it is advisable to check the purity and concentration of the peptide solution as outlined in the experimental protocols section below.

Quantitative Data Summary

The following table outlines the quality control specifications for the release of each batch of this compound.

ParameterMethodSpecification
Purity HPLC≥ 95%
Identity Mass SpectrometryMatches theoretical mass ± 0.5 Da
Concentration Amino Acid Analysis90% - 110% of target
Bioactivity Cell-based AKT inhibition assayIC50 within ± 2-fold of reference standard

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of the this compound peptide.

  • Methodology:

    • Reconstitute the this compound peptide in an appropriate solvent (e.g., 50% acetonitrile/water) to a concentration of 1 mg/mL.

    • Inject 10 µL of the sample onto a C18 reverse-phase HPLC column.

    • Elute the peptide using a linear gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile).

    • Monitor the elution profile at 214 nm and 280 nm.

    • Calculate the purity by integrating the area of the main peak relative to the total area of all peaks.

2. Bicinchoninic Acid (BCA) Assay for Concentration Determination

  • Objective: To determine the total peptide concentration in a solution.

  • Methodology:

    • Prepare a standard curve using a known concentration of Bovine Serum Albumin (BSA).

    • Add the this compound sample and BSA standards to a 96-well plate.

    • Add the BCA working reagent to each well and incubate at 37°C for 30 minutes.

    • Measure the absorbance at 562 nm using a plate reader.

    • Calculate the concentration of the this compound sample based on the BSA standard curve.

3. Cell-Based AKT Inhibition Assay for Bioactivity

  • Objective: To assess the biological activity of this compound by measuring its ability to inhibit AKT phosphorylation.

  • Methodology:

    • Seed a cancer cell line known to have active AKT signaling (e.g., MCF-7) in a 96-well plate and allow cells to adhere overnight.

    • Treat the cells with a serial dilution of the this compound batch and a reference standard for 2 hours.

    • Lyse the cells and determine the total protein concentration.

    • Perform an ELISA or Western blot to detect the levels of phosphorylated AKT (p-AKT) and total AKT.

    • Normalize the p-AKT signal to the total AKT signal and plot the dose-response curve to determine the IC50 value.

Signaling Pathway

The following diagram illustrates the simplified signaling pathway targeted by this compound.

G rtk Growth Factor Receptor (RTK) pi3k PI3K rtk->pi3k Activates akt AKT pi3k->akt Activates proliferation Cell Proliferation & Survival akt->proliferation Promotes apoptosis Apoptosis akt->apoptosis Inhibits nv128 This compound nv128->akt Inhibits

Caption: this compound inhibits the AKT signaling pathway.

References

NV-128 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NV-128

Fictional Compound Disclaimer: this compound is a fictional experimental compound developed for illustrative purposes within this technical support guide. It is described as a potent and selective ATP-competitive inhibitor of the mTORC1 kinase. The following information is based on established principles for kinase inhibitors in cancer research and is intended to serve as a best-practice guide.

Section 1: General FAQs

Q1: What is this compound and what is its proposed mechanism of action?

This compound is an experimental small molecule designed as a selective inhibitor of the mammalian Target of Rapamycin Complex 1 (mTORC1).[1][2] It acts by competing with ATP in the kinase domain of mTOR.[3] By inhibiting mTORC1, this compound blocks the phosphorylation of key downstream effectors like p70 S6 Kinase (p70S6K) and 4E-BP1, thereby disrupting processes crucial for tumor cell growth and proliferation, such as protein synthesis and cell cycle progression.[2][4]

Q2: How should this compound be reconstituted and stored for in vitro use?

For optimal stability, this compound should be reconstituted in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Reconstitution: Briefly vortex the vial to ensure all powder is at the bottom. Add the calculated volume of DMSO to achieve the desired stock concentration. Sonicate or vortex gently until the solution is clear.

  • Storage:

    • Stock Solution (in DMSO): Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for up to 2 years.

    • Working Dilutions: Prepare fresh working dilutions in your cell culture medium from the DMSO stock immediately before each experiment. Do not store aqueous dilutions, as the compound may precipitate or degrade.

Q3: What is the recommended starting concentration range for cell-based assays?

The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific model.

  • Recommended Starting Range: 0.1 nM to 10 µM.

  • DMSO Control: Ensure the final concentration of DMSO in the cell culture medium is consistent across all conditions (including vehicle controls) and is non-toxic to the cells, typically ≤ 0.1%.

Section 2: Experimental Controls & Best Practices

Q1: What are the essential positive and negative controls for an experiment with this compound?

Proper controls are critical for interpreting your results accurately.

Control TypePurpose & Recommended Agent
Positive Control To confirm that the experimental system can produce the expected inhibitory effect. Rapamycin or Everolimus are well-characterized mTORC1 inhibitors and serve as excellent positive controls.[1][2]
Negative Control (Vehicle) To control for the effects of the solvent used to dissolve this compound. Use DMSO at the same final concentration as your highest this compound dose.
Untreated Control To establish a baseline for cell health and signaling activity in the absence of any treatment.
Cell Line Controls If possible, include a cell line known to be sensitive to mTORC1 inhibition and one known to be resistant to validate assay performance.

Q2: How can I assess or control for potential off-target effects of this compound?

While this compound is designed for selectivity, assessing off-target activity is a crucial step in validation.[5][6]

  • Kinase Profiling: Screen this compound against a broad panel of kinases to identify other potential targets.[3] This is often performed as a service by specialized companies.

  • Pathway Analysis: In addition to checking the phosphorylation of direct mTORC1 targets (p-p70S6K, p-4E-BP1), examine key nodes of related pathways (e.g., p-Akt, p-ERK) to see if they are unexpectedly affected.

  • Rescue Experiments: If a specific off-target is identified, use genetic approaches (e.g., siRNA knockdown of the off-target) to see if it phenocopies or alters the effect of this compound.

Section 3: Key Experimental Protocols & Data Presentation

Protocol 1: Cell Viability/Cytotoxicity (MTT) Assay

This protocol outlines a standard method for determining the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing this compound, positive controls (e.g., Rapamycin), and vehicle controls (DMSO).

  • Incubation: Incubate the plate for a duration relevant to your cell line's doubling time (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add DMSO or another solubilizing agent to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypePTEN StatusIC50 (nM)
MCF-7BreastWild-Type15.5
PC-3ProstateNull8.2
U87-MGGlioblastomaNull12.8
A549LungWild-Type85.3
Protocol 2: Western Blot for mTORC1 Pathway Inhibition

This protocol verifies that this compound inhibits its intended target within the cell.

  • Cell Lysis: After treating cells with this compound for the desired time (e.g., 2-24 hours), wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p70S6K (Thr389), total p70S6K, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-Actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL (chemiluminescence) substrate and an imaging system.

  • Densitometry: Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels.

Table 2: Example Western Blot Densitometry Data (MCF-7 cells, 24h treatment)

Treatmentp-p70S6K / Total p70S6K (Relative Fold Change)p-4E-BP1 / Total 4E-BP1 (Relative Fold Change)
Vehicle (0.1% DMSO)1.001.00
This compound (10 nM)0.450.52
This compound (50 nM)0.120.18
Rapamycin (20 nM)0.150.21

Section 4: Mandatory Visualizations

Signaling Pathway

NV128_Pathway cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 Akt->mTORC2 p70S6K p70S6K mTORC1->p70S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates mTORC2->Akt Activates ProteinSynthesis Protein Synthesis & Cell Growth p70S6K->ProteinSynthesis fourEBP1->ProteinSynthesis Inhibits when unphosphorylated NV128 This compound NV128->mTORC1 Inhibits

Caption: this compound selectively inhibits the mTORC1 signaling pathway.

Experimental Workflow

Experimental_Workflow start Start: Hypothesis seed 1. Seed Cells in 96-well plate start->seed adhere 2. Allow Adherence (Overnight) seed->adhere treat 3. Treat with this compound (Dose-Response) adhere->treat incubate 4. Incubate (e.g., 72 hours) treat->incubate assay 5. Perform Assay (e.g., MTT, Western Blot) incubate->assay read 6. Acquire Data (Plate Reader / Imager) assay->read analyze 7. Analyze Data (IC50, Densitometry) read->analyze end End: Conclusion analyze->end Troubleshooting_Flowchart start No Inhibitory Effect Observed check_compound 1. Verify Compound Integrity & Solubility start->check_compound compound_ok Compound OK check_compound->compound_ok Clear Solution/ New Stock compound_bad Issue Found check_compound->compound_bad Precipitate/ Old Stock check_cells 2. Assess Cell Health & Target Expression cells_ok Cells OK check_cells->cells_ok Healthy/ Target Expressed cells_bad Issue Found check_cells->cells_bad High Passage/ Low Target check_protocol 3. Review Assay Parameters (Dose/Time) protocol_ok Protocol OK check_protocol->protocol_ok Parameters Validated protocol_bad Issue Found check_protocol->protocol_bad Dose Too Low/ Time Too Short compound_ok->check_cells solve_compound Use Fresh Aliquot/ Re-dissolve compound_bad->solve_compound cells_ok->check_protocol solve_cells Use Low Passage Cells/ Verify Target cells_bad->solve_cells consult Consult Literature/ Contact Support protocol_ok->consult solve_protocol Optimize Dose Range & Incubation Time protocol_bad->solve_protocol

References

Validation & Comparative

A Comparative Guide: NV-128 (VP-128) Versus Cisplatin in the Treatment of Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NV-128 (VP-128), a novel estradiol-platinum(II) hybrid compound, and the established chemotherapeutic agent cisplatin for the treatment of ovarian cancer. The information presented herein is based on preclinical data and is intended to inform research and development efforts in oncology. It is important to note that initial searches for "this compound" yielded limited results, while "VP-128" provided relevant data. It is presumed that "this compound" is a likely typographical error for VP-128, and thus this guide focuses on the latter.

Executive Summary

VP-128 is a promising experimental agent that demonstrates a dual mechanism of action, combining the tumor-targeting properties of 17β-estradiol with the cytotoxic effects of a platinum-based compound. This hybrid molecule shows particular efficacy in hormone-dependent (estrogen receptor-positive, ERα+) and cisplatin-resistant ovarian cancer models. In contrast, cisplatin, a cornerstone of ovarian cancer chemotherapy, acts primarily through the formation of DNA adducts, leading to cell cycle arrest and apoptosis.[1] While effective, its utility can be limited by significant side effects and the development of resistance. Preclinical evidence suggests that VP-128 may offer advantages over cisplatin in specific ovarian cancer subtypes by leveraging the estrogen receptor for targeted delivery and exhibiting activity in resistant cell lines.

Quantitative Data Comparison

The following tables summarize the available quantitative data from preclinical studies, comparing the efficacy of VP-128 and cisplatin.

DrugCell LineEstrogen Receptor StatusCisplatin SensitivityIC50 (µM)Reference
Cisplatin A2780NegativeSensitive1.40 ± 0.11[2]
A2780cisRNegativeResistant7.39 ± 1.27[2]
SKOV3Not SpecifiedNot Specified16.13 (72h)[3]
SKOV3/DDPNot SpecifiedResistant66.70 (72h)[3]
VP-128 Data Not Available

Note: Direct comparative IC50 values for VP-128 in ovarian cancer cell lines were not available in the searched literature. The table will be updated as new data becomes available.

TreatmentOvarian Cancer ModelTumor Volume Reduction (relative to control)Significance (vs. Cisplatin)Reference
VP-128 Ovcar-3 (ERα+, Cisplatin-Resistant) XenograftMore significant reduction than cisplatinP < 0.01[4]
Cisplatin Ovcar-3 (ERα+, Cisplatin-Resistant) XenograftLess significant reduction than VP-128-[4]
VP-128 A2780 (ERα-) XenograftSimilar reduction to cisplatinNot significant[4]
Cisplatin A2780 (ERα-) XenograftSimilar reduction to VP-128-[4]
VP-128 A2780CP (ERα-, Cisplatin-Resistant) XenograftMore significant reduction than cisplatinP < 0.01[4]
Cisplatin A2780CP (ERα-, Cisplatin-Resistant) XenograftLess significant reduction than VP-128-[4]

Mechanisms of Action

Cisplatin

Cisplatin's primary mechanism of action involves entering the cell and losing its chloride ligands, allowing it to bind to the N7 position of purine bases in DNA. This forms DNA adducts, leading to inter- and intra-strand crosslinks.[1] These adducts distort the DNA structure, interfering with DNA replication and transcription, which in turn activates cellular damage response pathways. This ultimately triggers apoptosis, or programmed cell death, through both caspase-dependent and -independent pathways. Additionally, cisplatin can induce oxidative stress and damage to mitochondria, further contributing to its cytotoxic effects.[1]

VP-128

VP-128, as an estradiol-platinum(II) hybrid, possesses a dual mechanism of action. The estradiol component of the molecule facilitates its uptake into estrogen receptor-positive (ERα+) ovarian cancer cells. Once inside the cell, the platinum moiety is released and, similar to cisplatin, forms DNA adducts, leading to DNA damage and apoptosis. This targeted delivery mechanism may enhance its efficacy in ERα+ tumors while potentially reducing systemic toxicity.

Furthermore, VP-128 has been shown to induce apoptosis through both caspase-dependent and -independent pathways. In ERα-negative cells, it can trigger the release of Apoptosis-Inducing Factor (AIF) from the mitochondria. VP-128 also appears to induce autophagy in ovarian cancer cells, a process that can have both pro-survival and pro-death roles. The inhibition of autophagy has been shown to enhance the apoptotic effects of VP-128, suggesting a potential combination therapy strategy.

Signaling Pathways

cisplatin_pathway Cisplatin Cisplatin CellMembrane Cell Membrane Cisplatin->CellMembrane Uptake DNA Nuclear DNA CellMembrane->DNA Mitochondria Mitochondria CellMembrane->Mitochondria DNA_Adducts Cisplatin-DNA Adducts DNA->DNA_Adducts Binding Oxidative_Stress Oxidative Stress Mitochondria->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Mitochondria->Mitochondrial_Damage DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Activation of Damage Response Oxidative_Stress->Apoptosis Mitochondrial_Damage->Apoptosis vp128_pathway VP128 VP-128 CellMembrane Cell Membrane VP128->CellMembrane Uptake AKT_mTOR AKT/mTOR Pathway VP128->AKT_mTOR Inhibition ER_alpha Estrogen Receptor α (ERα) DNA Nuclear DNA ER_alpha->DNA Translocation CellMembrane->ER_alpha Binding (in ERα+ cells) Platinum_Moiety Platinum Moiety CellMembrane->Platinum_Moiety Release DNA_Adducts DNA Adducts DNA->DNA_Adducts Mitochondria Mitochondria AIF AIF Release Mitochondria->AIF Platinum_Moiety->DNA Binding DNA_Damage DNA Damage DNA_Adducts->DNA_Damage DNA_Damage->Mitochondria Caspases Caspase Activation DNA_Damage->Caspases Apoptosis Apoptosis Caspases->Apoptosis AIF->Apoptosis Caspase-independent Autophagy Autophagy AKT_mTOR->Autophagy Regulation experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Ovarian Cancer Cell Lines MTT_Assay MTT Assay (Cell Viability) Cell_Culture->MTT_Assay Treatment with VP-128 or Cisplatin Western_Blot Western Blot (Protein Expression) Cell_Culture->Western_Blot Treatment with VP-128 or Cisplatin Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis_Assay Treatment with VP-128 or Cisplatin Autophagy_Assay Autophagy Assay (LC3-II) Cell_Culture->Autophagy_Assay Treatment with VP-128 or Cisplatin Nude_Mice Nude Mice Xenograft Subcutaneous Xenograft Nude_Mice->Xenograft Cell Injection Treatment Drug Administration (i.p.) Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight) Treatment->Toxicity_Assessment

References

A Comparative Guide to mTOR Inhibitors in Oncology: NV-128 in Context

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the mammalian target of rapamycin (mTOR) signaling pathway remains a critical axis for intervention. Dysregulation of this pathway is a common feature in a multitude of cancers, driving tumor growth, proliferation, and survival. This has led to the development of a class of drugs known as mTOR inhibitors. This guide provides a comparative overview of NV-128 and other key mTOR inhibitors, with a focus on their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.

The Evolving Landscape of mTOR Inhibition

The first generation of mTOR inhibitors, known as rapalogs, includes sirolimus (rapamycin) and its analogs, everolimus and temsirolimus. These molecules act as allosteric inhibitors of mTOR Complex 1 (mTORC1). While they have shown clinical activity in several cancers, their efficacy can be limited by a feedback activation of the PI3K/Akt pathway.[1][2]

To address these limitations, second-generation mTOR inhibitors were developed. These are ATP-competitive inhibitors that target the kinase domain of mTOR, leading to the inhibition of both mTORC1 and mTORC2.[1] This dual inhibition is thought to provide a more comprehensive blockade of the mTOR pathway.

This compound, a synthetic isoflavonoid compound, has been identified as an inhibitor of both mTORC1 and mTORC2 activity.[3] Preclinical studies in the late 2000s demonstrated its potential in inducing cell death in ovarian cancer stem cells, a population of cells often resistant to conventional chemotherapy.[3][4] However, recent and detailed quantitative preclinical data for this compound are not as readily available in the public domain as for other mTOR inhibitors, which makes a direct, data-driven comparison challenging.

This guide will compare this compound with well-characterized first and second-generation mTOR inhibitors, summarizing the available data to provide a useful resource for researchers and drug development professionals.

Mechanism of Action: A Visual Comparison

The mTOR signaling pathway is a complex network that regulates cell growth, proliferation, and survival. The following diagram illustrates the key components of this pathway and the points of intervention for different classes of mTOR inhibitors.

mTOR_Pathway mTOR Signaling Pathway and Inhibitor Targets Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1/2 TSC1/2 Akt->TSC1/2 Rheb Rheb TSC1/2->Rheb mTORC1 mTORC1 Rheb->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 mTORC2 mTORC2 mTORC2->Akt S473 Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton eIF4E eIF4E 4E-BP1->eIF4E S6 S6 S6K1->S6 Protein Synthesis Protein Synthesis eIF4E->Protein Synthesis S6->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Rapalogs (Everolimus, Sirolimus, Temsirolimus) Rapalogs (Everolimus, Sirolimus, Temsirolimus) Rapalogs (Everolimus, Sirolimus, Temsirolimus)->mTORC1 This compound & 2nd Gen Inhibitors (e.g., MLN0128) This compound & 2nd Gen Inhibitors (e.g., MLN0128) This compound & 2nd Gen Inhibitors (e.g., MLN0128)->mTORC1 This compound & 2nd Gen Inhibitors (e.g., MLN0128)->mTORC2

Caption: mTOR signaling pathway with points of inhibition.

Preclinical Efficacy: A Tabular Comparison

The following tables summarize the available preclinical data for this compound and other selected mTOR inhibitors. It is important to note the limited availability of recent, publicly accessible quantitative data for this compound.

Table 1: In Vitro Efficacy of mTOR Inhibitors

InhibitorClassTarget(s)Representative IC50 Values (Cancer Cell Lines)Reference(s)
This compound IsoflavonoidmTORC1/mTORC2Data not publicly available[3]
Everolimus RapalogmTORC15-10 nM (various cell lines)[5]
Sirolimus (Rapamycin) RapalogmTORC1~2.5 µM (T-cells)[5]
Temsirolimus RapalogmTORC1~5 nM (T-cells)[5]
MLN0128 (Sapanisertib) 2nd GenmTORC1/mTORC2~30 nM (Primary Effusion Lymphoma cell lines)[6]

Table 2: In Vivo Efficacy of mTOR Inhibitors

InhibitorCancer ModelDosing RegimenTumor Growth InhibitionReference(s)
This compound Ovarian Cancer XenograftNot specifiedSignificantly inhibited tumor growth[3]
Everolimus Thyroid Cancer Xenograft (TPC-1)5 mg/kg, intermittentDose-dependent tumor growth inhibition[3]
Sirolimus Head and Neck Squamous Cell Carcinoma Xenograft (FaDu)5-20 mg/kgSignificant inhibition of tumor growth[7]
Temsirolimus Renal Cell Carcinoma TumorgraftsNot specifiedSignificant inhibition of tumor growth, but less potent than MLN0128[8]
MLN0128 (Sapanisertib) Renal Cell Carcinoma Tumorgrafts1 mg/kg, daily oralSignificantly reduced tumor growth, superior to temsirolimus[8][9]

Key Experimental Protocols

The evaluation of mTOR inhibitors in an oncology setting relies on a set of standardized in vitro and in vivo assays. Below are detailed protocols for some of the key experiments.

Western Blot Analysis for mTOR Pathway Inhibition

This method is used to assess the phosphorylation status of key downstream effectors of mTORC1 and mTORC2, providing a direct measure of target engagement.

Western_Blot_Workflow Western Blot Experimental Workflow A 1. Cell Culture & Treatment - Seed cells in 6-well plates. - Treat with mTOR inhibitor at various concentrations and time points. B 2. Cell Lysis - Wash cells with ice-cold PBS. - Lyse cells in RIPA buffer with protease and phosphatase inhibitors. A->B C 3. Protein Quantification - Determine protein concentration using a BCA assay. B->C D 4. SDS-PAGE - Separate protein lysates by size on a polyacrylamide gel. C->D E 5. Protein Transfer - Transfer separated proteins to a PVDF or nitrocellulose membrane. D->E F 6. Immunoblotting - Block membrane with 5% non-fat milk or BSA. - Incubate with primary antibodies (e.g., anti-p-S6K, anti-p-Akt, anti-total S6K, anti-total Akt). - Incubate with HRP-conjugated secondary antibodies. E->F G 7. Detection - Add chemiluminescent substrate. - Image the blot using a digital imager. F->G H 8. Data Analysis - Quantify band intensity. - Normalize phosphoprotein levels to total protein levels. G->H

Caption: Workflow for Western Blot analysis.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cancer cells in 6-well plates and allow them to adhere overnight. Treat cells with the mTOR inhibitor at a range of concentrations for various durations.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay to ensure equal loading for electrophoresis.

  • SDS-PAGE: Separate the protein lysates based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated and total forms of mTOR pathway proteins (e.g., p-S6K, S6K, p-Akt, Akt). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[10]

  • Detection: Visualize the protein bands by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal with a digital imaging system.[10]

  • Data Analysis: Quantify the intensity of the bands and normalize the levels of phosphorylated proteins to their corresponding total protein levels to determine the extent of pathway inhibition.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of mTOR inhibitors on cancer cell lines.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[11]

  • Treatment: Treat the cells with a serial dilution of the mTOR inhibitor for 24, 48, or 72 hours.[11]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value for the inhibitor.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of mTOR inhibitors in a living organism.

Detailed Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the mTOR inhibitor (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives a vehicle control.[13]

  • Tumor Measurement: Measure the tumor volume periodically (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Toxicity Monitoring: Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or other adverse effects.[7]

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. The tumors can be weighed and further analyzed by immunohistochemistry or Western blotting to assess target modulation. The primary endpoint is typically tumor growth inhibition.[13]

Conclusion

The mTOR pathway remains a highly relevant target in oncology. While first-generation mTOR inhibitors have established clinical utility, second-generation inhibitors and novel compounds like this compound offer the potential for more complete pathway inhibition and improved efficacy. This compound, with its reported dual mTORC1/mTORC2 inhibitory activity, represents an interesting therapeutic candidate. However, a comprehensive and direct comparison with other mTOR inhibitors is currently limited by the lack of recent, publicly available quantitative data. Further preclinical and clinical studies are needed to fully elucidate the therapeutic potential of this compound and its place in the evolving landscape of mTOR-targeted cancer therapies. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these important therapeutic agents.

References

The Synergistic Potential of NV-128 and Paclitaxel: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the synergistic interactions between novel therapeutic agents and established chemotherapies is paramount. This guide explores the potential synergistic effect of NV-128, a novel mTOR inhibitor, in combination with the widely used chemotherapeutic agent, paclitaxel. While specific peer-reviewed data on the direct combination of this compound and paclitaxel is limited in publicly available literature, this guide provides a comprehensive overview based on the known mechanisms of each agent and data from analogous mTOR inhibitors.

Introduction to this compound and Paclitaxel

This compound: A Dual mTORC1/mTORC2 Inhibitor

This compound, developed by Novogen, is a novel small molecule that functions as a dual inhibitor of the mammalian target of rapamycin (mTOR), targeting both the mTORC1 and mTORC2 complexes.[1][2] This dual inhibition is significant as it blocks a wider range of downstream signaling pathways involved in cell growth, proliferation, survival, and angiogenesis compared to earlier mTOR inhibitors that only targeted mTORC1.[1][3] Preclinical studies have indicated that this compound can induce caspase-independent cell death and shows potential activity against cancer stem cells.[1][4]

Paclitaxel: A Microtubule-Stabilizing Agent

Paclitaxel is a well-established chemotherapeutic drug used in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer. Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By stabilizing these structures, paclitaxel disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.

The Rationale for Combination Therapy: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is frequently dysregulated in cancer. Activation of this pathway is a known mechanism of resistance to various chemotherapeutic agents, including paclitaxel.

By inhibiting both mTORC1 and mTORC2, this compound can effectively shut down this pro-survival signaling cascade. The synergistic potential with paclitaxel lies in the dual-pronged attack: paclitaxel induces mitotic stress and damage, while this compound blocks the key survival pathways that cancer cells might otherwise use to evade paclitaxel-induced apoptosis.

Preclinical Evidence of Synergy (with Analogous mTOR Inhibitors)

While specific data for this compound with paclitaxel is scarce, studies on other dual mTORC1/mTORC2 inhibitors demonstrate a strong synergistic effect when combined with paclitaxel in various cancer models.

For instance, the oral mTORC1/2 inhibitor TAK-228 has shown significant synergistic antitumor effects with paclitaxel in preclinical bladder cancer models.[2][5] The combination led to enhanced inhibition of cell proliferation and tumor growth compared to either agent alone.[2][5] Similarly, the combination of PI3K/mTOR inhibitors has been shown to increase the cytotoxicity of paclitaxel in models of endometrial and breast cancer.[3][4]

The table below summarizes findings from studies on the combination of mTOR inhibitors and paclitaxel.

mTOR InhibitorCancer ModelKey FindingsReference
TAK-228Bladder Cancer Cell Lines and XenograftsStrong synergistic effects on inhibiting cell proliferation and tumor growth.[2][5]
Serabelisib and Sapanisertib (PI3K/mTOR inhibitors)Endometrial and Breast Cancer Cell LinesIncreased cytotoxicity of paclitaxel; improved response to paclitaxel in vivo.[3][4]
RapamycinBreast CancerColocalized delivery via nanoparticles enhanced synergistic targeting of the PI3K/Akt/mTOR pathway.[6]
INK128Non-Small Cell Lung Cancer Cell LineSynergistic drug interactions identified with microtubule inhibitors.[7]

Proposed Mechanism of Synergistic Action

The synergistic effect of a dual mTOR inhibitor like this compound with paclitaxel is likely multifactorial, involving the convergence of their distinct mechanisms of action on critical cellular pathways.

Synergy_Mechanism Proposed Synergistic Mechanism of this compound and Paclitaxel cluster_0 This compound Action cluster_1 Paclitaxel Action cluster_2 Synergistic Outcome NV128 This compound mTORC1 mTORC1 NV128->mTORC1 inhibits mTORC2 mTORC2 NV128->mTORC2 inhibits S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Akt Akt (Ser473) mTORC2->Akt Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Enhanced_Apoptosis Enhanced Apoptosis Survival->Enhanced_Apoptosis inhibition of survival pathways Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Spindle Mitotic Spindle Dysfunction Microtubules->Mitotic_Spindle G2M_Arrest G2/M Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Apoptosis->Enhanced_Apoptosis In_Vitro_Workflow In Vitro Synergy Assessment Workflow start Cancer Cell Lines (e.g., NSCLC, Ovarian) treatment Treat with this compound, Paclitaxel, and Combination start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot Analysis (p-Akt, p-S6K, Cleaved PARP) treatment->western_blot synergy_calc Calculate Combination Index (CI) (Chou-Talalay method) viability->synergy_calc end Determine Synergy, Apoptotic Induction, and Mechanism synergy_calc->end apoptosis->end cell_cycle->end western_blot->end In_Vivo_Workflow In Vivo Efficacy Study Workflow start Establish Xenograft Tumors in Immunocompromised Mice randomize Randomize Mice into Treatment Groups start->randomize treatment Administer Vehicle, this compound, Paclitaxel, and Combination randomize->treatment monitor_tumor Monitor Tumor Volume and Body Weight treatment->monitor_tumor endpoint Endpoint: Tumor Growth Inhibition (TGI) or Survival Analysis monitor_tumor->endpoint ex_vivo Ex Vivo Analysis of Tumors (IHC, Western Blot) endpoint->ex_vivo end Determine In Vivo Efficacy, Safety, and Mechanism ex_vivo->end

References

Overcoming PARP Inhibitor Resistance: A Comparative Guide to Combination Therapies in BRCA-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

The advent of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement in the treatment of cancers with BRCA mutations, leveraging the principle of synthetic lethality to target tumors with deficiencies in homologous recombination repair (HRR).[1][2] However, the emergence of resistance to PARP inhibitor monotherapy presents a growing clinical challenge, necessitating the exploration of novel combination strategies to enhance their efficacy and circumvent resistance mechanisms.[1][3] This guide provides a comparative overview of promising combination therapies with PARP inhibitors, supported by preclinical and clinical data, with a focus on their application in BRCA-mutant cancers. While direct clinical data on the combination of the novel mitochondrial inhibitor NV-128 with PARP inhibitors is not yet available, we will explore its mechanism of action as a representative of a class of agents that could offer a synergistic approach.

PARP Inhibitors: Mechanism of Action and Resistance

PARP inhibitors function by trapping PARP enzymes on DNA at sites of single-strand breaks, leading to the formation of double-strand breaks during replication.[1] In cancer cells with BRCA mutations and consequent HRR deficiency, these double-strand breaks cannot be efficiently repaired, resulting in cell death.[1] Resistance to PARP inhibitors can arise through various mechanisms, including the restoration of HRR function, decreased PARP trapping, and increased drug efflux.[1]

Combination Strategies to Enhance PARP Inhibitor Efficacy

To combat resistance and improve therapeutic outcomes, researchers are investigating the combination of PARP inhibitors with a range of other anticancer agents.

PARP Inhibitors with Chemotherapy

The combination of PARP inhibitors with DNA-damaging chemotherapeutic agents aims to potentiate the cytotoxic effects of both drugs.[4][5][6]

CombinationCancer TypeKey FindingsReference
Olaparib + Cyclophosphamide and TopotecanNeuroblastoma XenograftsCombination resulted in significant tumor growth inhibition.[7]
Veliparib + Carboplatin and Gemcitabine/PaclitaxelAdvanced Ovarian CancerDemonstrated beneficial outcomes in clinical trials.[4][5]

Experimental Protocol: In Vivo Xenograft Study of Olaparib in Combination with Chemotherapy

  • Animal Model: Nude mice bearing neuroblastoma xenografts (e.g., NGP).

  • Treatment Groups:

    • Vehicle control

    • Olaparib alone

    • Cyclophosphamide and topotecan

    • Olaparib + cyclophosphamide and topotecan

  • Dosing and Administration: Doses are determined based on maximum tolerated dose experiments. Olaparib is typically administered orally, while chemotherapeutic agents are given intraperitoneally or intravenously.

  • Efficacy Endpoints: Tumor volume is measured regularly. At the end of the study, tumors are excised for pharmacodynamic analysis.

  • Pharmacodynamic Analysis: PARP inhibition in tumor tissues is assessed to confirm target engagement.[7]

G cluster_setup Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal Model Nude mice with neuroblastoma xenografts Grouping Random assignment to treatment groups Animal Model->Grouping Randomization Dosing Administer Olaparib, Chemotherapy, or Combination Grouping->Dosing Treatment initiation Monitoring Monitor tumor growth and animal well-being Dosing->Monitoring Endpoint Sacrifice at study endpoint Monitoring->Endpoint Conclusion of study PD_Analysis Assess PARP inhibition in tumor tissue Endpoint->PD_Analysis Efficacy Compare tumor volume between groups Endpoint->Efficacy

In Vivo Xenograft Study Workflow.
PARP Inhibitors with Immunotherapy

Combining PARP inhibitors with immune checkpoint inhibitors (ICIs) is a promising strategy. PARP inhibition can lead to an accumulation of DNA damage, which in turn can activate the cGAS-STING pathway, leading to a type I interferon response and enhanced anti-tumor immunity.[1]

CombinationCancer TypeKey FindingsReference
PARPi + PD-1/PD-L1 inhibitorsVarious solid tumorsTheoretical basis for combination due to the association between HRR and tumor immunity.[6]

G PARPi PARP Inhibitor SSB Single-Strand Break PARPi->SSB traps PARP at DSB Double-Strand Break SSB->DSB leads to cGAS_STING cGAS-STING Pathway Activation DSB->cGAS_STING activates IFN Type I Interferon Response cGAS_STING->IFN T_Cell T-Cell Activation IFN->T_Cell promotes Tumor_Cell BRCA-Mutant Tumor Cell T_Cell->Tumor_Cell attacks ICI Immune Checkpoint Inhibitor (anti-PD-1/L1) ICI->T_Cell enhances

Synergistic Mechanism of PARP and Immune Checkpoint Inhibitors.
PARP Inhibitors with Other Targeted Agents

Combining PARP inhibitors with drugs that target other signaling pathways involved in cell survival and proliferation is another area of active research. This includes inhibitors of PI3K/AKT, mTOR, and angiogenesis (VEGFR inhibitors).[4][5][8]

CombinationCancer TypeKey FindingsReference
PARPi + PI3K inhibitorsPreclinical modelsCan sensitize tumors to PARP inhibition.[9]
Olaparib + Cediranib (VEGFR inhibitor)Ovarian CancerPhase 3 trials have explored this combination.[8]
PARPi + mTOR inhibitorsPreclinical modelsSuppresses HR repair and synergizes with PARP inhibitors.[8]

A Look at Mitochondrial Inhibitors: The Case of this compound

This compound is a synthetic isoflavone derivative, and its active metabolite is ME-344.[10][11] Unlike PARP inhibitors, ME-344 exerts its anticancer effects by targeting mitochondria.

Mechanism of Action of ME-344 (active metabolite of this compound)

ME-344 induces caspase-independent cell death by uncoupling mitochondrial oxidative phosphorylation.[12] This leads to an increase in the AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[12] Activated AMPK inhibits the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation.[13] The disruption of mitochondrial function also leads to the translocation of endonuclease G to the nucleus, resulting in DNA fragmentation and cell death.[12][13]

While there is no direct evidence of this compound being tested in combination with PARP inhibitors, its unique mechanism of action presents a compelling theoretical basis for such a pairing. By targeting cellular metabolism and inducing cell death through a pathway independent of the DNA damage response, mitochondrial inhibitors like ME-344 could potentially overcome resistance to PARP inhibitors and provide a synergistic anti-tumor effect.

G cluster_parpi PARP Inhibitor Pathway cluster_nv128 This compound (ME-344) Pathway PARPi PARP Inhibitor DNA_Damage DNA Damage (Double-Strand Breaks) PARPi->DNA_Damage Apoptosis1 Apoptosis DNA_Damage->Apoptosis1 Tumor_Cell_Death Tumor Cell Death Apoptosis1->Tumor_Cell_Death contributes to NV128 This compound (ME-344) Mitochondria Mitochondrial Dysfunction NV128->Mitochondria mTOR_Inhibition mTOR Inhibition Mitochondria->mTOR_Inhibition Apoptosis2 Caspase-Independent Cell Death Mitochondria->Apoptosis2 Apoptosis2->Tumor_Cell_Death contributes to BRCA_Mutant_Cancer_Cell BRCA-Mutant Cancer Cell

Comparative Mechanisms of PARP Inhibitors and this compound.

Conclusion

The landscape of treatment for BRCA-mutant cancers is evolving, with a clear trajectory towards combination therapies to overcome the challenge of PARP inhibitor resistance. While combinations with chemotherapy and other targeted agents have shown promise in preclinical and clinical settings, the exploration of novel mechanisms, such as those offered by mitochondrial inhibitors like this compound, opens up new avenues for therapeutic development. Further research is warranted to investigate the potential synergy of combining PARP inhibitors with agents that target distinct cellular vulnerabilities, with the ultimate goal of improving outcomes for patients with BRCA-mutant cancers.

References

A Comparative Analysis of NV-128 and Other Isoflavone Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel isoflavone derivative, NV-128, with other well-studied isoflavones, including genistein, daidzein, biochanin A, and formononetin. The focus is on their efficacy in cancer models, supported by experimental data and detailed methodologies.

Efficacy Overview

This compound has emerged as a promising anti-cancer agent, particularly in chemoresistant cancers. Its unique mechanism of action, targeting the mTOR pathway to induce caspase-independent cell death, sets it apart from many traditional isoflavones. This guide synthesizes available data to facilitate a comparative understanding of its performance against other key isoflavone derivatives.

Quantitative Efficacy Data

The following tables summarize the growth inhibitory concentrations (GI50/IC50/LD50) of this compound and other isoflavones in various cancer cell lines. It is important to note that direct comparisons are challenging due to variations in experimental conditions, cell lines, and the metrics used (GI50 vs. IC50). The data for this compound is presented in µg/mL as its molecular weight is not publicly available for conversion to molar concentrations.

Table 1: Efficacy of this compound in Chemoresistant Ovarian Cancer

CompoundCell LineEfficacy MetricConcentrationReference
This compoundPaclitaxel-resistant and Carboplatin-resistant Epithelial Ovarian Cancer (EOC) cellsGI501 - 5 µg/mL[1]

Table 2: Efficacy of Other Isoflavone Derivatives in Ovarian Cancer Cell Lines

CompoundCell LineEfficacy MetricConcentration (µM)Reference
DaidzeinSKOV3IC5020[2]
DaidzeinMoody (normal ovarian)IC50100[2]
GenisteinFive Ovarian Cancer Cell LinesLD50 (Growth Inhibition)27 - 148[3]
FormononetinES2, OV90-(Suppresses proliferation)[4]

Table 3: Efficacy of Isoflavone Derivatives in Other Cancer Cell Lines

CompoundCell LineEfficacy MetricConcentration (µM)Reference
DaidzeinMiaPaCa-2 (Pancreatic)IC5045[5]
DaidzeinPANC-1 (Pancreatic)IC5075[5]
DaidzeinMCF-7 (Breast)IC5050[6]
FormononetinVarious Cancer Cell LinesIC5010 - 300[7]
Genistein Derivatives (Synthetic)BT-20 (Breast), PC-3 (Prostate), Colo357, BxPC-3 (Pancreatic)IC50~10[8]
DaidzeinA-375 (Melanoma)IC5018[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of these isoflavone derivatives.

Cell Viability and Growth Inhibition Assays (MTT and SRB)

These assays are fundamental in determining the cytotoxic and cytostatic effects of compounds on cancer cells.

1. Cell Culture and Treatment:

  • Human cancer cell lines (e.g., SKOV3, MCF-7, PC-3) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • The following day, the media is replaced with fresh media containing various concentrations of the isoflavone derivative (e.g., this compound, genistein) or a vehicle control (e.g., DMSO).

2. Incubation:

  • The cells are incubated with the compounds for a specified period, typically 24, 48, or 72 hours.

3. Measurement of Cell Viability:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • After incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

    • The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • SRB (Sulphorhodamine B) Assay:

    • After incubation, cells are fixed with 10% trichloroacetic acid for 1 hour at 4°C.

    • The plates are washed with water and air-dried.

    • Cells are stained with 0.4% SRB solution for 30 minutes at room temperature.

    • The plates are washed with 1% acetic acid and air-dried.

    • The bound dye is solubilized with 10 mM Tris base solution.

    • The absorbance is measured at a wavelength of 510 nm.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cancer cells after treatment.

1. Cell Seeding and Treatment:

  • A low density of cells (e.g., 500-1000 cells per well) is seeded in 6-well plates.

  • After 24 hours, cells are treated with various concentrations of the isoflavone derivative.

2. Incubation:

  • The cells are incubated for a longer period, typically 7-14 days, to allow for colony formation. The medium with the compound is replaced every 2-3 days.

3. Staining and Counting:

  • Colonies are fixed with methanol and stained with a solution like 0.5% crystal violet.

  • The number of colonies (typically defined as a cluster of >50 cells) is counted manually or using an automated colony counter.

4. Data Analysis:

  • The plating efficiency and surviving fraction are calculated for each treatment group relative to the control group.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and other isoflavone derivatives.

This compound Signaling Pathway

NV128_Pathway NV128 This compound Akt Akt NV128->Akt Inhibits Phosphorylation Beclin1 Beclin-1 NV128->Beclin1 Induces translocation to mTOR mTOR Akt->mTOR Inhibits Phosphorylation p70S6K p70S6K mTOR->p70S6K Inhibits Phosphorylation Mitochondrion Mitochondrion Beclin1->Mitochondrion EndoG Endonuclease G Nucleus Nucleus EndoG->Nucleus CellDeath Caspase-Independent Cell Death Mitochondrion->EndoG Induces translocation to Nucleus->CellDeath Initiates

Caption: this compound inhibits the Akt/mTOR pathway, leading to caspase-independent cell death.

General Isoflavone Derivative Signaling Pathways

Isoflavone_Pathways cluster_isoflavones Isoflavone Derivatives cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Genistein Genistein PI3K_Akt_mTOR PI3K/Akt/mTOR Genistein->PI3K_Akt_mTOR MAPK_ERK MAPK/ERK Genistein->MAPK_ERK NFkB NF-κB Genistein->NFkB Wnt Wnt/β-catenin Genistein->Wnt Daidzein Daidzein Daidzein->PI3K_Akt_mTOR Daidzein->MAPK_ERK Daidzein->NFkB BiochaninA Biochanin A BiochaninA->PI3K_Akt_mTOR BiochaninA->MAPK_ERK BiochaninA->NFkB Formononetin Formononetin Formononetin->PI3K_Akt_mTOR Formononetin->MAPK_ERK STAT JAK/STAT Formononetin->STAT Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis CellCycleArrest Cell Cycle Arrest PI3K_Akt_mTOR->CellCycleArrest Proliferation Inhibition of Proliferation PI3K_Akt_mTOR->Proliferation Angiogenesis Inhibition of Angiogenesis PI3K_Akt_mTOR->Angiogenesis Metastasis Inhibition of Metastasis PI3K_Akt_mTOR->Metastasis MAPK_ERK->Apoptosis MAPK_ERK->CellCycleArrest MAPK_ERK->Proliferation MAPK_ERK->Angiogenesis MAPK_ERK->Metastasis NFkB->Apoptosis context dependent NFkB->Proliferation NFkB->Angiogenesis NFkB->Metastasis STAT->Proliferation Wnt->CellCycleArrest Wnt->Proliferation

Caption: Isoflavones modulate multiple signaling pathways to induce anticancer effects.

Comparative Discussion

This compound demonstrates significant efficacy in chemoresistant ovarian cancer cells, a critical area of unmet medical need.[1] Its mechanism of inducing caspase-independent cell death via mTOR inhibition is a key differentiator from other isoflavones.[1]

Genistein and daidzein, the most studied soy isoflavones, exhibit broad anti-cancer activities by modulating a range of signaling pathways, including PI3K/Akt/mTOR, MAPK/ERK, and NF-κB.[8][10][11][12] Genistein has often been reported to be more potent than daidzein in in-vitro studies.[3] Notably, some synthetic derivatives of genistein have shown even greater potency than the parent compound.[8]

Biochanin A and formononetin also exert their anticancer effects through the modulation of similar signaling pathways.[1][7][13][14][15][16][17][18][19][20] Biochanin A has been shown to inhibit HER-2 receptor activation and downstream pathways in breast cancer cells.[14][15] Formononetin has been reported to induce cell cycle arrest and apoptosis in various cancer models.[1][7][13][18][19][21]

While the available data for this compound is promising, particularly in the context of chemoresistance, more direct comparative studies with other isoflavones under standardized conditions are needed for a definitive assessment of its relative potency. The development of isoflavone derivatives continues to be a promising avenue for cancer therapy, with newer compounds like this compound offering novel mechanisms to overcome existing treatment challenges.

References

Validating the Anti-Cancer Stem Cell Activity of NV-128: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NV-128 and other promising anti-cancer stem cell (CSC) agents. We will delve into their mechanisms of action, present available quantitative data from key experimental assays, and provide detailed protocols for the cited experiments to support your research and development efforts.

Introduction to this compound and the Challenge of Cancer Stem Cells

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that are believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. Targeting these cells is a critical strategy in developing more effective cancer treatments. This compound, a novel isoflavone derivative, has emerged as a compound of interest for its potential to selectively target and eliminate CSCs.

This compound has been shown to induce a unique form of caspase-independent cell death in chemoresistant ovarian cancer cells.[1] Its mechanism of action is primarily linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[2][3] Furthermore, this compound disrupts mitochondrial function by decreasing ATP levels, leading to the loss of stemness characteristics in ovarian CSCs.[2][3] Specifically, this compound has been found to target CD44+/MyD88+ ovarian cancer stem cells.[2]

Comparative Analysis of Anti-CSC Agents

While this compound shows promise, a thorough evaluation requires comparison with other agents known to target CSCs. This section compares this compound with three such alternatives: Salinomycin, Metformin, and BBI608 (Napabucasin).

Quantitative Data Summary

The following table summarizes the available quantitative data on the anti-CSC activity of the selected compounds. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from various independent studies. A significant challenge in creating a direct quantitative comparison is the limited availability of specific IC50 or GI50 values for this compound's anti-cancer stem cell activity in publicly available literature.

CompoundCancer TypeAssayEndpointResult
Salinomycin Breast CancerCell ViabilityIC504.9 ± 1.6 µM (MDA-MB-231)[4]
Breast CancerCell ViabilityIC501.1 ± 0.1 to 1.4 ± 0.2 µM (Analogs)[4]
Metformin Ovarian CancerCSC PopulationFold Decrease2.4-fold decrease in ALDH+/CD133+ cells[5]
BBI608 (Napabucasin) Pancreatic Cancer, Colorectal CancerCSC Pathway InhibitionTargetSTAT3 Pathway[6]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways targeted by these compounds is crucial for elucidating their anti-CSC effects.

This compound Signaling Pathway

This compound primarily targets the PI3K/Akt/mTOR pathway. By inhibiting this pathway, it disrupts essential cell survival signals. Additionally, it affects mitochondrial function, leading to a reduction in ATP and the activation of the AMPK pathway.[2][3]

NV128_Pathway NV128 This compound PI3K PI3K NV128->PI3K inhibits Mitochondria Mitochondria NV128->Mitochondria inhibits function Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival promotes Stemness CSC Stemness mTOR->Stemness maintains ATP ATP Mitochondria->ATP produces AMPK AMPK ATP->AMPK AMPK->mTOR inhibits

This compound inhibits the PI3K/Akt/mTOR pathway and mitochondrial function.

Alternative Compounds' Signaling Pathways

  • Salinomycin: This ionophore antibiotic is known to interfere with multiple pathways critical for CSCs, including the Wnt/β-catenin signaling pathway.[2][7][8] It has also been suggested to interfere with ABC drug transporters, which contribute to chemoresistance.[2]

Salinomycin_Pathway Salinomycin Salinomycin Wnt Wnt Signaling Salinomycin->Wnt inhibits ABC_transporters ABC Transporters Salinomycin->ABC_transporters inhibits beta_catenin β-catenin Wnt->beta_catenin CSC_properties CSC Self-Renewal & Chemoresistance beta_catenin->CSC_properties promotes ABC_transporters->CSC_properties contributes to Metformin_Pathway Metformin Metformin AMPK AMPK Metformin->AMPK activates Insulin_IGF1 Insulin/IGF-1 Signaling Metformin->Insulin_IGF1 inhibits mTOR mTOR AMPK->mTOR inhibits CSC_proliferation CSC Proliferation & Survival mTOR->CSC_proliferation promotes Insulin_IGF1->CSC_proliferation promotes BBI608_Pathway BBI608 BBI608 (Napabucasin) STAT3 STAT3 BBI608->STAT3 inhibits Gene_Expression Gene Expression (Self-renewal, Survival) STAT3->Gene_Expression activates CSC_Stemness CSC Stemness Gene_Expression->CSC_Stemness maintains Experimental_Workflow cluster_0 Initial Screening cluster_1 CSC-Specific Assays cluster_2 Mechanism of Action Compound Test Compound (e.g., this compound) CellViability Cell Viability Assay (e.g., MTT, CTG) Compound->CellViability SphereFormation Sphere Formation Assay Compound->SphereFormation ALDH_Activity ALDH Activity Assay (Flow Cytometry) Compound->ALDH_Activity CSC_Markers CSC Marker Analysis (e.g., CD44/CD24 by Flow Cytometry) Compound->CSC_Markers CancerCellLines Cancer Cell Lines CancerCellLines->CellViability CancerCellLines->SphereFormation CancerCellLines->ALDH_Activity CancerCellLines->CSC_Markers CellViability->SphereFormation Select effective concentrations WesternBlot Western Blot Analysis (Signaling Pathways) SphereFormation->WesternBlot Analyze protein expression in spheres ALDH_Activity->WesternBlot Analyze sorted populations

References

A Comparative Guide to the Efficacy of NV-128 in Platinum-Resistant Ovarian Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the challenging landscape of platinum-resistant ovarian cancer, this guide provides a comparative analysis of the novel therapeutic candidate, VP-128 (erroneously referred to as NV-128 in the prompt), against standard-of-care treatments. This document synthesizes preclinical data, details experimental methodologies, and visualizes key biological pathways and workflows to offer an objective assessment of VP-128's potential.

Executive Summary

Platinum-resistant ovarian cancer presents a significant clinical challenge with limited effective treatment options. VP-128, a 17β-estradiol-platinum(II) hybrid compound, has demonstrated notable efficacy in preclinical models of platinum-resistant ovarian cancer. This guide compares the in vivo performance of VP-128 with cisplatin, a conventional platinum-based agent, and provides context with data on other relevant therapies, including paclitaxel and pegylated liposomal doxorubicin. The evidence suggests that VP-128 exhibits superior tumor suppression in certain platinum-resistant xenograft models compared to cisplatin, highlighting its potential as a promising therapeutic strategy.

Comparative Efficacy of Anti-Cancer Agents in Platinum-Resistant Ovarian Cancer Xenograft Models

The following table summarizes the in vivo efficacy of VP-128 and comparator agents in inhibiting tumor growth in platinum-resistant ovarian cancer xenograft models. The data is extracted from published preclinical studies.

Treatment AgentOvarian Cancer Cell LineMouse ModelKey Efficacy ResultsSource
VP-128 Ovcar-3 (Cisplatin-Resistant, ER+)CD-1 NudeSignificantly greater tumor growth inhibition compared to cisplatin (P < 0.01).[1][2][1][2]
A2780CP (Cisplatin-Resistant, ER-)CD-1 NudeMore efficient tumor progression suppression compared to cisplatin.[1][2][1][2]
Cisplatin Ovcar-3 (Cisplatin-Resistant, ER+)CD-1 NudeLess effective at suppressing tumor progression compared to VP-128.[1][2][1][2]
A2780CP (Cisplatin-Resistant, ER-)CD-1 NudeLess effective at suppressing tumor progression compared to VP-128.[1][2][1][2]
Paclitaxel A2780/PTX (Paclitaxel-Resistant)Nude MiceCombination with a P-glycoprotein inhibitor showed significant tumor growth suppression.
Pegylated Liposomal Doxorubicin SKOV3Nude MiceDose-dependent tumor growth inhibition.

Note: The quantitative data for Paclitaxel and Pegylated Liposomal Doxorubicin in directly comparable platinum-resistant xenograft models was not available in the same format as for VP-128 and Cisplatin. The efficacy is described based on the available literature.

Detailed Experimental Protocols

A clear understanding of the methodologies employed in these preclinical studies is crucial for the interpretation of the efficacy data.

In Vivo Xenograft Studies for VP-128 and Cisplatin
  • Cell Lines:

    • Ovcar-3: A human ovarian adenocarcinoma cell line known to be resistant to cisplatin and positive for the estrogen receptor (ER+).

    • A2780CP: A human ovarian cancer cell line selected for cisplatin resistance and negative for the estrogen receptor (ER-).

  • Animal Model:

    • Female CD-1 nude mice were used for the study.

  • Tumor Implantation:

    • Ovcar-3 or A2780CP cells were inoculated subcutaneously into the flanks of the mice.

  • Treatment:

    • When tumors reached a mean volume of 100 mm³, mice were randomized into treatment groups.

    • VP-128 and cisplatin were administered via intraperitoneal (i.p.) injections at a dose of 0.00615 mmol/kg.

    • Treatments were given at 3-day intervals.

  • Efficacy Evaluation:

    • Tumor volume was measured routinely using calipers.

    • Mouse body weight was monitored twice a week as a measure of toxicity.[1][2]

Representative In Vivo Xenograft Study for Paclitaxel
  • Cell Line:

    • A2780/PTX: A paclitaxel-resistant human ovarian cancer cell line.

  • Animal Model:

    • Nude mice were used.

  • Tumor Implantation:

    • A2780/PTX cells were implanted subcutaneously.

  • Treatment:

    • Paclitaxel was administered, often in combination with other agents to overcome resistance.

  • Efficacy Evaluation:

    • Tumor volume and body weight were monitored over the course of the study.

Representative In Vivo Xenograft Study for Pegylated Liposomal Doxorubicin
  • Cell Line:

    • SKOV3: A human ovarian adenocarcinoma cell line.

  • Animal Model:

    • Nude mice were used.

  • Tumor Implantation:

    • SKOV3 cells were implanted subcutaneously.

  • Treatment:

    • Pegylated liposomal doxorubicin was administered intravenously.

  • Efficacy Evaluation:

    • Tumor volume was measured at regular intervals.

Visualizing the Science: Diagrams of Pathways and Processes

To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

VP128_Mechanism_of_Action cluster_ER_Positive_Cell ERα-Positive Ovarian Cancer Cell cluster_Autophagy General Mechanism in Cancer Cells VP128_in_ER VP-128 ER_alpha Estrogen Receptor α (ERα) VP128_in_ER->ER_alpha Binds Nucleus_ER Nucleus ER_alpha->Nucleus_ER Translocates Gene_Expression Altered Gene Expression Nucleus_ER->Gene_Expression Apoptosis_ER Apoptosis Gene_Expression->Apoptosis_ER VP128_in_Autophagy VP-128 Cellular_Stress Cellular Stress VP128_in_Autophagy->Cellular_Stress Autophagosome_Formation Autophagosome Formation (LC3B-II ↑) Cellular_Stress->Autophagosome_Formation Autophagy Autophagy Autophagosome_Formation->Autophagy Cell_Fate Cell Death or Survival Autophagy->Cell_Fate

Caption: Proposed mechanism of action for VP-128.

Xenograft_Workflow start Start: Platinum-Resistant Ovarian Cancer Cells (e.g., Ovcar-3, A2780CP) implantation Subcutaneous Implantation in Nude Mice start->implantation tumor_growth Tumor Growth to ~100 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups (VP-128, Cisplatin, Control) tumor_growth->randomization treatment Intraperitoneal (i.p.) Drug Administration (Repeated Dosing) randomization->treatment monitoring Tumor Volume Measurement (Calipers) & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis: Comparison of Tumor Growth Inhibition monitoring->endpoint

Caption: In vivo xenograft experimental workflow.

Conclusion

The preclinical data presented in this guide indicates that VP-128 holds significant promise as a therapeutic agent for platinum-resistant ovarian cancer. Its ability to overcome cisplatin resistance in both ER-positive and ER-negative models suggests a multifaceted mechanism of action that warrants further investigation. The detailed experimental protocols and visual diagrams provided herein offer a foundational understanding for researchers and drug development professionals to critically evaluate the potential of VP-128 and to design future studies to translate these preclinical findings into clinical applications. Continued research into the precise signaling pathways and the development of robust, directly comparable preclinical data for a wider range of standard-of-care agents will be essential in fully defining the therapeutic niche for this innovative compound.

References

A Head-to-Head Comparison of NV-128 and Phenoxodiol: Mechanisms and Efficacy in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of novel therapeutic agents is paramount. This guide provides an objective, data-driven comparison of two isoflavone-derived anti-cancer compounds, NV-128 and phenoxodiol, focusing on their distinct mechanisms of action and preclinical performance.

Both this compound and phenoxodiol originated from the research and development pipeline of Novogen Limited, sharing a common isoflavone backbone but exhibiting divergent and potentially synergistic anti-cancer properties. While direct head-to-head clinical trials are unavailable, preclinical data provides a foundation for comparing their efficacy and mechanisms.

At a Glance: Key Differences

FeatureThis compoundPhenoxodiol
Primary Mechanism mTOR Kinase InhibitorMulti-target Agent
Apoptosis Induction Caspase-IndependentPrimarily Caspase-Dependent
Key Molecular Targets Akt/mTOR Signaling PathwayXIAP, FLIP, Topoisomerase II
Cell Death Pathway Autophagy-associatedMitochondrial & Death Receptor Pathways

Quantitative Performance Data

Direct comparative studies providing IC50 or apoptosis rates for this compound and phenoxodiol in the same cancer cell line under identical conditions are limited in the public domain. However, data from independent studies offer insights into their respective potencies.

Table 1: Comparative Growth Inhibition

CompoundCell LineCell TypeIC50 / GI50Citation
This compound Paclitaxel- and Carboplatin-resistant EOCEpithelial Ovarian Cancer1 - 5 µg/mL (GI50)[1][2]
Phenoxodiol DU145Prostate Cancer8 µM[3]
Phenoxodiol PC3Prostate Cancer38 µM[3]
Phenoxodiol Chemoresistant Ovarian CancerEpithelial Ovarian CancerSuboptimal concentrations lower IC50 of other chemotherapeutics[4]

Note: Direct comparison of µg/mL and µM values requires knowledge of the compounds' molecular weights. The data is presented as reported in the respective studies.

Delving into the Mechanisms of Action

The fundamental difference between this compound and phenoxodiol lies in their distinct approaches to inducing cancer cell death.

This compound: A Caspase-Independent Approach via mTOR Inhibition

This compound induces cell death through a caspase-independent pathway, making it a promising candidate for cancers that have developed resistance to traditional apoptosis-inducing chemotherapeutics.[5] Its primary mechanism involves the inhibition of the Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.

NV128_Pathway NV128 This compound Akt Akt NV128->Akt inhibits mTOR mTOR NV128->mTOR inhibits Akt->mTOR activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes CaspIndDeath Caspase-Independent Cell Death mTOR->CaspIndDeath inhibition leads to

By inhibiting mTOR, this compound triggers a cascade of events leading to cell death, which can include autophagy. This distinct mechanism suggests its potential efficacy in tumors where the caspase-dependent apoptotic machinery is compromised.

Phenoxodiol: A Multi-Targeted, Caspase-Dependent Strategy

In contrast, phenoxodiol primarily induces apoptosis through a caspase-dependent mechanism.[6] It is a multi-targeted agent, impacting several key proteins involved in cell survival and death.

Phenoxodiol_Pathway Phenoxodiol Phenoxodiol XIAP XIAP Phenoxodiol->XIAP inhibits FLIP FLIP Phenoxodiol->FLIP inhibits TopoII Topoisomerase II Phenoxodiol->TopoII inhibits Caspases Caspases XIAP->Caspases inhibits FLIP->Caspases inhibits Apoptosis Caspase-Dependent Apoptosis Caspases->Apoptosis induces DNA_Damage DNA Damage TopoII->DNA_Damage leads to DNA_Damage->Apoptosis can trigger

Key actions of phenoxodiol include:

  • Inhibition of anti-apoptotic proteins: Phenoxodiol downregulates X-linked inhibitor of apoptosis protein (XIAP) and FLICE-like inhibitory protein (FLIP), two key proteins that suppress caspase activity and prevent apoptosis.[6][7]

  • Activation of caspases: By inhibiting XIAP and FLIP, phenoxodiol unleashes the activity of caspases, the primary executioners of apoptosis.

  • Inhibition of Topoisomerase II: Phenoxodiol also acts as a topoisomerase II inhibitor, leading to DNA damage that can further trigger apoptosis.

Synergistic Potential

Preclinical studies have indicated that the combination of this compound and phenoxodiol results in potent synergistic anti-cancer activity.[8] This synergy is attributed to their complementary mechanisms of action, simultaneously targeting both caspase-dependent and caspase-independent cell death pathways. Notably, the synergistic cytotoxicity of this compound and phenoxodiol has been reported to be superior to the combination of this compound and the conventional chemotherapy drug, paclitaxel, in non-small cell lung carcinoma cell lines.[8]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to evaluate the efficacy of this compound and phenoxodiol.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 Seed Seed cells in 96-well plate Treat Treat cells with This compound or Phenoxodiol Seed->Treat Add_MTT Add MTT reagent Treat->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance (570 nm) Add_Solubilizer->Read_Absorbance

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound or phenoxodiol. Include a vehicle-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

AnnexinV_Workflow Treat Treat cells with This compound or Phenoxodiol Harvest Harvest and wash cells Treat->Harvest Resuspend Resuspend in Annexin V binding buffer Harvest->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

  • Cell Treatment: Treat cells with the desired concentrations of this compound or phenoxodiol for the appropriate duration.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye such as Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Western Blotting for Key Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a complex mixture.

Protocol for Phospho-Akt/mTOR (this compound):

  • Cell Lysis: After treatment with this compound, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution of bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-Akt, total Akt, phospho-mTOR, and total mTOR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol for XIAP/FLIP (Phenoxodiol):

  • Cell Lysis and Protein Quantification: Follow the same procedure as for the phospho-protein analysis, though phosphatase inhibitors are not as critical.

  • SDS-PAGE and Transfer: As described above.

  • Blocking: Block the membrane with a solution of non-fat dry milk in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for XIAP, FLIP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: As described above.

Conclusion

This compound and phenoxodiol represent two distinct strategies for targeting cancer cell death. This compound's unique caspase-independent mechanism via mTOR inhibition offers a promising avenue for overcoming chemoresistance. Phenoxodiol's multi-targeted, caspase-dependent approach has also demonstrated significant anti-cancer activity. The preclinical evidence of their synergistic interaction suggests that a combination therapy approach, leveraging both cell death pathways, could be a powerful strategy in oncology. Further head-to-head studies in relevant cancer models are warranted to fully elucidate their comparative efficacy and to guide future clinical development.

References

MCLA-128 (Zenocutuzumab): A Targeted Approach Overcoming Resistance to Standard Chemotherapy in NRG1 Fusion-Positive Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of targeted therapies has revolutionized the landscape of oncology, offering new hope for patient populations with specific genetic alterations. One such alteration, the Neuregulin 1 (NRG1) gene fusion, is a known driver of tumor growth and has been identified across a range of solid tumors, including non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC). Historically, these cancers, particularly after becoming resistant to standard chemotherapy, have presented significant treatment challenges. This guide provides a comprehensive comparison of the novel bispecific antibody MCLA-128 (zenocutuzumab) with standard chemotherapy, focusing on its efficacy in chemotherapy-resistant settings, supported by preclinical and clinical data.

Introduction to MCLA-128 and its "Dock & Block" Mechanism

MCLA-128, also known as zenocutuzumab, is a humanized IgG1 bispecific antibody that simultaneously targets Human Epidermal Growth Factor Receptor 2 (HER2) and 3 (HER3).[1][2][3] Its unique "Dock & Block" mechanism of action is central to its efficacy. The HER2-targeting arm of the antibody "docks" onto the abundant HER2 receptors on the cancer cell surface. This docking positions the second arm to effectively "block" the NRG1 fusion protein from binding to HER3.[1][2] This prevention of ligand binding inhibits the formation of the HER2/HER3 heterodimer, a critical step in activating downstream signaling pathways like PI3K/AKT/mTOR that drive tumor cell proliferation and survival.[4] Furthermore, MCLA-128 is enhanced for Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), enabling it to recruit immune cells to attack the tumor.[4]

This targeted mechanism stands in stark contrast to traditional chemotherapies, which generally induce cell death through cytotoxic effects on all rapidly dividing cells, often leading to significant off-target toxicity and the development of resistance.

Signaling Pathway of MCLA-128 Action

The diagram below illustrates the signaling pathway targeted by MCLA-128. In NRG1 fusion-positive cancers, the chimeric NRG1 protein acts as a ligand for HER3, leading to the formation of the HER2/HER3 heterodimer and the subsequent activation of the pro-survival PI3K/AKT pathway. MCLA-128 intervenes by preventing this initial ligand-receptor interaction.

MCLA128_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 PI3K PI3K HER2->PI3K Activates HER3 HER3 HER3->HER2 Dimerizes with NRG1 NRG1 Fusion Protein NRG1->HER3 Binds MCLA128 MCLA-128 (Zenocutuzumab) MCLA128->HER2 Docks MCLA128->HER3 Blocks AKT AKT PI3K->AKT Proliferation Tumor Cell Proliferation & Survival AKT->Proliferation

Caption: MCLA-128's "Dock & Block" mechanism of action.

Comparative Performance: MCLA-128 in Chemotherapy-Resistant Cancers

The clinical efficacy of MCLA-128 has been most notably demonstrated in patients with NRG1 fusion-positive solid tumors who have progressed on prior standard therapies, including chemotherapy. This indicates that MCLA-128 is active in a chemotherapy-resistant setting and does not exhibit cross-resistance with these agents.

Clinical Efficacy in Pre-treated Patients

The multinational Phase 1/2 eNRGy trial (NCT02912949) evaluated MCLA-128 monotherapy in patients with advanced solid tumors harboring NRG1 fusions.[4][5][6][7] A significant portion of these patients had received multiple lines of prior therapy.

Tumor TypePrior Therapy StatusObjective Response Rate (ORR)Median Duration of Response (DOR)Reference
NSCLC Progressed on or after prior systemic therapy29% - 33%7.4 - 11.1 months[7]
Pancreatic Cancer Progressed on or after prior systemic therapy40% - 42%3.7 - 16.6 months (range)[7]
All Tumors (Evaluable) Heavily pre-treated (median 2 prior lines)30%11.1 months[7][8]

These data are particularly compelling when considering the poor prognosis and limited treatment options for patients with metastatic NSCLC and pancreatic cancer who have failed standard chemotherapy. For instance, three patients with chemotherapy-resistant metastatic cancers (two with pancreatic cancer and one with NSCLC) treated with MCLA-128 on a compassionate use basis all experienced significant and durable clinical responses.[2] One NSCLC patient who had progressed on six prior lines of therapy, including afatinib, showed a rapid partial response to MCLA-128.[2]

Preclinical In Vitro Sensitivity

Preclinical studies further underscore the potent and specific activity of MCLA-128 in NRG1 fusion-positive cancer cells. While direct head-to-head IC50 comparisons with a broad panel of chemotherapies are not extensively published, the available data demonstrates high sensitivity to MCLA-128 in relevant cell lines.

Cell LineCancer TypeNRG1 FusionIC50 Value (MCLA-128)Key FindingReference
HBEC (isogenic) Bronchial EpithelialCD74-NRG1 / VAMP2-NRG1Sub-nanomolar~40,000 times more sensitive than parental control cells.[9]
LUAD-0061AS3 Lung AdenocarcinomaSLC3A2-NRG114.2 nmol/LPotent growth inhibition at low nanomolar concentrations.[9]
MDA-MB-175-VII Breast CancerDOC4-NRG1Not specifiedMCLA-128 inhibited proliferation.[3]

The sub-nanomolar to low nanomolar IC50 values in NRG1 fusion-positive cells highlight the targeted potency of MCLA-128. This contrasts with the micromolar concentrations often required for standard chemotherapeutic agents, and the broad activity of chemotherapy against all dividing cells. The dramatic difference in sensitivity between NRG1 fusion-positive cells and their normal counterparts suggests a wide therapeutic window, which is consistent with the manageable safety profile observed in clinical trials.[7][9]

Experimental Methodologies

The data presented in this guide are derived from rigorous preclinical and clinical experimental protocols.

Experimental Workflow for Assessing Cross-Resistance

The general workflow to determine the efficacy of MCLA-128 in chemotherapy-resistant contexts involves several key stages, from patient identification to clinical response assessment.

Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Trial (e.g., eNRGy) A Develop NRG1+ Cancer Cell Lines B Determine IC50 values (MCLA-128 vs. Chemo) A->B C Establish Chemo-resistant Cell Line Variants B->C D Test MCLA-128 on Resistant Variants C->D E Patient Identification (Advanced Solid Tumors) D->E Informs Clinical Hypothesis F Genomic Screening (NRG1 Fusion+) E->F G Eligibility Check (Failed Prior Standard Tx) F->G H MCLA-128 Treatment (750mg IV q2w) G->H I Tumor Assessment (RECIST v1.1) H->I J Evaluate ORR, DOR, PFS I->J

Caption: Workflow for evaluating MCLA-128 in chemo-resistant cancers.
Key Experimental Protocols

1. Cell Viability and IC50 Determination (Preclinical)

  • Assay: Cell viability is typically measured using colorimetric or fluorometric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or AlamarBlue.

  • Procedure:

    • Cancer cell lines (both parental and chemotherapy-resistant variants) are seeded in 96-well plates.

    • Cells are treated with a serial dilution of MCLA-128 or a standard chemotherapy agent.

    • After a defined incubation period (e.g., 72-96 hours), the viability reagent is added.

    • The absorbance or fluorescence is measured using a plate reader.

    • Data is normalized to untreated controls, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated using non-linear regression analysis.

2. Clinical Trial Protocol for Efficacy in Pre-treated Patients (e.g., eNRGy Study)

  • Patient Population: Patients with locally advanced, unresectable, or metastatic solid tumors harboring an NRG1 gene fusion who have failed prior standard therapy.[3]

  • Screening: Patients are identified through prospective molecular profiling using DNA/RNA-based next-generation sequencing (NGS).[3]

  • Treatment: MCLA-128 is administered at a dose of 750 mg via intravenous infusion every two weeks.[7]

  • Primary Endpoint Assessment: The primary endpoint is the Objective Response Rate (ORR), assessed by investigators according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1). This involves radiological imaging (e.g., CT or MRI scans) at baseline and regular intervals to measure changes in tumor size.[3]

  • Secondary Endpoints: Include Duration of Response (DOR), Progression-Free Survival (PFS), and safety.[7]

Conclusion

References

A Comparative Meta-Analysis of Preclinical Data on NV-128 for Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of preclinical data on NV-128, a novel isoflavone derivative, in the context of ovarian cancer. It objectively compares its performance with alternative mTOR inhibitors and the related compound phenoxodiol, supported by experimental data from peer-reviewed studies.

Executive Summary

This compound is an mTOR inhibitor that induces caspase-independent cell death in chemoresistant ovarian cancer cells. This mechanism offers a potential therapeutic advantage against tumors that have developed resistance to conventional, apoptosis-inducing chemotherapies. Preclinical studies demonstrate its efficacy in inhibiting tumor growth both in vitro and in vivo. This guide will delve into the quantitative data, experimental methodologies, and the distinct signaling pathways of this compound and its comparators.

Comparative Performance Analysis

The following tables summarize the in vitro efficacy of this compound and comparable mTOR inhibitors in various ovarian cancer cell lines.

Table 1: In Vitro Efficacy of this compound in Chemoresistant Ovarian Cancer Cell Lines

Cell LineResistance ProfileThis compound GI₅₀ (µg/mL)
CP70Carboplatin-resistant1 - 5
A2780Paclitaxel-resistant1 - 5
R182Paclitaxel- and Carboplatin-resistant1 - 5

Data extracted from Alvero et al., 2009.

Table 2: In Vitro Efficacy of Alternative mTOR Inhibitors in Ovarian Cancer Cell Lines

CompoundCell LineIC₅₀Reference
EverolimusSKOV3~10-18 µMGuo et al., 2016
EverolimusOVCAR5~10-18 µMGuo et al., 2016
RapamycinOV-90Not specified, but inhibited growthHu et al., 2007

Note: Direct comparison of IC₅₀/GI₅₀ values should be made with caution due to variations in experimental conditions and assays across different studies.

Mechanism of Action: A Tale of Two Pathways

This compound and phenoxodiol, while both being isoflavone derivatives, induce cell death through distinct mechanisms. This compound triggers a caspase-independent pathway, making it effective in apoptosis-resistant cells. In contrast, phenoxodiol induces the classical caspase-dependent apoptosis.

This compound: Caspase-Independent Cell Death

This compound inhibits the mTOR signaling pathway, leading to the dephosphorylation of Akt and S6 kinase.[1][2] This initiates a caspase-independent cell death cascade involving the translocation of Beclin-1 to the mitochondria and the subsequent release and nuclear translocation of the nuclease EndoG, which is responsible for DNA fragmentation.[1][2]

This compound Signaling Pathway NV128 This compound mTOR mTOR NV128->mTOR pAkt p-Akt mTOR->pAkt pS6K p-S6 Kinase mTOR->pS6K Beclin1_cyto Beclin-1 (Cytoplasm) mTOR->Beclin1_cyto Inhibition of phosphorylation allows... Beclin1_mito Beclin-1 (Mitochondria) Beclin1_cyto->Beclin1_mito Translocation EndoG_mito EndoG (Mitochondria) Beclin1_mito->EndoG_mito Induces release EndoG_nuc EndoG (Nucleus) EndoG_mito->EndoG_nuc Translocation DNA_frag DNA Fragmentation EndoG_nuc->DNA_frag CellDeath Caspase-Independent Cell Death DNA_frag->CellDeath

This compound induced caspase-independent cell death pathway.
Phenoxodiol: Caspase-Dependent Apoptosis

Phenoxodiol induces apoptosis through the activation of the caspase cascade. It has been shown to inhibit anti-apoptotic proteins like XIAP and FLIP, leading to the activation of executioner caspases such as caspase-3 and subsequent apoptosis.[3][4] This mechanism is typical of many conventional chemotherapeutic agents.

Phenoxodiol Signaling Pathway Phenoxodiol Phenoxodiol XIAP XIAP Phenoxodiol->XIAP FLIP FLIP Phenoxodiol->FLIP Caspase3 Caspase-3 XIAP->Caspase3 Caspase8 Caspase-8 FLIP->Caspase8 Caspase8->Caspase3 Apoptosis Caspase-Dependent Apoptosis Caspase3->Apoptosis

Phenoxodiol induced caspase-dependent apoptosis pathway.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, based on the study by Alvero et al. (2009).

Cell Culture and Reagents
  • Cell Lines: Paclitaxel-resistant (A2780) and carboplatin-resistant (CP70) epithelial ovarian cancer (EOC) cell lines were used. Primary EOC cells were isolated from patient ascites.

  • Culture Conditions: Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO₂ incubator.

  • This compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL and stored at -20°C.

Cell Viability Assay (GI₅₀ Determination)
  • Method: Cell Titer 96 AQueous One Solution Cell Proliferation Assay (Promega).

  • Procedure:

    • Cells were seeded in 96-well plates at a density of 5,000 cells/well.

    • After 24 hours, cells were treated with increasing concentrations of this compound (0.1 to 10 µg/mL).

    • Following a 72-hour incubation, the Cell Titer reagent was added to each well.

    • Absorbance was measured at 490 nm using a microplate reader.

    • The concentration of this compound that caused 50% growth inhibition (GI₅₀) was calculated.

Western Blot Analysis
  • Purpose: To determine the effect of this compound on the phosphorylation status of key proteins in the mTOR pathway.

  • Procedure:

    • Cells were treated with this compound for various time points.

    • Cell lysates were prepared, and protein concentration was determined.

    • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked and then incubated with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, p-S6K, and S6K.

    • After washing, membranes were incubated with HRP-conjugated secondary antibodies.

    • Protein bands were visualized using an enhanced chemiluminescence detection system.

In Vivo Xenograft Model
  • Animal Model: Female nude mice (nu/nu).

  • Procedure:

    • EOC cells were injected subcutaneously into the flank of the mice.

    • When tumors reached a palpable size, mice were randomized into treatment and control groups.

    • The treatment group received intraperitoneal injections of this compound (dose and schedule as specified in the study).

    • The control group received vehicle injections.

    • Tumor volume was measured regularly using calipers.

    • At the end of the study, mice were euthanized, and tumors were excised and weighed.

Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (Ovarian Cancer Lines) Treatment_invitro This compound Treatment (Dose-Response) CellCulture->Treatment_invitro ViabilityAssay Cell Viability Assay (GI50 Determination) Treatment_invitro->ViabilityAssay WesternBlot Western Blot (Protein Phosphorylation) Treatment_invitro->WesternBlot Xenograft Xenograft Model (Nude Mice) Treatment_invivo This compound Administration (Intraperitoneal) Xenograft->Treatment_invivo TumorMeasurement Tumor Growth Measurement Treatment_invivo->TumorMeasurement Analysis Tumor Excision & Analysis TumorMeasurement->Analysis

General experimental workflow for preclinical evaluation.

Conclusion and Future Directions

The preclinical data for this compound are promising, particularly its unique caspase-independent mechanism of action which may address the significant clinical challenge of chemoresistance in ovarian cancer. The in vitro and in vivo studies demonstrate its potential to inhibit tumor growth.

Compared to other mTOR inhibitors, this compound's efficacy in chemoresistant cell lines is a notable feature. However, further head-to-head preclinical studies under standardized conditions are warranted to definitively establish its comparative potency.

The distinct, caspase-dependent mechanism of phenoxodiol highlights the potential for combination therapies. Investigating the synergy between this compound and phenoxodiol, or other apoptosis-inducing agents, could be a valuable avenue for future research to develop more effective treatment strategies for ovarian cancer.

References

Safety Operating Guide

Identification of "NV-128" for Proper Disposal Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A definitive identification of the substance "NV-128" could not be established through publicly available information, preventing the development of specific disposal procedures. Professionals in research, science, and drug development are urged to consult internal safety protocols and supplier documentation for guidance on any substance referred to as "this compound."

Initial investigations into the proper disposal procedures for a substance designated "this compound" have been inconclusive. Extensive searches for a chemical compound, product, or waste material with this specific identifier have not yielded a positive match. The ambiguity of the "NV" prefix, which could potentially stand for a company name, a geographical location such as Nevada, or another signifier, combined with the numeric "128," has resulted in a wide range of unrelated search results.

Safety Data Sheets (SDS) are critical for the safe handling and disposal of chemical substances. However, no SDS specifically for "this compound" was located. While documents for products with similar numerical identifiers, such as "D-128," "G128," or "SB-128," were found, their connection to "this compound" is unconfirmed, and relying on such information for disposal would be unsafe.

Without a definitive chemical name, Chemical Abstracts Service (CAS) number, or manufacturer information, it is impossible to provide the essential, immediate safety and logistical information required for proper disposal. The hazards, required personal protective equipment (PPE), and appropriate waste streams for any chemical are highly specific to its composition and properties.

General Guidance for Unidentified Chemical Waste

In the absence of specific information for "this compound," laboratory professionals should adhere to established best practices for the management of unknown or poorly characterized chemical waste. These general procedures are designed to ensure safety and regulatory compliance.

Core Principles for Handling Unidentified Chemicals:

  • Assume Hazard: Treat any unknown chemical as hazardous. This includes assuming it may be flammable, corrosive, reactive, and/or toxic.

  • Segregation: Do not mix unidentified waste with other waste streams. Keep it in a separate, clearly labeled, and sealed container.

  • Labeling: The container for the unidentified substance should be clearly marked as "Caution: Unknown Material" and should include the date of generation and the location.

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, should be worn when handling the container. Depending on the physical state of the material, additional respiratory protection may be necessary.

  • Consult a Professional: Contact your institution's Environmental Health and Safety (EHS) department or a qualified hazardous waste disposal vendor for guidance. They have the expertise and resources to properly characterize and dispose of unknown substances.

Data Presentation: Awaiting Identification

A structured table summarizing quantitative data for "this compound," such as pH, flashpoint, and toxicity thresholds, cannot be provided until the substance is unequivocally identified.

Experimental Protocols and Signaling Pathways: Not Applicable

Detailed methodologies for experiments and visualizations of signaling pathways related to "this compound" are contingent upon understanding its chemical nature and biological or industrial applications. Without this foundational information, these elements cannot be developed.

The scientific and research community is strongly advised to prioritize the clear and accurate labeling of all chemical substances to prevent situations where proper handling and disposal procedures cannot be readily determined. If you are in possession of a substance labeled "this compound," please take immediate steps to obtain a Safety Data Sheet from the supplier or consult with your institution's safety professionals to ensure its safe management and disposal.

Essential Safety and Handling Guide for NV-128 (Hypothetical Compound)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is provided for a hypothetical compound, designated NV-128, as no public safety and toxicological data is available for a substance with this specific name. This document should be used as a template for developing a comprehensive safety protocol when handling any new or uncharacterized chemical entity. A thorough risk assessment must be performed by qualified personnel before any handling of a novel substance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines a risk-based approach to personal protective equipment (PPE), operational procedures, and disposal plans for a hypothetical novel compound, this compound.

Hazard Assessment and Risk Mitigation

Before handling this compound, a comprehensive risk assessment is mandatory. The physical form of the compound and the nature of the procedure are critical factors in determining the required safety measures. The following table summarizes potential hazards and corresponding primary mitigation strategies.

Potential Hazard Physical State/Operation Primary Mitigation Strategy
Inhalation Toxicity Fine powder, volatile liquid, aerosol-generating procedures (e.g., sonication, vortexing)Use of a certified chemical fume hood or glove box.
Dermal Toxicity/Irritation All formsUse of appropriate chemical-resistant gloves and a lab coat.[1]
Eye Damage All forms (solid, liquid, vapor)ANSI Z87.1 compliant safety glasses, goggles, or face shield.[1]
Flammability Organic solvent solutions, fine organic powdersStore away from ignition sources. Use non-sparking tools and ground equipment.[2]
Explosivity Potentially unstable functional groups, reactions under pressureConduct reactions behind a blast shield. Scale up reactions cautiously.
Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the risk assessment. The following table provides a tiered approach to PPE based on the potential exposure level and hazards of the procedure.

Risk Level Minimum PPE Requirements Typical Operations
Low - Standard nitrile gloves (single pair)- ANSI Z87.1 safety glasses with side shields- Cotton lab coat- Handling sealed containers- Low-concentration solution handling on an open bench (non-volatile)
Medium - Chemical-resistant gloves (e.g., nitrile, neoprene), consider double-gloving- Chemical splash goggles- Flame-retardant or chemical-resistant lab coat- Weighing powders in a fume hood- Preparing solutions- Performing reactions at ambient temperature
High - Heavy-duty chemical-resistant gloves (e.g., butyl rubber, Viton)- Chemical splash goggles and a full-face shield- Chemical-resistant apron over a lab coat or a disposable chemical-resistant suit- Respiratory protection may be required based on risk assessment- Handling large quantities- Procedures with high splash or aerosol potential- Reactions at elevated temperatures or pressures

Glove Selection Guide (Hypothetical Data)

Glove Material Breakthrough Time (mins) Recommended Use
Nitrile > 120 (for common solvents like Isopropanol)General use, protection from incidental contact.
Neoprene > 240 (for acids, bases)Good for handling corrosive materials.
Butyl Rubber > 480 (for ketones, esters)Recommended for handling highly toxic or permeable substances.
Operational and Disposal Plans

All work with this compound must be conducted in designated areas with appropriate engineering controls.

Standard Operating Procedure (SOP) for Handling:

  • Preparation: Cordon off the work area. Ensure a chemical fume hood is operational and certified. Assemble all necessary equipment and reagents.

  • PPE: Don the appropriate level of PPE as determined by the risk assessment.

  • Execution: Perform the experiment within the fume hood, keeping the sash at the lowest practical height.

  • Decontamination: Upon completion, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Decontaminate all equipment before removing it from the hood.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands thoroughly with soap and water.[3]

Waste Disposal Plan:

  • Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.[4]

  • Sharps: Needles, scalpels, and other contaminated sharps must be disposed of in a designated sharps container.

Disposal must adhere to local, state, and federal regulations.[5][6]

Emergency Procedures

In the event of an emergency, prioritize personal safety and alert personnel in the vicinity.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. Alert laboratory personnel and the safety officer. For small spills within a fume hood, use an appropriate absorbent material and decontaminate the area. For large spills, evacuate the laboratory and contact the emergency response team.[2][3]

Visualizations

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment.

PPE_Selection_Workflow cluster_input Initial Assessment cluster_decision Hazard Evaluation cluster_output PPE Level Required start Start: Assess Procedure for this compound Handling risk_assessment Perform Risk Assessment: - Quantity of this compound - Physical Form (Solid/Liquid) - Potential for Aerosol/Splash start->risk_assessment is_volatile Is Compound Volatile or Used in Aerosolizing Procedure? risk_assessment->is_volatile is_toxic High Dermal Toxicity or Corrosive Hazard? is_volatile->is_toxic No medium_ppe Medium Risk PPE: - Chemical Resistant Gloves - Splash Goggles - Chem-Resistant Coat is_volatile->medium_ppe Yes, work in hood is_large_scale Large Scale or High Splash Potential? is_toxic->is_large_scale No high_ppe High Risk PPE: - Heavy-Duty Gloves - Face Shield + Goggles - Apron/Suit - Consider Respirator is_toxic->high_ppe Yes low_ppe Low Risk PPE: - Standard Gloves - Safety Glasses - Lab Coat is_large_scale->low_ppe No is_large_scale->high_ppe Yes

Caption: A workflow for determining the appropriate PPE level.

General Experimental Workflow

This diagram outlines the standard procedural flow for experiments involving this compound, emphasizing safety checkpoints.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_cleanup Phase 3: Cleanup & Disposal prep_sop 1. Review SOP & MSDS (or Hazard Assessment) prep_area 2. Prepare Work Area (Fume Hood) prep_sop->prep_area prep_ppe 3. Don Appropriate PPE prep_area->prep_ppe weigh 4. Weigh/Measure this compound (in containment) prep_ppe->weigh reaction 5. Perform Reaction/ Procedure weigh->reaction quench 6. Quench/Workup reaction->quench decon 7. Decontaminate Equipment & Surfaces quench->decon waste 8. Segregate & Store Hazardous Waste decon->waste doff_ppe 9. Doff PPE & Wash Hands waste->doff_ppe

Caption: A standard experimental workflow emphasizing safety steps.

Emergency Response Logic

This diagram shows the logical progression of actions to take in case of accidental exposure to this compound.

Emergency_Response cluster_actions Immediate Actions cluster_followup Follow-Up exposure Exposure Event Occurs alert Alert Nearby Personnel exposure->alert remove Remove from Exposure Source exposure->remove flush Flush Affected Area (Skin/Eyes for 15 min) remove->flush remove_clothing Remove Contaminated Clothing remove->remove_clothing medical Seek Immediate Medical Attention flush->medical remove_clothing->medical report Report Incident to Supervisor & Safety Officer medical->report

Caption: A logical flow for emergency response to an exposure event.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.